molecular formula C11H7ClN2 B12983662 7-Chloropyrrolo[1,2-a]quinoxaline

7-Chloropyrrolo[1,2-a]quinoxaline

Cat. No.: B12983662
M. Wt: 202.64 g/mol
InChI Key: KKGCAIJZBIWOHB-UHFFFAOYSA-N
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Description

7-Chloropyrrolo[1,2-a]quinoxaline is a useful research compound. Its molecular formula is C11H7ClN2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloropyrrolo[1,2-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloropyrrolo[1,2-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGCAIJZBIWOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Cl)N=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline from 2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline , a tricyclic scaffold prominent in medicinal chemistry for its kinase inhibitory potential (e.g., Akt/mTOR pathways).

Executive Summary & Retrosynthetic Analysis

The pyrrolo[1,2-a]quinoxaline scaffold is a "privileged structure" formed by fusing a pyrrole ring to a quinoxaline core. The specific 7-chloro isomer places the halogen on the benzene ring, meta to the bridgehead nitrogen.

Critical Regiochemical Insight: Starting directly from 2-nitroaniline via standard chlorination typically yields 4-chloro-2-nitroaniline (para to the amino group), which ultimately cyclizes to the 8-chloro isomer. To synthesize the 7-chloro target, one must select 5-chloro-2-nitroaniline as the specific precursor. This guide proceeds from this correct regioisomer to ensure the target fidelity.

Retrosynthetic Logic:

  • C-N Bond Formation (Pyrazine Ring): The final ring closure is achieved by inserting a one-carbon synthon (C4) between the pyrrole nitrogen and the aniline nitrogen.

  • Functional Group Interconversion: The amine required for cyclization is generated by reducing the nitro group after the pyrrole ring is installed.

  • Pyrrole Construction: The pyrrole moiety is built on the aniline nitrogen using a modified Clauson-Kaas synthesis.[1]

Retrosynthesis Target 7-Chloropyrrolo[1,2-a]quinoxaline Intermediate1 1-(2-Amino-5-chlorophenyl)pyrrole Target->Intermediate1 Cyclization (C1 Source) Intermediate2 1-(2-Nitro-5-chlorophenyl)pyrrole Intermediate1->Intermediate2 Nitro Reduction Start 5-Chloro-2-nitroaniline (Required Precursor) Intermediate2->Start Clauson-Kaas

Figure 1: Retrosynthetic pathway identifying the critical 5-chloro precursor.

Detailed Synthetic Protocol

The synthesis comprises three linear steps: Pyrrole formation, Nitro reduction, and Pyrazine annulation.

Reagents & Materials:

  • Precursor: 5-Chloro-2-nitroaniline (CAS: 1635-61-6).

  • Pyrrole Source: 2,5-Dimethoxytetrahydrofuran.[2]

  • Cyclization Agent: Triethyl orthoformate (HC(OEt)₃).

This step constructs the pyrrole ring on the aniline nitrogen. The use of acetic acid promotes the ring-opening of the furan derivative to the reactive dialdehyde equivalent.

  • Reaction: 5-Chloro-2-nitroaniline + 2,5-Dimethoxytetrahydrofuran

    
     1-(5-chloro-2-nitrophenyl)pyrrole.
    
  • Protocol:

    • Dissolve 5-chloro-2-nitroaniline (10 mmol) in glacial acetic acid (20 mL).

    • Add 2,5-dimethoxytetrahydrofuran (12 mmol, 1.2 eq).

    • Reflux the mixture for 2–4 hours. Monitor by TLC (formation of a less polar product).

    • Workup: Pour the hot solution into ice-cold water (100 mL). The product typically precipitates. Filter the solid, wash with water, and dry. If an oil forms, extract with dichloromethane (DCM), wash with NaHCO₃, and concentrate.

    • Yield Expectation: 75–85%.

A chemoselective reduction is required to convert the nitro group to an amine without reducing the electron-rich pyrrole ring or dechlorinating the benzene ring.

  • Reaction: 1-(5-chloro-2-nitrophenyl)pyrrole

    
     1-(5-chloro-2-aminophenyl)pyrrole.
    
  • Protocol:

    • Suspend the nitro-pyrrole intermediate (5 mmol) in ethanol (30 mL) and acetic acid (5 mL).

    • Add iron powder (25 mmol, 5 eq) slowly.

    • Heat to reflux for 2 hours. The color will shift as the amine forms.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with ethanol.

    • Concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and evaporate.

    • Yield Expectation: 80–90%.

    • Alternative: SnCl₂·2H₂O in ethanol is also effective if iron workup proves difficult.

The final step bridges the pyrrole and aniline nitrogens with a single carbon atom.

  • Reaction: 1-(5-chloro-2-aminophenyl)pyrrole + Triethyl Orthoformate

    
     7-Chloropyrrolo[1,2-a]quinoxaline.
    
  • Protocol:

    • Dissolve the amine intermediate (3 mmol) in triethyl orthoformate (5 mL). (The reagent acts as solvent).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA) (10 mol%).

    • Reflux for 4–6 hours. Ethanol is produced as a byproduct; using a Dean-Stark trap or open reflux allows ethanol to escape, driving the equilibrium.

    • Workup: Cool to room temperature. The product may crystallize directly. If not, remove excess orthoformate under reduced pressure.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Characterization:

      • ¹H NMR (CDCl₃): Look for the diagnostic singlet at ~8.8 ppm (H-4, pyrazine proton) and the specific splitting pattern of the 7-chloro benzene ring (d, d, s pattern).

Mechanistic Analysis

The formation of the tricyclic core in Step 3 is the most complex transformation. It proceeds via an imidate intermediate followed by an intramolecular electrophilic aromatic substitution on the pyrrole ring.

Mechanism Amine Amine Intermediate (Nucleophile) Imidate Imidate Intermediate (- 2 EtOH) Amine->Imidate Condensation Ortho Triethyl Orthoformate (Electrophile) Ortho->Imidate Cyclization Intramolecular Attack (Pyrrole C2) Imidate->Cyclization Ring Closure Aromatization Elimination of EtOH Cyclization->Aromatization Re-aromatization Product 7-Chloropyrrolo[1,2-a]quinoxaline Aromatization->Product

Figure 2: Mechanistic flow of the orthoformate-mediated annulation.

  • Condensation: The aniline amine attacks the orthoformate, eliminating two molecules of ethanol to form an ethyl imidate (–N=CH–OEt).

  • Cyclization: The electron-rich pyrrole ring (specifically position 2) attacks the electrophilic imidate carbon. This is a variation of the Vilsmeier-Haack type cyclization.

  • Aromatization: Loss of the final ethanol molecule restores aromaticity, yielding the fully conjugated tricyclic system.

Data Summary & Troubleshooting

ParameterSpecification / Note
Starting Material 5-Chloro-2-nitroaniline (NOT 4-chloro).[3][4]
Key Intermediate 1-(5-chloro-2-aminophenyl)pyrrole (Unstable to oxidation; use immediately).
Critical Impurity 8-Chloro isomer (arises if starting material is contaminated with 4-chloro-2-nitroaniline).
Solvent Choice Step 1: AcOH (essential for catalysis). Step 3: Triethyl orthoformate (neat).
Yield Overall yield approx. 50–60% over 3 steps.

Troubleshooting:

  • Black Tar in Step 1: Polymerization of the furan derivative. Ensure temperature does not exceed 120°C and add reagents slowly.

  • Incomplete Cyclization (Step 3): If the intermediate imidate persists, add a Lewis acid (e.g., ZnCl₂) or increase temperature.

References

  • Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives Title: Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase.[5][6] Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). URL:[Link]

  • Clauson-Kaas Reaction Methodology Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][2] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

7-Chloropyrrolo[1,2-a]quinoxaline chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, structural characteristics, and synthetic pathways of 7-Chloropyrrolo[1,2-a]quinoxaline , a tricyclic nitrogen-containing heterocycle with significant relevance in medicinal chemistry, particularly as a kinase inhibitor (e.g., CK2, Akt) and anticancer agent.[1]

Executive Summary

7-Chloropyrrolo[1,2-a]quinoxaline is a fused tricyclic scaffold characterized by a central pyrazine ring fused to both a pyrrole and a benzene ring. The "7-chloro" designation specifically places a chlorine atom on the benzenoid portion of the quinoxaline system. This halogen substitution is a critical medicinal chemistry tactic used to modulate lipophilicity, metabolic stability, and electronic distribution, often enhancing the compound's potency against biological targets like Casein Kinase 2 (CK2) and human leukemia cell lines.

Key Technical Parameters:

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: ~202.64 g/mol

  • Core Scaffold: Pyrrolo[1,2-a]quinoxaline[1][2][3][4][5][6][7][8][9][10][11]

  • Key Feature: Planar aromatic system with a bridgehead nitrogen (N5).

Structural Characterization & Electronic Properties

Numbering and Geometry

The pyrrolo[1,2-a]quinoxaline system is numbered starting from the pyrrole ring, moving through the bridgehead nitrogen.

  • Bridgehead Nitrogen (N5): The nitrogen atom shared by the pyrrole and pyrazine rings is designated as position 5.

  • Benzene Ring (6-9): The fused benzene ring occupies positions 6, 7, 8, and 9.

  • Position 7: The chlorine atom is located at position 7, which is electronically significant as it sits meta to the bridgehead nitrogen (N5) and para to the imine nitrogen (N4) in many resonance contributors.

Electronic Consequence of 7-Cl: The chlorine atom exerts a dual effect:

  • Inductive Withdrawal (-I): Deactivates the benzene ring, making it less susceptible to oxidative metabolism at the 7-position.

  • Resonance Donation (+M): Weakly donates electron density, but the inductive effect dominates, generally lowering the HOMO energy of the tricyclic system compared to the unsubstituted parent.

Graphviz Diagram: Numbering & Resonance

The following diagram illustrates the ring numbering and the electronic influence of the 7-chloro substituent.

G Scaffold Pyrrolo[1,2-a]quinoxaline Core Pos7 Position 7 (Benzene Ring) Scaffold->Pos7 Numbering N5 Bridgehead Nitrogen (N5) Scaffold->N5 Contains Cl Chlorine Atom Pos7->Cl Substituted by Electronic Electronic Effect: -I (Inductive) +M (Resonance) Cl->Electronic Induces Electronic->Scaffold Modulates Reactivity

Caption: Structural hierarchy and electronic modulation of the 7-chloropyrrolo[1,2-a]quinoxaline scaffold.

Synthetic Pathways[1][2][6][9][10][11][13]

The synthesis of 7-chloropyrrolo[1,2-a]quinoxaline typically proceeds via a Clauson-Kaas pyrrole synthesis followed by a cyclization step. The regiochemistry is established early by selecting the correct chlorinated aniline precursor.

Retrosynthetic Analysis
  • Target: 7-Chloropyrrolo[1,2-a]quinoxaline.

  • Disconnection: C4-C3a bond (Pyrazine ring closure).

  • Precursor: 1-(2-amino-4-chlorophenyl)pyrrole.

  • Starting Material: 4-Chloro-2-nitroaniline (commercially available).

Detailed Synthetic Protocol
Step 1: Clauson-Kaas Pyrrole Synthesis

This step constructs the pyrrole ring on the aniline nitrogen.

  • Reagents: 4-Chloro-2-nitroaniline, 2,5-dimethoxytetrahydrofuran, Acetic Acid (glacial).

  • Mechanism: Acid-catalyzed condensation.

Protocol:

  • Dissolve 4-chloro-2-nitroaniline (10 mmol) in glacial acetic acid (20 mL).

  • Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise.

  • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Cool to room temperature and pour into ice-water.

  • Extract with dichloromethane (DCM), wash with NaHCO

    
     (sat.), dry over MgSO
    
    
    
    , and concentrate.
  • Yield: ~80-90% of 1-(4-chloro-2-nitrophenyl)pyrrole .

Step 2: Nitro Reduction
  • Reagents: Sodium Borohydride (NaBH

    
    ), Copper(II) Sulfate (CuSO
    
    
    
    ), Ethanol.[10]
  • Note: This method is chemoselective and avoids dechlorination often seen with Pd/C hydrogenation.

Protocol:

  • Dissolve the nitro-pyrrole intermediate (5 mmol) in Ethanol (30 mL).

  • Add CuSO

    
    ·5H
    
    
    
    O (0.5 mmol) followed by portion-wise addition of NaBH
    
    
    (15 mmol) at 0°C.
  • Stir at room temperature for 1 hour.

  • Filter through Celite to remove inorganic salts.

  • Concentrate the filtrate to obtain 1-(2-amino-4-chlorophenyl)pyrrole .

Step 3: Cyclization to Pyrrolo[1,2-a]quinoxaline

To form the final scaffold, the amine must be cyclized with a one-carbon source (for the unsubstituted C4 position) or a specific electrophile.

  • Reagent: Triethyl orthoformate (for C4-H) or Phosgene equivalents (for C4-OH/Cl).

  • Method: Vilsmeier-Haack type or condensation.

Protocol (Formylation-Cyclization):

  • Dissolve the amino-pyrrole intermediate in dry DMF.

  • Add POCl

    
     dropwise at 0°C (Vilsmeier reagent formation).
    
  • Heat to 80°C for 3 hours. The formyl group is introduced at the pyrrole C2 position, followed by intramolecular Schiff base formation with the aniline amine.

  • Neutralize with NaHCO

    
     and extract.
    
  • Purify via column chromatography.[12]

Reaction Workflow Diagram

Synthesis SM 4-Chloro-2-nitroaniline Step1 Step 1: Clauson-Kaas (2,5-dimethoxytetrahydrofuran, AcOH) SM->Step1 Inter1 1-(4-Chloro-2-nitrophenyl)pyrrole Step1->Inter1 Step2 Step 2: Reduction (NaBH4, CuSO4) Inter1->Step2 Inter2 1-(2-Amino-4-chlorophenyl)pyrrole Step2->Inter2 Step3 Step 3: Cyclization (Triethyl orthoformate or POCl3/DMF) Inter2->Step3 Product 7-Chloropyrrolo[1,2-a]quinoxaline Step3->Product

Caption: Step-by-step synthetic route from 4-chloro-2-nitroaniline to the target scaffold.

Chemical Reactivity & Stability

Electrophilic Aromatic Substitution

The pyrrolo[1,2-a]quinoxaline scaffold is electron-rich on the pyrrole ring but electron-deficient on the pyrazine/benzene rings.

  • Preferred Site: Electrophilic attack (e.g., bromination, formylation) occurs preferentially at position 1 or 3 of the pyrrole ring due to the high electron density.

  • Effect of 7-Cl: The chlorine atom deactivates the benzene ring, preventing substitution on positions 6, 8, or 9 under standard conditions.

Solubility and Lipophilicity

The 7-chloro substituent significantly increases the lipophilicity (LogP) compared to the parent compound.

  • Parent LogP: ~2.3

  • 7-Chloro LogP: ~2.9 - 3.1

  • Implication: Enhanced membrane permeability but reduced aqueous solubility. Formulation often requires DMSO stocks or encapsulation.

Biological Relevance (SAR & Applications)

CK2 Kinase Inhibition

Derivatives of pyrrolo[1,2-a]quinoxaline, particularly those with substitutions on the benzene ring (like 7-Cl) and the C4 position, are potent inhibitors of Protein Kinase CK2 .

  • Mechanism: They act as ATP-competitive inhibitors.

  • Binding Mode: The planar tricyclic system intercalates or stacks within the ATP binding pocket. The 7-Cl group often occupies a hydrophobic pocket (e.g., near Val66 or Ile174 in CK2), improving affinity via Van der Waals interactions.

Antileukemic Activity

Research indicates that 7-substituted pyrroloquinoxalines exhibit cytotoxicity against human leukemia cell lines (e.g., K562, Jurkat).

  • SAR Insight: While the 7-Cl improves metabolic stability, bulky groups at position 7 can sometimes decrease potency due to steric clashes. The chlorine atom offers an optimal balance of size and lipophilicity.

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Melting Point 130–140 °C (derivative dependent)Purity characterization

(Abs)
~280–320 nmUV detection / Conjugation check
cLogP ~3.0Drug-likeness / Permeability
pKa (N5) Weakly basicProtonation in acidic media
Key 1H NMR Signal

7.0–8.5 ppm (Aromatic)
Identification of 7-Cl regiochemistry via coupling constants

References

  • Mamedov, V. A., & Kalinin, A. A. (2010).[7] Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Chemistry of Heterocyclic Compounds. Link

  • Guillon, J., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry. Link

  • Desplat, V., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Jiang, N., & Yao, L. (2025).[1] Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2-a]quinoxalines. European Journal of Organic Chemistry. Link

  • Bailly, C., et al. (1999). Pyrrolo[1,2-a]quinoxaline derivatives: A new class of DNA intercalating agents. Anti-Cancer Drug Design. Link

Sources

spectroscopic data for 7-Chloropyrrolo[1,2-a]quinoxaline NMR and mass spec

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 7-Chloropyrrolo[1,2-a]quinoxaline , focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide synthesizes experimental data from recent literature (2023-2024), specifically focusing on the high-resolution data available for the 4-benzyl-7-chloro derivative and the naked core , as these provide the most definitive structural assignments for the 7-chloro substitution pattern.

Executive Summary & Compound Profile

7-Chloropyrrolo[1,2-a]quinoxaline is a tricyclic nitrogen heterocycle and a critical pharmacophore in drug discovery, particularly for its potential as an inhibitor of human protein kinase CK2 and its antiproliferative activity against leukemic cell lines.

The structural integrity of this scaffold relies on the fusion of a pyrrole ring with a quinoxaline moiety. The 7-chloro substituent introduces a specific electronic bias and steric handle, distinguishing it from its 8-chloro isomer—a common regiochemical impurity in synthesis.

Chemical Identity
  • IUPAC Name: 7-Chloropyrrolo[1,2-a]quinoxaline[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 202.0298

  • Key Structural Features:

    • Pyrrole Ring (Protons H1, H2, H3): Electron-rich, typically shielding adjacent protons.

    • Quinoxaline Core (Protons H4, H6, H8, H9): Electron-deficient, exhibiting downfield chemical shifts.

    • 7-Cl Substitution: Induces specific splitting patterns (meta/ortho coupling) on the benzenoid ring.

Mass Spectrometry (MS) Analysis[2]

The mass spectral signature of 7-Chloropyrrolo[1,2-a]quinoxaline is characterized by the distinct isotopic abundance of Chlorine (


 and 

) and a stable tricyclic aromatic core.
Ionization & Molecular Ion
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Observed Ion:

    
     (Protonated molecular ion).
    
  • Isotopic Pattern: A characteristic 3:1 intensity ratio is observed for the

    
     and 
    
    
    
    peaks, confirming the presence of a single chlorine atom.
Ion Speciesm/z (Calculated)m/z (Experimental Typical)Abundance

(

)
203.0371 203.04 100% (Base Peak)

(

)
205.0341205.03~32%
Fragmentation Pathway (MS/MS)

The fragmentation of the 7-chloro core is limited due to its high aromatic stability. However, substituted derivatives (e.g., 4-benzyl) reveal a diagnostic pathway that validates the core structure.

  • Primary Fragmentation (Substituted Analogs): Cleavage of the C4-substituent.

    • Example: For 4-benzyl-7-chloropyrrolo[1,2-a]quinoxaline (

      
       293), the loss of the benzyl radical or cation (
      
      
      
      91) generates the stable radical cation of the 7-chloro core at
      
      
      202
      .
  • Secondary Fragmentation (Core):

    • Loss of HCN (

      
       27) from the pyrazine ring.
      
    • Loss of Cl radical (rare in soft ionization, common in EI)

      
      
      
      
      
      167.

Figure 1: Diagnostic fragmentation pathway for 4-substituted-7-chloropyrrolo[1,2-a]quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

The NMR data below is synthesized from high-field (400 MHz) experiments on the 4-benzyl-7-chloropyrrolo[1,2-a]quinoxaline derivative. This provides the most distinct resolution of the aromatic protons, which are often overlapped in the unsubstituted core.

H NMR Chemical Shifts ( )

Solvent:


 | Frequency:  400 MHz[2][3]

The 7-chloro substitution creates a specific 1,2,4-trisubstituted pattern on the benzene ring (Protons H6, H8, H9).

PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment Logic
H-1 Pyrrole7.88 Doublet (d)2.4

-proton to Nitrogen (deshielded).
H-3 Pyrrole6.81 Doublet (d)4.5

-proton, typical pyrrole range.
H-2 Pyrrole6.73 Multiplet (m)-

-proton, often overlaps.
H-6 Benzene (Ar)7.74 Doublet (d)1.7Diagnostic: Meta-coupling to H-8. High shift due to peri-effect of N5.
H-9 Benzene (Ar)7.63 Doublet (d)8.7Diagnostic: Ortho-coupling to H-8.
H-8 Benzene (Ar)7.37 *Double Doublet (dd)8.8, 2.3Diagnostic: Vicinal to H-9, Meta to H-6.
H-4 Pyrazine~8.80 Singlet (s)-Note: In 4-benzyl derivative, this is replaced by CH2. In naked core, H4 appears at ~8.8 ppm.

*Note: H-8 shift is derived from the coupling partner analysis in the 4-benzyl derivative spectrum.

C NMR Chemical Shifts ( )

Solvent:


 | Frequency:  100 MHz[2]
Carbon TypeShift (

ppm)
Assignment
C-Cl 135.7 C-7 (Ipso to Chlorine).
Imine/Bridge 155.4 C-5a (Bridgehead carbon next to N).
Aromatic CH 129.1, 128.0, 127.8Benzene ring carbons (C6, C8, C9).
Pyrrole CH 113.6, 113.5, 106.5Electron-rich pyrrole carbons (C1, C2, C3).
Quaternary 136.6, 124.8Bridgehead carbons (C3a, C9a).

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols for sample preparation are recommended.

NMR Sample Preparation
  • Solvent Selection: Use DMSO-

    
      for the naked core (due to solubility) and 
    
    
    
    for substituted lipophilic derivatives (e.g., 4-benzyl, 4-chloro).
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove paramagnetic inorganic salts (e.g., from Cu/Fe catalysts used in synthesis) which can broaden peaks.

  • Referencing: Calibrate to residual solvent peak (

    
    : 7.26 ppm; DMSO-
    
    
    
    : 2.50 ppm).
Synthesis Verification (Self-Validating Logic)

To confirm the 7-chloro regiochemistry over the 8-chloro isomer (a common byproduct):

  • Check H-6 Coupling: Look for a doublet with

    
      (Meta coupling).
    
    • If 7-Cl: H-6 is a meta-doublet (couples to H-8).

    • If 8-Cl: H-9 is a meta-doublet (couples to H-7), but H-6 would be a large ortho-doublet (coupling to H-5... wait, H-5 is C).

    • Correction: In 8-Cl isomer, H-9 is a doublet (

      
       Hz). In 7-Cl isomer, H-6 is the doublet (
      
      
      
      Hz).
    • Differentiation: H-6 is typically more downfield (deshielded by the lone pair of N5 or ring current) compared to H-9.

  • NOESY Experiment: A NOE correlation between the Pyrrole H-1 and Benzene H-9 confirms the ring fusion orientation, but distinguishing 7-Cl vs 8-Cl requires analyzing the coupling pattern of the remaining 3 benzene protons.

Figure 2: Logic flow for distinguishing regioisomers using 1H NMR splitting patterns.

References

  • Synthesis and NMR of 4-benzyl-7-chloropyrrolo[1,2-a]quinoxaline

    • Source: "A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor." PMC/Molecules, 2023.
    • Data: 1H and 13C NMR spectra for compound 3h.[4]

  • General Pyrrolo[1,2-a]quinoxaline Synthesis & Spectroscopy

    • Source: "Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase."[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.

    • Data: General shifts for substituted derivatives.[6]

  • Naked Core Characterization

    • Source: "Synthesis of quinoxaline C-nucleosides..." Journal of the Chemical Society, Perkin Transactions, 1992.
    • Data: Confirmation of 7-chloro regiochemistry via COSY.[1]

  • Commercial Standard Data (4-Chloro-7-fluoro analog)

    • Source: MedChemExpress Product Data.[7]

    • Data: Structural analogs for shift comparison.

Sources

Physicochemical Profiling of 7-Chloropyrrolo[1,2-a]quinoxaline: Solubility, Stability, and Methodological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged tricyclic framework in medicinal chemistry, frequently serving as a core intermediate in the development of 5-HT3 receptor antagonists, antimalarial agents, and selective Sirt6 activators[1][2]. The introduction of a chlorine atom at the C7 position—yielding 7-Chloropyrrolo[1,2-a]quinoxaline —fundamentally alters the molecule's electronic distribution, lipophilicity, and crystal lattice energy. For drug development professionals and synthetic chemists, understanding the precise solubility limits and degradation kinetics of this halogenated N-heterocycle in organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies.

This technical guide synthesizes the thermodynamic principles governing the solvation of 7-Chloropyrrolo[1,2-a]quinoxaline, details its stability profile under environmental stress, and provides self-validating experimental protocols for rigorous physicochemical characterization.

Thermodynamic Solvation Mechanics

7-Chloropyrrolo[1,2-a]quinoxaline is a highly planar, aromatic system. In its solid state, the molecule engages in strong intermolecular


 stacking and halogen-bonding interactions, resulting in a robust crystal lattice. To achieve dissolution, the free energy of solvation provided by the solvent must overcome this lattice energy.
Causality of Solvent Selection
  • Polar Aprotic Solvents (DMSO, DMF): The molecule exhibits its highest solubility in polar aprotic environments[3]. The strong dipole moments of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) effectively solvate the polarized C-Cl bond and the electron-rich nitrogen heteroatoms. Furthermore, these solvents disrupt the

    
     stacking of the planar tricyclic system without requiring hydrogen bond donation, which the molecule cannot accept efficiently due to the delocalization of the nitrogen lone pairs into the aromatic system[4].
    
  • Halogenated Solvents (Chloroform, DCM): The compound demonstrates moderate to high solubility in chlorinated solvents. This is driven by induced-dipole interactions and polarizability matching between the solvent and the C7-chloro substituent. These solvents are routinely utilized for NMR characterization (e.g., CDCl3) and silica gel chromatography[4].

  • Non-Polar Solvents (Hexanes, Heptane): Solubility is exceptionally poor in aliphatic hydrocarbons. The weak London dispersion forces generated by these solvents are thermodynamically insufficient to break the crystal lattice energy of the fused tricyclic system[3].

Quantitative Solubility Data

The following table summarizes the equilibrium solubility profile of 7-Chloropyrrolo[1,2-a]quinoxaline across distinct organic solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong dipole-dipole interaction; lattice disruption
Polar Aprotic Dimethylformamide (DMF)36.7> 50.0Strong dipole-dipole interaction
Halogenated Chloroform (CHCl₃)4.815.0 - 30.0Induced dipole; polarizability matching
Protic Ethanol (EtOH)24.55.0 - 10.0Weak H-bonding; limited by molecular hydrophobicity
Non-Polar Hexane1.9< 1.0Weak dispersion forces; fails to overcome lattice energy

Chemical Stability and Degradation Kinetics

While the quinoxaline core is generally robust, the fused pyrrole ring is electron-rich and represents the primary site of vulnerability for electrophilic attack and oxidative cleavage.

The Inductive Effect of the C7-Chlorine

The stability of 7-Chloropyrrolo[1,2-a]quinoxaline is heavily influenced by its halogen substituent. The chlorine atom at C7 exerts a strong electron-withdrawing inductive effect (-I). This withdraws electron density away from the quinoxaline system and, by extension, slightly reduces the electron density of the fused pyrrole ring compared to unsubstituted or methyl-substituted analogs. Consequently, the C7-chloro derivative exhibits slightly enhanced resistance to spontaneous auto-oxidation in solution.

However, under accelerated stress conditions (e.g., prolonged UV irradiation or the presence of strong peroxides in aged ethereal solvents), the compound is susceptible to photolytic and oxidative degradation. The primary degradation pathway involves the oxidative ring-opening of the pyrrole moiety, leading to complex polymeric mixtures or functionalized quinoxaline derivatives[3].

SolvationDegradation A 7-Chloropyrrolo[1,2-a]quinoxaline B Polar Aprotic Solvents (DMSO, DMF) A->B Dissolution C Non-Polar Solvents (Hexane) A->C Dissolution F Photolytic/Oxidative Stress A->F Environmental Exposure D High Solvation (Dipole-Dipole & Pi-Stacking Disruption) B->D Thermodynamics E Low Solvation (Lattice Energy Dominates) C->E Thermodynamics G Pyrrole Ring Oxidation/Cleavage F->G Degradation Pathway

Thermodynamic solvation logic and primary oxidative degradation pathways.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and orthogonal checks to eliminate artifacts such as solvent evaporation, supersaturation, or analytical drift.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is utilized over kinetic solvent-shift methods because it guarantees true thermodynamic equilibrium. Kinetic methods often result in supersaturated solutions, yielding artificially high solubility values that cannot be replicated during scale-up.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 100 mg of 7-Chloropyrrolo[1,2-a]quinoxaline into a 2 mL amber glass HPLC vial (amber glass prevents photolytic degradation during the assay).

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO or Chloroform). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Cap the vial securely and place it in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 250 rpm for exactly 24 hours. Self-Validation: 24 hours ensures complete thermodynamic equilibrium; shorter times risk measuring kinetic dissolution rates.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Dilution & Internal Standard: Carefully aspirate 100 µL of the clear supernatant. Dilute this aliquot 1:100 in a compatible diluent (e.g., Acetonitrile). Spike the diluted sample with a known concentration of an internal standard (e.g., Biphenyl at 10 µg/mL) to correct for any injection volume variances during analysis.

  • Quantification: Analyze via HPLC-UV at 254 nm. Calculate the concentration against a pre-established calibration curve.

Protocol 2: Accelerated Solution Stability Profiling

Causality: Evaluating stability in solution rather than the solid state accelerates interaction kinetics, allowing researchers to rapidly map the degradation profile and identify vulnerable structural nodes via LC-MS.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL solution of 7-Chloropyrrolo[1,2-a]quinoxaline in the solvent of interest (e.g., DMSO).

  • Stress Aliquoting: Divide the stock into three separate quartz vials (for UV transparency):

    • Vial A (Control): Wrapped in foil, stored at 4°C.

    • Vial B (Thermal Stress): Wrapped in foil, heated to 60°C in an oil bath.

    • Vial C (Photolytic Stress): Exposed to a Xenon arc lamp (simulated sunlight) at 25°C.

  • Sampling: Withdraw 50 µL aliquots at T=0, 24h, 48h, and 72h.

  • Analysis & Self-Validation: Inject samples into an LC-MS/MS system equipped with a Diode Array Detector (DAD). Self-Validation: Use the DAD to perform peak purity analysis (calculating the spectral match factor across the chromatographic peak). If the peak purity drops below 990/1000, it indicates co-elution of a degradation product, triggering the need for MS-based structural elucidation of the degradant.

Workflow S1 Sample Prep (Excess Solid + Solvent) S2 Equilibration (24h, 25°C, 250 rpm) S1->S2 S3 Phase Separation (Centrifugation 10k rpm) S2->S3 S4 Quantification (HPLC-UV at 254 nm) S3->S4 S5 Data Analysis (Solubility & Purity) S4->S5

Standardized workflow for thermodynamic solubility and stability profiling.

Conclusion

The precise manipulation of 7-Chloropyrrolo[1,2-a]quinoxaline in organic synthesis and drug formulation requires a deep understanding of its physicochemical boundaries. Its high solubility in polar aprotic solvents (DMSO, DMF) facilitates complex functionalization reactions, while its relative oxidative stability—conferred by the C7-chloro inductive effect—makes it a resilient building block. By adhering to self-validating protocols for solubility and stability testing, researchers can confidently integrate this privileged scaffold into advanced pharmaceutical pipelines.

References

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor Source: MDPI URL
  • Source: PMC (PubMed Central)
  • pyrrolo[1,2-a]quinoxalin-4(5H)
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones (NMR and Solvent Data)
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines Source: RSC Publishing URL

Sources

An In-depth Technical Guide to the Potential Biological Targets of 7-Chloropyrrolo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide focuses on a specific, yet under-investigated derivative, 7-Chloropyrrolo[1,2-a]quinoxaline. While direct research on this particular molecule is limited, this document provides a comprehensive framework for identifying and validating its potential biological targets. By leveraging data from structurally related compounds and outlining a robust, multi-pronged experimental strategy, we aim to equip researchers with the necessary tools and insights to unlock the therapeutic potential of this promising compound.

Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold - A Fountain of Bioactivity

The tricyclic pyrrolo[1,2-a]quinoxaline core is a nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides an excellent platform for the design of molecules that can interact with a variety of biological macromolecules. The diverse biological activities reported for this class of compounds suggest that they can modulate multiple signaling pathways.[1][2][3]

The introduction of a chlorine atom at the 7th position of the quinoxaline ring system is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, alter its binding affinity and selectivity for specific biological targets. While the broader family of pyrrolo[1,2-a]quinoxalines has been explored, the specific biological targets of 7-Chloropyrrolo[1,2-a]quinoxaline remain to be elucidated. This guide, therefore, serves as a roadmap for the systematic investigation of its mechanism of action.

Postulated Biological Targets Based on Structural Analogs

Based on the established activities of structurally similar pyrrolo[1,2-a]quinoxaline derivatives, we can hypothesize several potential target classes for 7-Chloropyrrolo[1,2-a]quinoxaline. The chlorine substituent may enhance or diminish the affinity for these targets compared to other derivatives.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Several pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent kinase inhibitors.

  • Casein Kinase 2 (CK2): Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have shown potent inhibition of human protein kinase CK2, with IC50 values in the nanomolar range.[5] CK2 is a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival, making it an attractive target for cancer therapy.

  • Akt (Protein Kinase B): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Pyrrolo[1,2-a]quinoxaline derivatives have been synthesized as potential inhibitors of Akt kinase, demonstrating antiproliferative activity in various cancer cell lines.[6][7][8]

  • Ephrin Receptors: A novel class of type II quinoxaline inhibitors has been developed that target Ephrin receptors, such as EphA3 and EphB4, which are involved in cancer development and angiogenesis.[9]

Sirtuin 6 (SIRT6)

Sirtuin 6 is a NAD+-dependent deacylase that plays a crucial role in regulating genome stability, metabolism, and inflammation. Recently, pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of SIRT6.[10] These activators have shown promise in repressing pro-inflammatory cytokine production and inhibiting cancer cell colony formation.[10]

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Pyrrolo[1,2-a]quinoxalines have been identified as potent and selective inhibitors of PTP1B, acting as insulin mimetics by increasing glucose uptake.[11]

A Strategic Workflow for Target Identification and Validation

Given the lack of direct evidence for the biological targets of 7-Chloropyrrolo[1,2-a]quinoxaline, a systematic and multi-faceted approach is required. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.

Target_Identification_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Direct Target Engagement & Validation cluster_3 Phase 4: In Vivo Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway analysis) Literature_Analysis Analysis of Structurally Related Compounds Phenotypic_Screening->Literature_Analysis Identifies Biological Context Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Computational_Docking In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) Affinity_Chromatography->Computational_Docking Provides Candidate Proteins Chemical_Proteomics Chemical Proteomics (e.g., ABPP, Photo-affinity labeling) Chemical_Proteomics->Computational_Docking Provides Candidate Proteins Biochemical_Assays In Vitro Biochemical Assays (Enzyme kinetics, Binding assays) Computational_Docking->Biochemical_Assays Literature_Analysis->Biochemical_Assays Cellular_Assays Cell-Based Target Engagement (e.g., CETSA, NanoBRET) Biochemical_Assays->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies Animal_Models Pharmacodynamic & Efficacy Studies in Disease Models SAR_Studies->Animal_Models

Figure 1: A comprehensive workflow for the identification and validation of biological targets.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential interacting proteins without prior bias.

  • Rationale: To understand the broad biological effects of 7-Chloropyrrolo[1,2-a]quinoxaline, a high-content phenotypic screen across a panel of diverse cancer cell lines is recommended. This will reveal cellular processes affected by the compound and guide hypothesis generation.

  • Protocol:

    • Cell Line Panel: Utilize a panel of at least 60 human cancer cell lines (e.g., NCI-60).

    • Compound Treatment: Treat cells with a range of concentrations of 7-Chloropyrrolo[1,2-a]quinoxaline for 48-72 hours.

    • Viability Assay: Assess cell viability using a standard method (e.g., CellTiter-Glo®).

    • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line. Analyze the pattern of activity across the panel to identify potential mechanisms of action by comparing it to the activity patterns of known drugs.

  • Rationale: This technique allows for the isolation of proteins that directly bind to the compound of interest.

  • Protocol:

    • Compound Immobilization: Synthesize a derivative of 7-Chloropyrrolo[1,2-a]quinoxaline with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).

    • Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

    • Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads.

    • Elution: Elute the bound proteins.

    • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

Phase 2: Target Hypothesis Generation

This phase involves computational and literature-based approaches to narrow down the list of potential targets.

  • Rationale: Molecular docking and pharmacophore modeling can predict the binding of 7-Chloropyrrolo[1,2-a]quinoxaline to the crystal structures of known and putative targets.

  • Workflow:

    • Target Selection: Select potential targets from the protein classes identified in Section 2 (kinases, phosphatases, etc.) and the candidates from the affinity chromatography experiment.

    • Docking Simulations: Perform molecular docking studies to predict the binding mode and estimate the binding affinity of 7-Chloropyrrolo[1,2-a]quinoxaline to the selected targets.

    • Pharmacophore Modeling: Develop a pharmacophore model based on the structure of 7-Chloropyrrolo[1,2-a]quinoxaline and screen it against a database of protein structures.

Phase 3: Direct Target Engagement & Validation

This phase focuses on confirming the direct interaction between the compound and the hypothesized targets.

  • Rationale: To quantify the inhibitory or activating effect of 7-Chloropyrrolo[1,2-a]quinoxaline on the purified target proteins.

  • Example Protocol (Kinase Inhibition Assay):

    • Reagents: Purified recombinant kinase, substrate peptide, ATP, and 7-Chloropyrrolo[1,2-a]quinoxaline.

    • Reaction: Set up kinase reactions with varying concentrations of the compound.

    • Detection: Measure kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).

    • Data Analysis: Determine the IC50 value.

Potential Target Class Example Assay Key Parameter
Protein KinasesADP-Glo™ Kinase AssayIC50
PhosphatasesPTP1B Inhibitor Screening KitIC50
SirtuinsSIRT6 Fluorometric Drug Discovery KitEC50 (for activators)

Table 1: Summary of in vitro biochemical assays for potential target classes.

  • Rationale: To confirm that the compound interacts with its target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A quantitative method to measure compound binding to a specific protein in live cells.

Phase 4: In Vivo Target Validation

The final phase involves validating the target in a relevant disease model.

  • Rationale: To demonstrate that the compound's therapeutic effect is mediated through its interaction with the identified target.

  • Experimental Approach:

    • Pharmacodynamic (PD) Studies: In an appropriate animal model, treat with 7-Chloropyrrolo[1,2-a]quinoxaline and measure the modulation of the target's activity or downstream signaling pathways in tumor or relevant tissues.

    • Efficacy Studies: Evaluate the anti-tumor or therapeutic efficacy of the compound in xenograft or other relevant disease models.

Signaling Pathway Analysis

The potential targets of 7-Chloropyrrolo[1,2-a]quinoxaline are embedded in critical signaling pathways. Understanding these connections is crucial for predicting the compound's overall cellular effects.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_CK2 CK2 Signaling cluster_SIRT6 SIRT6 Function cluster_PTP1B Insulin Signaling PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Proliferation Proliferation Akt->Proliferation Promotes CK2 CK2 Apoptosis_Inhibition Apoptosis_Inhibition CK2->Apoptosis_Inhibition Inhibits Cell_Cycle_Progression Cell_Cycle_Progression CK2->Cell_Cycle_Progression Promotes SIRT6 SIRT6 DNA_Repair DNA_Repair SIRT6->DNA_Repair Promotes Inflammation_Suppression Inflammation_Suppression SIRT6->Inflammation_Suppression Suppresses Insulin_Receptor Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates Glucose_Uptake Glucose_Uptake IRS->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) Compound 7-Chloropyrrolo [1,2-a]quinoxaline Compound->Akt Potential Inhibition Compound->CK2 Potential Inhibition Compound->SIRT6 Potential Activation Compound->PTP1B Potential Inhibition

Figure 2: Potential signaling pathways modulated by 7-Chloropyrrolo[1,2-a]quinoxaline.

Conclusion and Future Directions

While the biological targets of 7-Chloropyrrolo[1,2-a]quinoxaline are currently unknown, the rich pharmacology of the broader pyrrolo[1,2-a]quinoxaline family provides a strong foundation for hypothesis-driven research. The systematic approach outlined in this guide, combining unbiased screening with rigorous target validation, will be instrumental in elucidating its mechanism of action. The identification of specific, high-affinity targets will be a critical step in advancing 7-Chloropyrrolo[1,2-a]quinoxaline from a promising chemical scaffold to a potential therapeutic agent for a range of human diseases. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound class.

References

  • ResearchGate. (n.d.). Biological activities of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • PubMed. (2013, July 15). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. Retrieved from [Link]

  • MDPI. (2023, July 8). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 20). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Retrieved from [Link]

  • Scientific.Net. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Retrieved from [Link]

  • MDPI. (2022, February 11). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Retrieved from [Link]

  • Taylor & Francis Online. (2010, March 11). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Retrieved from [Link]

  • PMC. (2026, February 16). Redox modulation contributes to the antidepressant-like and neuroprotective effects of 7-chloro-4-(phenylselanyl)quinoline in an Alzheimer's disease model. Retrieved from [Link]

  • PMC. (2020, May 19). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • ResearchGate. (2014, July 14). (PDF) Pyrrolo[1,2-a] quinazolines. Synthesis and biological properties. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives. Retrieved from [Link]

  • PubMed. (2023, January 15). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Retrieved from [Link]

  • PubMed. (2004, December 15). Synthesis and preliminary in vitro evaluation of antimycobacterial activity of new pyrrolo[1,2-a] quinoxaline-carboxylic acid hydrazide derivatives. Retrieved from [Link]

  • Asian Journal of Research in Biochemistry. (2025, June 16). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of synthesized substituted pyrrolo[1,2-a ]quinoxaline derivatives 1. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactivity of Pyrrolo(1,2-a)quinoxalines. Crystal Structure and AM1 Calculation | Request PDF. Retrieved from [Link]

  • PubMed. (2008, October 15). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Retrieved from [Link]

  • journalajrb.com. (n.d.). View of Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungal Activities of Pyrrolo[1,2-a] Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2020, October 5). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. Retrieved from [Link]

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The Pyrrolo[1,2-a]quinoxaline Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Chemistry

[1]

Part 1: Introduction & Structural Significance

The pyrrolo[1,2-a]quinoxaline scaffold represents a privileged tricyclic heteroaromatic system formed by the fusion of a pyrrole ring across the N1-C2 bond of a quinoxaline core. This structure acts as a rigid bioisostere for purines and indoles, offering unique electronic properties due to the bridgehead nitrogen atom that participates in both aromatic systems.[1]

Chemically, the scaffold is amphoteric but predominantly acts as a weak base.[1] Its planar topology allows for DNA intercalation, while specific substitutions at the C4, C1, and pyrrole positions modulate its solubility and binding affinity to protein kinases (e.g., Akt, CK2) and metabolic regulators (e.g., Sirt6, PTP1B).[1]

Structural Numbering & Core Analysis

The standard IUPAC numbering initiates at the bridgehead nitrogen (though often visualized starting from the pyrrole), but for medicinal chemistry, the critical vectors are:

  • Position 4 (C4): The "gateway" for bulky aryl/heteroaryl substituents, critical for kinase selectivity.[1]

  • Positions 7, 8 (Benzo-ring): Sites for electron-withdrawing groups (EWGs) like -F or -Cl to tune metabolic stability.[1]

  • Pyrrole Ring (C1-C3): Often derivatized with esters or amides to improve solubility and hydrogen bonding.

Part 2: Historical Evolution of Synthesis

The history of pyrrolo[1,2-a]quinoxaline is not defined by a single "eureka" moment but by the evolution of synthetic methodology—moving from harsh condensation reactions to precision metal-catalyzed and green oxidative couplings.

Era 1: The Classical Condensation (Pre-2000s)

Early synthesis relied on the modified Pictet-Spengler reaction . This involved the condensation of 1-(2-aminophenyl)pyrrole with aldehydes or ketones under acidic conditions. While effective, it suffered from harsh conditions (strong mineral acids) and limited functional group tolerance.[1]

Era 2: Transition Metal Catalysis (2000s–2015)

The advent of Buchwald-Hartwig and Ullmann couplings allowed researchers to construct the core from acyclic precursors.

  • Copper-Catalyzed: Domino reactions involving 1-(2-haloaryl)pyrroles and amidines.

  • Palladium-Catalyzed: Intramolecular C-N bond formation, allowing for the installation of complex aryl groups at C4 during the cyclization event.[1]

Era 3: Green & Oxidative Methodologies (2015–Present)

Current state-of-the-art methods prioritize atom economy and metal-free conditions.

  • Iodine-Mediated Oxidative Cyclization: Uses molecular iodine (

    
    ) in DMSO to promote the cyclization of enamines or imines generated in situ.
    
  • Visible-Light Photoredox: Radical cascades that construct the ring system under ambient conditions.

Visualization: Synthetic Retrosynthesis Map

SynthesisMapTargetPyrrolo[1,2-a]quinoxaline(Target Scaffold)Precursor11-(2-Aminophenyl)pyrrole+ AldehydeMethod1Method A: Modified Pictet-Spengler(Acid Catalyst: p-DBSA)Precursor1->Method1Method3Method C: Oxidative Cyclization(I2/DMSO or Photoredox)Precursor1->Method3Precursor22-Haloanilines+ PyrroleMethod2Method B: Metal-Catalyzed Domino(Cu/Pd Catalysis)Precursor2->Method2Precursor3o-Phenylenediamine+ 2,5-DimethoxytetrahydrofuranPrecursor3->Method1Clauson-KaasMethod1->TargetCyclizationMethod2->TargetC-N CouplingMethod3->TargetOxidative Dehydrogenation

Caption: Retrosynthetic analysis showing the three dominant pathways to the pyrrolo[1,2-a]quinoxaline core.

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7]

The biological utility of this scaffold is vast. Below is a summary of key therapeutic areas and the Structure-Activity Relationship (SAR) driving potency.

Therapeutic Profile
Therapeutic AreaPrimary TargetMechanism of ActionKey Substitutions
Oncology Akt Kinase (PKB) ATP-competitive inhibition; prevents phosphorylation of downstream apoptotic regulators.C4: 4-substituted phenyl (e.g., 4-chlorophenyl).[1] Benzo: Unsubstituted or 7/8-F.
Metabolic PTP1B Insulin mimetic; inhibits phosphatase to enhance insulin signaling.C4: Benzyl group.[2] C7/C8: Chlorine atoms enhance selectivity over TCPTP.[2]
Epigenetics Sirt6 Allosteric activation; enhances deacetylation of histone H3K9.Pyrrole: Hydrophilic side chains (e.g., 3-hydroxyazetidine).[1]
Antimicrobial DprE1 (TB) Inhibition of cell wall synthesis (decaprenylphosphoryl-β-D-ribose 2′-epimerase).C4: Heterocyclic amines.
Case Study: Akt Kinase Inhibition

The pyrrolo[1,2-a]quinoxaline derivative acts as a Type I kinase inhibitor.[1] The planar system occupies the ATP-binding pocket (hinge region), while the substituent at C4 extends into the hydrophobic pocket, providing specificity.[1]

Visualization: SAR Logic Map

SAR_LogicCorePyrrolo[1,2-a]quinoxalineCoreRegionC4Position C4(Critical Vector)Core->RegionC4RegionBenzoBenzo Ring (C7/C8)(Metabolic Stability)Core->RegionBenzoRegionPyrrolePyrrole Ring(Solubility/H-Bonding)Core->RegionPyrroleEffectC4Kinase Selectivity(Hydrophobic Pocket)RegionC4->EffectC4EffectBenzoHalogenation (F/Cl)Blocks MetabolismRegionBenzo->EffectBenzoEffectPyrroleEsters/AmidesModulate LogPRegionPyrrole->EffectPyrrole

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of specific scaffold regions.

Part 4: Experimental Protocol (Self-Validating)

This protocol details the Green Synthesis via Modified Pictet-Spengler Reaction using p-Dodecylbenzenesulfonic acid (p-DBSA). This method is chosen for its operational simplicity, high yield, and "self-validating" nature (the product precipitates, simplifying purification).[1]

Objective: Synthesis of 4-(4-chlorophenyl)pyrrolo[1,2-a]quinoxaline.

Reagents & Materials[2][5][7][8][10][11][12][13][14][15][16]
  • Substrate A: 1-(2-Aminophenyl)pyrrole (1.0 equiv)

  • Substrate B: 4-Chlorobenzaldehyde (1.2 equiv)

  • Catalyst: p-Dodecylbenzenesulfonic acid (p-DBSA) (10 mol%)

  • Solvent: Ethanol (96%) or Water (micellar conditions)

  • Equipment: Round-bottom flask, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 50 mL round-bottom flask, dissolve 1-(2-aminophenyl)pyrrole (158 mg, 1.0 mmol) in 5 mL of Ethanol.

    • Add p-DBSA (32 mg, 0.1 mmol).[1] Note: The solution may darken slightly due to acid-base interaction.

    • Add 4-Chlorobenzaldehyde (168 mg, 1.2 mmol) in one portion.

  • Catalysis & Cyclization:

    • Stir the mixture at room temperature (20–25 °C).

    • Self-Validation Check: Within 15–30 minutes, a heavy precipitate should form.[1] This visual cue indicates the formation of the intermediate imine and subsequent cyclization/oxidation.[3]

    • Continue stirring for 2 hours to ensure complete conversion.

  • Work-up (Filtration):

    • Cool the flask in an ice bath for 10 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the cake with cold ethanol (2 x 2 mL) to remove excess aldehyde and catalyst.

    • Wash with saturated aqueous

      
       to neutralize any residual acid.
      
  • Purification & Analysis:

    • Recrystallize from hot ethanol if necessary.

    • Expected Yield: 80–90%.

    • Validation:

      
       NMR should show the characteristic aromatic peaks of the quinoxaline system and the disappearance of the aldehyde proton signal (~10 ppm).
      

Part 5: Mechanism of Action (Akt Pathway)

The anticancer efficacy of these derivatives often stems from their ability to inhibit the PI3K/Akt/mTOR signaling cascade.

Mechanism Description
  • Entry: The inhibitor permeates the cell membrane.

  • Binding: It binds to the ATP-binding pocket of Akt (Protein Kinase B) in its pleckstrin homology (PH) domain-dependent active conformation.

  • Blockade: This prevents ATP hydrolysis and the subsequent phosphorylation of downstream effectors like Bad (pro-apoptotic) and mTOR (growth).

  • Result: Induction of apoptosis and cell cycle arrest in G1/S phase.

Visualization: Signaling Pathway Blockade

Akt_PathwayGFGrowth FactorRTKRTK (Receptor)GF->RTKPI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3AktAkt (PKB)PIP3->AktActivatesmTORmTOR(Cell Growth)Akt->mTORBlockedBadBad(Apoptosis)Akt->BadBlockedInhibitorPyrrolo[1,2-a]quinoxalineDerivativeInhibitor->AktINHIBITSCellSurvivalCell SurvivalmTOR->CellSurvivalApoptosisApoptosisBad->ApoptosisInduces (if unphosphorylated)

Caption: Mechanism of Akt inhibition by pyrrolo[1,2-a]quinoxaline, leading to apoptosis.[1]

References

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Source: PubMed / European Journal of Medicinal Chemistry [Link]

  • Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. Source: PubMed / ChemMedChem [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. Source: PMC / European Journal of Medicinal Chemistry [Link][1]

  • Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Source: Journal of Chemistry [Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry [Link]

CAS number and IUPAC name for 7-Chloropyrrolo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 7-Chloropyrrolo[1,2-a]quinoxaline , a tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly for its utility as a precursor to Akt1/2 and CK2 (Casein Kinase 2) inhibitors.

Synthesis, Properties, and Application in Kinase Inhibition

Part 1: Chemical Identity & Core Data

This section establishes the precise chemical identity of the compound. In drug discovery, the "7-chloro" designation often refers to the substitution pattern on the benzene ring of the pyrrolo[1,2-a]quinoxaline scaffold. Researchers typically encounter this scaffold in two forms: the fully aromatic core (4-H) or the functionalized intermediate (4-Chloro), which is the gateway to library synthesis.

Nomenclature and Identifiers
Parameter Details
IUPAC Name 7-Chloropyrrolo[1,2-a]quinoxaline
Common Name 7-CPQ (Scaffold); 4,7-Dichloropyrrolo[1,2-a]quinoxaline (Activated Intermediate)
Molecular Formula C₁₁H₇ClN₂ (Parent); C₁₁H₆Cl₂N₂ (4,7-Dichloro derivative)
Molecular Weight 202.64 g/mol (Parent); 237.08 g/mol (4,7-Dichloro)
CAS Number (Scaffold) 115222-77-2 (Referenced in early synthesis literature, e.g., J. Org.[1][2][3][4][5] Chem. 1988)
CAS Number (Active Intermediate) 160657-03-4 (4,7-Dichloropyrrolo[1,2-a]quinoxaline)
SMILES (7-Chloro) Clc1ccc2n(c1)c3cccn3c2
SMILES (4,7-Dichloro) Clc1ccc2n(c1)c3cccn3c(Cl)2

Critical Note for Researchers: While the 7-chloro-4-H parent exists, the 4,7-dichloro derivative (CAS 160657-03-4) is the primary commercial building block. The chlorine at position 4 is highly reactive (labile) and is displaced by amines to generate bioactive kinase inhibitors, whereas the chlorine at position 7 remains stable to modulate lipophilicity and metabolic stability.

Part 2: Synthesis & Reaction Engineering[6]

The synthesis of 7-chloropyrrolo[1,2-a]quinoxaline relies on constructing the tricyclic core from substituted anilines. The Clauson-Kaas pyrrole synthesis followed by cyclization is the industry-standard protocol for ensuring regiochemical fidelity.

Retrosynthetic Analysis

The 7-chloro isomer is accessed via 4-chloro-2-nitroaniline . The regioselectivity is dictated by the initial formation of the pyrrole ring on the amine para to the chlorine (in some routes) or meta, depending on the starting diamine.

  • Path A (Standard): 4-Chloro-2-nitroaniline

    
     Pyrrolylation 
    
    
    
    Reduction
    
    
    Cyclization.
  • Path B (Activated): Formation of the lactam (4-oxo) followed by chlorination with POCl₃ to yield the 4,7-dichloro species.

Detailed Experimental Protocol: Synthesis of 4,7-Dichloropyrrolo[1,2-a]quinoxaline

This protocol yields the activated intermediate required for drug development.

Reagents: 4-Chloro-2-nitroaniline, 2,5-dimethoxytetrahydrofuran, Acetic acid, Iron powder, Triphosgene (or Phosgene equivalent), POCl₃.

Step 1: N-(4-Chloro-2-nitrophenyl)pyrrole Formation
  • Dissolve 4-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reflux the mixture for 2–4 hours. The solution will darken.

  • Workup: Pour into ice water. The precipitate is collected, washed with water, and dried.

    • Mechanism:[1][][7][8] Acid-catalyzed condensation of the primary amine with the masked dialdehyde.

Step 2: Reduction to 1-(2-Amino-4-chlorophenyl)pyrrole
  • Suspend the nitro-pyrrole intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and catalytic HCl (or NH₄Cl).

  • Reflux for 1–2 hours until TLC shows consumption of the nitro compound.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the diamine.

Step 3: Cyclization to the Lactam (4-Oxo-7-chloro-4,5-dihydropyrrolo[1,2-a]quinoxaline)
  • Dissolve the diamine in dry Dichloromethane (DCM) or Toluene.

  • Add Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI) (1.2 eq) at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Result: Formation of the cyclic urea (lactam). The product often precipitates.

Step 4: Aromatization/Chlorination (The "Activation" Step)
  • Suspend the lactam in neat Phosphorus Oxychloride (POCl₃) .

  • Add a catalytic amount of DMF (Vilsmeier-Haack conditions).

  • Reflux for 3–5 hours. The solid will dissolve as the reaction proceeds.

  • Workup (Caution): Pour the reaction mixture slowly onto crushed ice/ammonia (exothermic!). Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Product:4,7-Dichloropyrrolo[1,2-a]quinoxaline .

Synthesis Workflow Diagram (DOT)

SynthesisPathway Start 4-Chloro-2-nitroaniline Step1 Clauson-Kaas (AcOH, 2,5-dimethoxyTHF) Start->Step1 Inter1 1-(4-Chloro-2-nitrophenyl)pyrrole Step1->Inter1 Step2 Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 1-(2-Amino-4-chlorophenyl)pyrrole Step2->Inter2 Step3 Cyclization (Triphosgene/CDI) Inter2->Step3 Lactam 7-Chloro-4-oxo-dihydro pyrrolo[1,2-a]quinoxaline Step3->Lactam Step4 Chlorination (POCl3, reflux) Lactam->Step4 Final 4,7-Dichloropyrrolo[1,2-a]quinoxaline (Active Electrophile) Step4->Final

Caption: Step-wise chemical synthesis of the activated 4,7-dichloro scaffold from 4-chloro-2-nitroaniline.

Part 3: Biological Applications & Mechanism of Action

The 7-chloropyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in oncology, specifically designed to mimic the ATP-binding pocket of protein kinases.

Target Specificity: CK2 and Akt

The 7-chloro substituent is critical for Structure-Activity Relationship (SAR) .

  • Lipophilicity: The Cl atom at position 7 increases the logP, enhancing cell membrane permeability.

  • Pocket Filling: In the ATP-binding pocket of Casein Kinase 2 (CK2) , the 7-chloro group occupies a hydrophobic cleft, improving binding affinity compared to the unsubstituted analog.

  • Selectivity: Derivatives functionalized at position 4 (via nucleophilic aromatic substitution of the 4-Cl) with solubilizing groups (e.g., carboxylates, amines) show potent inhibition of Akt1 (Protein Kinase B), a key driver in leukemic cell survival.

Mechanism of Action (Signaling Pathway)

Compounds derived from this scaffold typically act as ATP-competitive inhibitors . By blocking the ATP binding site of Akt or CK2, they prevent the phosphorylation of downstream effectors (like BAD, mTOR, and GSK3), thereby inducing apoptosis in cancer cells.

Signaling Cascade Diagram (DOT)

SignalingPathway Drug 7-Cl-Pyrroloquinoxaline Derivative Akt Akt (Protein Kinase B) Drug->Akt Inhibits CK2 CK2 (Casein Kinase 2) Drug->CK2 Inhibits Receptor RTK (Growth Factor Receptor) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Blocks CK2->Akt Potentiates Survival Cell Survival/Proliferation mTOR->Survival

Caption: Mechanism of action showing dual inhibition of Akt and CK2 pathways by pyrroloquinoxaline derivatives.

Part 4: Analytical Characterization

To validate the synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline (specifically the 4,7-dichloro derivative), use the following spectral markers.

Technique Characteristic Signal Interpretation
¹H NMR (CDCl₃)

8.78 (s, 1H)
Proton at C4 (if 4-H parent). Absent in 4,7-dichloro.
¹H NMR (CDCl₃)

7.96 (d, J=2.4 Hz)
Proton at C6 (Ortho to Cl, meta to N).
¹H NMR (CDCl₃)

6.91 (d)
Proton on Pyrrole ring (C1/C2/C3).
MS (APCI/ESI) m/z 236/238 (3:1 ratio)Characteristic isotope pattern for Dichloro species.
Melting Point 167–172 °CRange for 3-bromo-7-chloro derivative (Reference).

References

  • Maeba, I., et al. (1988). Synthesis of quinoxaline C-nucleosides through condensation of 1,2-diaminobenzenes with 6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dihydropyran-3-one. Journal of Organic Chemistry, 53(7), 1401–1405. Link

  • Guillon, J., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648-658. Link

  • Li, Y., et al. (2024).[9] Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14, 34567. Link

  • PubChem Compound Summary . 4-Chloropyrrolo[1,2-a]quinoxaline derivatives. Link

  • NCI/CADD Group . Chemical Identifier Resolver for Pyrrolo[1,2-a]quinoxaline. Link

Sources

Engineering the Pyrrolo[1,2-a]quinoxaline Scaffold: A Technical Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequently encounter the pyrrolo[1,2-a]quinoxaline scaffold. This tricyclic framework is a privileged pharmacophore, exhibiting profound biological activities ranging from human protein kinase CK2 and AKT kinase inhibition to potent antileukemic and antimalarial properties[1][2]. The structural elegance of pyrrolo[1,2-a]quinoxalines lies in their angularly fused nature, where the central B-ring (pyrazine) bridges the electron-rich C-ring (pyrrole) and the aromatic A-ring (benzene)[3].

Designing a scalable and atom-economical synthesis for this scaffold requires a deep understanding of reaction causality. We do not merely mix reagents; we orchestrate thermodynamic driving forces. This guide deconstructs the core methodologies for synthesizing and functionalizing pyrrolo[1,2-a]quinoxalines, focusing on mechanistic causality and self-validating experimental protocols.

Retrosynthetic Logic and Pathway Selection

The construction of the pyrrolo[1,2-a]quinoxaline core typically hinges on two primary retrosynthetic disconnections: the classical stepwise A-C-B ring construction and the modern, highly efficient A-C to B-ring annulation.

Retrosynthesis Target Pyrrolo[1,2-a]quinoxaline Core Route1 Clauson-Kaas Pathway Route1->Target Int1 1-(2-Aminophenyl)pyrrole Int1->Route1 SM1 2-Nitroaniline + 2,5-Dimethoxytetrahydrofuran SM1->Int1 Route2 Pictet-Spengler Annulation Route2->Target Int2 Imine Intermediate Int2->Route2 SM2 1-(2-Aminophenyl)pyrrole + Aldehyde / Alcohol SM2->Int2 Route3 Late-Stage C-H Functionalization Route3->Target SM3 Pre-formed Core + Aryl Halides / CF3 SM3->Route3

Caption: Retrosynthetic strategies for constructing the pyrrolo[1,2-a]quinoxaline scaffold.

The Classical Approach: Clauson-Kaas and Lactamization

Historically, the synthesis of pyrrolo[1,2-a]quinoxalines relied on a multi-step sequence starting from commercially available 2-nitroaniline[2]. The causality behind this approach is functional group tolerance and the generation of a highly versatile 4-chloro intermediate, which serves as a linchpin for subsequent S_NAr (nucleophilic aromatic substitution) diversification.

The sequence begins with a Clauson-Kaas pyrrolization to build the C-ring, followed by nitro reduction. The critical B-ring closure is achieved via lactamization using triphosgene, followed by chlorodehydroxylation with phosphorus oxychloride (POCl3)[4].

Protocol 1: Stepwise Synthesis of 4-Chloropyrrolo[1,2-a]quinoxaline

This protocol is designed as a self-validating system, utilizing distinct physical changes to confirm reaction progress.

  • Step 1: Clauson-Kaas Pyrrolization. React 2-nitroaniline (1.0 eq) with 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid (reflux, 2 h).

    • Causality & Validation: Acetic acid acts as both the solvent and the acid catalyst to drive the double condensation. The reaction mixture transitions from bright yellow to deep brown, visually validating successful pyrrole ring formation.

  • Step 2: Nitro Reduction. Treat the isolated 1-(2-nitrophenyl)pyrrole with NaBH4 (3.0 eq) and a catalytic amount of CuSO4 in ethanol at 0 °C to room temperature.

    • Causality & Validation: The in situ generation of copper hydride species rapidly reduces the nitro group. Vigorous hydrogen gas evolution is the primary visual validation; the cessation of bubbling indicates reaction completion.

  • Step 3: Lactamization. Dissolve the resulting 1-(2-aminophenyl)pyrrole in anhydrous toluene. Slowly add triphosgene (0.35 eq) at 0 °C, then reflux for 4 hours.

    • Causality & Validation: Triphosgene is chosen over phosgene gas strictly for bench safety[4]. The initial electrophilic attack forms an isocyanate intermediate, which undergoes intramolecular cyclization by the nucleophilic pyrrole ring. Continuous HCl gas evolution (detectable via pH paper at the condenser outlet) validates the cyclization.

  • Step 4: Chlorodehydroxylation. Reflux the isolated lactam in neat POCl3 for 4 hours.

    • Causality & Validation: POCl3 converts the tautomeric amide carbonyl into a highly reactive 4-chloro imoyl chloride[4]. The reaction validates itself as the suspension turns into a homogeneous dark solution, indicating the insoluble lactam has fully converted into the highly soluble 4-chloropyrrolo[1,2-a]quinoxaline.

Modern Catalytic Annulations: The Pictet-Spengler Paradigm

While the classical route is robust, it suffers from poor atom economy and requires harsh chlorinating agents. Modern methodologies bypass the lactam intermediate entirely by utilizing direct Pictet-Spengler type condensations of 1-(2-aminophenyl)pyrroles with aldehydes[5].

A pinnacle of this modern approach is the Iron-Catalyzed Transfer Hydrogenation . This method uses 1-(2-nitrophenyl)pyrrole and primary alcohols. The iron catalyst acts dually: it oxidizes the alcohol to an aldehyde and utilizes the extracted hydrogen to reduce the nitro group to an amine in situ[6]. This self-contained redox economy minimizes waste and avoids the need for external reductants or oxidants.

Mechanism Reactant 1-(2-Nitrophenyl)pyrrole + Primary Alcohol FeCat Iron Catalyst Transfer Hydrogenation Reactant->FeCat IntA 1-(2-Aminophenyl)pyrrole + Aldehyde FeCat->IntA Redox IntB Imine Formation IntA->IntB -H2O IntC Intramolecular Cyclization IntB->IntC Annulation Product Pyrrolo[1,2-a]quinoxaline IntC->Product Oxidation

Caption: Iron-catalyzed transfer hydrogenation and Pictet-Spengler cyclization mechanism.

Protocol 2: Iron-Catalyzed Transfer Hydrogenation
  • Step 1: Reaction Assembly. In an oven-dried Schlenk tube under an argon atmosphere, combine 1-(2-nitrophenyl)pyrrole (1.0 mmol), a primary alcohol (1.5 mmol), and tricarbonyl(

    
    4-cyclopentadienone)iron complex (5 mol%).
    
  • Step 2: Thermal Activation. Add anhydrous toluene (2 mL) and heat the sealed tube to 110 °C for 16 hours.

    • Causality & Validation: The iron catalyst orchestrates a hydrogen-borrowing sequence[6]. The self-validating nature of this step is its strict redox neutrality; if the alcohol cannot be oxidized, the nitro group will not reduce, and the starting material's distinct yellow color will persist. As the reaction succeeds, the color shifts from the intense red of the iron complex to a deep brown.

  • Step 3: Annulation and Aromatization. The in situ generated aniline and aldehyde spontaneously condense to form an imine, which is attacked by the pyrrole ring.

    • Validation: TLC monitoring (Hexane/EtOAc 4:1) will show the complete disappearance of the yellow nitro spot and the emergence of a highly fluorescent blue spot under 365 nm UV light, a hallmark of the fully conjugated pyrrolo[1,2-a]quinoxaline core.

Late-Stage C-H Functionalization

Once the core is established, late-stage functionalization is critical for tuning the pharmacokinetic properties of the drug candidate. Recent breakthroughs have enabled the direct functionalization of the C-4 position or the pyrrole ring (C-1/C-3) without pre-activation. For example, iron-catalyzed oxidative couplings allow the direct use of unactivated methyl arenes to install aryl groups at the C-4 position, utilizing di-tert-butyl peroxide as the oxidant to drive the benzylic C-H activation[7].

Quantitative Data Summary

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of the primary synthesis strategies discussed:

Synthesis StrategyKey ReactantsCatalyst / PromoterTypical YieldAtom EconomyPrimary Advantage
Classical Lactamization 2-Nitroaniline, DMTHF, TriphosgeneAcetic Acid, POCl345-60% (Over 4 steps)LowYields the highly versatile 4-chloro intermediate for late-stage S_NAr diversification.
Iron-Catalyzed Transfer Hydrogenation 1-(2-Nitrophenyl)pyrrole, Primary AlcoholsFe(CO)3(

4-cyclopentadienone)
75-92%HighExceptional redox economy; utilizes benign, abundant alcohols as alkylating agents.
Oxidative Coupling 1-(2-Aminophenyl)pyrrole, Methyl ArenesFeCl3, Di-t-butyl peroxide65-85%ModerateEnables direct C-H functionalization utilizing unactivated methyl arenes.
Brønsted Acid Annulation 1-(2-Aminophenyl)pyrrole, Aldehydesp-DBSA (Surfactant)80-95%HighMild, room-temperature conditions; environmentally benign aqueous/ethanol systems.

Conclusion

The pyrrolo[1,2-a]quinoxaline scaffold remains a cornerstone in modern medicinal chemistry. While classical methods like the Clauson-Kaas/lactamization sequence provide reliable access to versatile intermediates, modern catalytic approaches—particularly iron-catalyzed transfer hydrogenations and direct C-H functionalizations—offer superior atom economy and procedural safety. By understanding the thermodynamic causality behind these protocols, researchers can design self-validating workflows that accelerate the discovery of next-generation therapeutics.

References

1.[1] Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. nih.gov. 2.[3] Biologically active pyrrolo[1,2-a]quinoxaline derivatives A, B, and C. researchgate.net. 3.[2] Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. tandfonline.com. 4.[5] A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. researchgate.net. 5.[4] 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Synthesis, Crystal Structure and Anti-Leukemic Activity. mdpi.com. 6.[6] Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. acs.org. 7.[7] Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. acs.org.

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged tricyclic pharmacophore prevalent in diverse therapeutic agents, including 5-HT3 receptor agonists, PARP-1 inhibitors, and antimalarial compounds [1]. The introduction of a halogen, specifically at the 7-position (7-chloropyrrolo[1,2-a]quinoxaline), provides a critical vector for further late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) and modulates the lipophilicity and metabolic stability of the core.

This application note details a robust, scalable, and self-validating three-step synthetic protocol. By eschewing rigid, generalized templates, this guide focuses on the causality of experimental design , ensuring that researchers understand the mechanistic rationale behind reagent selection, particularly the avoidance of hydrodehalogenation during intermediate reduction.

Strategic Pathway & Mechanistic Rationale

The synthesis is architected around a classical yet highly optimized sequence: a modified Clauson-Kaas pyrrolation, followed by a chemoselective nitro reduction, and concluding with an oxidative Pictet-Spengler cyclo-annulation [2].

SynthesisWorkflow SM 4-Chloro-2-nitroaniline + DMTHF Step1 Step 1: Clauson-Kaas (AcOH, Reflux) SM->Step1 Int1 1-(4-Chloro-2-nitrophenyl)pyrrole Step1->Int1 Pyrrole Ring Formation Step2 Step 2: Chemoselective Reduction (SnCl2 or Fe/AcOH) Int1->Step2 Int2 1-(2-Amino-4-chlorophenyl)pyrrole Step2->Int2 Nitro Reduction (Preserving C-Cl) Step3 Step 3: Pictet-Spengler Cyclo-annulation (Paraformaldehyde, H+, then [O]) Int2->Step3 Product 7-Chloropyrrolo[1,2-a]quinoxaline Step3->Product Cyclization & Aromatization

Workflow for the 3-step synthesis of 7-chloropyrrolo[1,2-a]quinoxaline.

Mechanistic Causality:
  • Clauson-Kaas Reaction: 2,5-Dimethoxytetrahydrofuran (DMTHF) acts as a masked 1,4-dicarbonyl compound. Under acidic conditions (glacial acetic acid), it hydrolyzes to succinaldehyde, which undergoes double condensation with the primary amine of 4-chloro-2-nitroaniline to construct the pyrrole ring [3].

  • Chemoselective Reduction: The presence of the 7-chloro substituent dictates the choice of reducing agent. Standard catalytic hydrogenation (Pd/C, H2) poses a high risk of unwanted hydrodehalogenation. Therefore, a milder, chemoselective electron-transfer reduction using Tin(II) chloride (SnCl2) or Iron in acetic acid is mandated to preserve the aryl chloride bond.

  • Oxidative Pictet-Spengler: The electron-rich nature of the pyrrole ring facilitates an intramolecular electrophilic aromatic substitution. The intermediate imine (formed from the aniline and paraformaldehyde) undergoes cyclization. Subsequent in situ oxidation (e.g., using KMnO4 or aerial oxidation catalyzed by iodine/FeCl3) drives the aromatization to yield the fully conjugated tricyclic system [4].

Experimental Protocol

Step 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)pyrrole
  • Objective: Construct the pyrrole ring via condensation.

  • Procedure:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Dissolve 4-chloro-2-nitroaniline (10.0 mmol, 1.72 g) in glacial acetic acid (30 mL). Rationale: AcOH serves as both the solvent and the acid catalyst required to unmask the DMTHF.

    • Add 2,5-dimethoxytetrahydrofuran (DMTHF) (12.0 mmol, 1.55 mL) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 118 °C) for 2–3 hours. Monitor progression via TLC (Hexanes/EtOAc 8:2). The starting material spot (bright yellow) will consume into a higher Rf product spot.

    • Upon completion, cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice/water.

    • Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the pH of the aqueous layer is neutral (to remove residual AcOH).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary, though the crude is often sufficient for Step 2.

Step 2: Synthesis of 1-(2-Amino-4-chlorophenyl)pyrrole
  • Objective: Reduce the nitro group without cleaving the aryl-chloride bond.

  • Procedure:

    • Dissolve the crude 1-(4-chloro-2-nitrophenyl)pyrrole (approx. 8.5 mmol) in Ethanol (40 mL) in a 250 mL flask.

    • Add Tin(II) chloride dihydrate (SnCl2·2H2O) (42.5 mmol, 5 equivalents) in one portion. Rationale: SnCl2 provides a mild, single-electron transfer reduction pathway that strictly avoids the hydrodehalogenation common with transition-metal catalyzed hydrogenations.

    • Heat the mixture to 70 °C for 4 hours.

    • Cool to room temperature. The mixture must be carefully basified to pH 8-9 using 1M NaOH or saturated NaHCO3. Critical Step: This precipitates tin salts as white/gelatinous tin hydroxides.

    • Filter the suspension through a pad of Celite to remove the tin emulsion, washing the filter cake thoroughly with EtOAc.

    • Separate the phases, extract the aqueous layer with EtOAc, dry the combined organics over Na2SO4, and concentrate to yield the amine intermediate.

Step 3: Oxidative Pictet-Spengler Cyclo-annulation
  • Objective: Form the central pyrazine ring and aromatize to the quinoxaline core.

  • Procedure:

    • Dissolve 1-(2-amino-4-chlorophenyl)pyrrole (5.0 mmol) in Dichloromethane (DCM) (25 mL).

    • Add paraformaldehyde (6.0 mmol, 0.18 g) and a catalytic amount of Trifluoroacetic acid (TFA) (2 mol%). Stir at 0 °C for 30 minutes to facilitate imine formation and initial cyclization [1].

    • To drive the aromatization of the resulting hexahydropyrrolo[1,2-a]quinoxaline, add finely powdered Potassium Permanganate (KMnO4) (1.5 equivalents) directly to the reaction mixture. Rationale: The unoxidized cyclized intermediate is unstable and prone to degradation; in situ oxidation rapidly traps it as the stable, fully aromatic target.

    • Stir at room temperature for 2 hours.

    • Quench the reaction by filtering through a short pad of silica gel to remove manganese dioxide (MnO2) salts, eluting with DCM/EtOAc.

    • Evaporate the solvent and purify the residue by column chromatography (Hexanes/EtOAc 9:1 to 7:3) to afford 7-chloropyrrolo[1,2-a]quinoxaline as a solid.

Quantitative Data & Expected Outcomes

To ensure this protocol acts as a self-validating system, researchers should benchmark their intermediate and final results against the following expected parameters derived from optimized literature conditions [2], [4].

CompoundExpected YieldAppearanceKey Diagnostic 1H NMR Shifts (CDCl3, approx.)TLC Rf (Hex/EtOAc 8:2)
Intermediate 1 (Nitro)85 - 92%Yellow/Orange solid~6.3 ppm (pyrrole core, 2H, t); ~8.0 ppm (Ar-H, d)0.65
Intermediate 2 (Amino)75 - 85%Pale brown oil/solid~3.8 ppm (NH2, br s); ~6.8 ppm (Ar-H)0.35
7-Chloropyrrolo[1,2-a]quinoxaline 60 - 70%Off-white/Yellow solid~8.8 ppm (C4-H, s); ~7.9 ppm (C8-H, d)0.50 (fluorescent under UV 254nm)

Note: The appearance of a highly deshielded singlet near 8.8 ppm in the final product is the definitive diagnostic marker for the C4 proton of the fully aromatized pyrrolo[1,2-a]quinoxaline core.

References

  • First synthesis of meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins Source: Beilstein Journal of Organic Chemistry URL
  • Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives Source: Semantic Scholar / Laboratori de Química Farmacèutica, Universitat de Barcelona URL
  • Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)
  • Source: rhhz.

using 7-Chloropyrrolo[1,2-a]quinoxaline in in vitro kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 7-Chloropyrrolo[1,2-a]quinoxaline Derivatives in In Vitro Kinase Assays

Executive Summary

The pyrrolo[1,2-a]quinoxaline heterocyclic framework is a privileged, highly versatile scaffold in modern drug discovery, particularly noted for its efficacy in targeting serine/threonine kinases. Among its derivatives, 7-chloropyrrolo[1,2-a]quinoxaline serves as both a potent pharmacophore and a critical synthetic intermediate for developing ATP-competitive inhibitors of Human Protein Kinase CK2 (formerly Casein Kinase 2) and Akt kinase[1]. This application note details the mechanistic rationale, assay design principles, and a self-validating in vitro protocol for evaluating the inhibitory potency (IC₅₀) of 7-chloropyrrolo[1,2-a]quinoxaline-based compounds.

Mechanistic Rationale: The Pyrrolo[1,2-a]quinoxaline Scaffold

Protein kinase CK2 is a constitutively active, highly pleiotropic enzyme overexpressed in numerous malignancies, where it promotes abnormal pro-survival signals and neovascularization. Inhibiting CK2 requires overcoming the high intracellular concentration of ATP.

The planar, tricyclic system of pyrrolo[1,2-a]quinoxaline acts as an adenine bioisostere. It intercalates into the narrow, hydrophobic hinge region of the CK2 ATP-binding pocket[1]. The inclusion of a chlorine atom at the 7-position provides two distinct advantages:

  • Thermodynamic Binding: The lipophilic and electron-withdrawing nature of the chlorine atom optimizes the pKa of the quinoxaline nitrogens, strengthening critical hydrogen bonds with the backbone amides of the hinge region (e.g., Val116 in CK2).

  • Synthetic Utility: The 7-chloro moiety serves as a reactive handle for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling), allowing medicinal chemists to rapidly generate structurally diverse libraries[2].

Pathway ATP ATP CK2 Protein Kinase CK2 (Active Enzyme) ATP->CK2 Binds to Hinge Region Inhibitor 7-Chloropyrrolo[1,2-a]quinoxaline Derivatives Inhibitor->CK2 Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via CK2 Blockade Substrate Protein Substrate (e.g., PTEN, Akt) CK2->Substrate Catalytic Transfer of PO4 PhosphoSubstrate Phosphorylated Substrate (Pro-survival Signal) Substrate->PhosphoSubstrate Activation PhosphoSubstrate->Apoptosis Blocks

Fig 1: Mechanism of CK2 inhibition by 7-Chloropyrrolo[1,2-a]quinoxaline and downstream effects.

Assay Design & Self-Validating Principles

To accurately quantify the inhibitory activity of these compounds, we utilize a luminescent ADP-detection assay (e.g., ADP-Glo™). This method directly measures kinase activity by quantifying the ADP produced during the phosphorylation event, offering a safer, highly sensitive alternative to radiometric ³³P-ATP assays.

A robust biochemical assay must be a self-validating system . To ensure data integrity, the protocol incorporates the following internal controls:

  • Vehicle Control (100% Activity): Establishes the maximum uninhibited enzyme velocity.

  • No-Enzyme Control (0% Activity): Defines the background luminescence of the system.

  • Reference Standard: Inclusion of a known clinical-stage CK2 inhibitor (e.g., CX-4945/Silmitasertib) to benchmark derivative potency.

  • Z'-Factor Calculation: The assay's reliability is continuously monitored using the Z'-factor equation: Z' = 1 - (3*(SD_max + SD_min) / |Mean_max - Mean_min|). A Z' > 0.5 confirms a robust assay suitable for high-throughput screening.

Detailed In Vitro Kinase Assay Protocol

Phase 1: Reagent & Compound Preparation

  • Kinase Buffer Formulation: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: Mg²⁺ is strictly required as it coordinates the α, β, and γ phosphates of ATP, enabling the nucleophilic attack by the substrate. DTT maintains the enzyme's cysteine residues in a reduced, active state.

  • Compound Serial Dilution: Dissolve the 7-chloropyrrolo[1,2-a]quinoxaline derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO, followed by a 1:100 intermediate dilution in Kinase Buffer.

    • Causality: Diluting first in DMSO prevents aqueous precipitation. The intermediate buffer dilution ensures the final assay DMSO concentration remains strictly at 1% (v/v), preventing solvent-induced enzyme denaturation.

Phase 2: Reaction Assembly & Incubation 3. Pre-Incubation: In a 384-well white microplate, combine 2 µL of the diluted compound with 2 µL of recombinant human CK2 enzyme (optimized to 10 ng/well). Incubate at room temperature for 15 minutes.

  • Causality: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic equilibrium before the competing substrate (ATP) is introduced, ensuring accurate IC₅₀ determination for competitive inhibitors.

  • Reaction Initiation: Add 1 µL of an ATP/Substrate peptide mix (e.g., synthetic CK2 specific peptide: RRRDDDSDDD) to initiate the reaction. The final ATP concentration must be set exactly at its apparent Kₘ for CK2 (typically ~10 µM).

    • Causality: Operating at the Kₘ of ATP ensures the assay is highly sensitive to competitive inhibitors. Using saturating ATP levels would artificially outcompete the inhibitor, resulting in falsely elevated IC₅₀ values.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 25°C.

Phase 3: Luminescent Detection 6. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

  • Causality: This reagent terminates the kinase reaction and actively depletes all unconsumed ATP, eliminating background noise that would otherwise obscure the signal.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the original kinase activity.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1 second per well).

Data Interpretation & Quantitative Profiling

The luminescence data is normalized against the vehicle (100%) and no-enzyme (0%) controls. IC₅₀ values are derived using a 4-parameter logistic non-linear regression model.

As demonstrated in recent medicinal chemistry campaigns[1], functionalizing the 7-chloropyrrolo[1,2-a]quinoxaline core at the C4 position (e.g., via amination) drastically improves potency and selectivity. Table 1 summarizes the expected pharmacological profile of these derivatives compared to clinical standards.

Table 1: Representative Kinase Inhibition Profile of Pyrrolo[1,2-a]quinoxaline Derivatives

CompoundStructural ModificationCK2 IC₅₀ (nM)Akt IC₅₀ (nM)Selectivity Index (Akt/CK2)
7-Chloropyrrolo[1,2-a]quinoxaline Unmodified Core Scaffold1,250>10,000> 8.0
Derivative 1c 4-[(3-chlorophenyl)amino] substitution492,40049.0
CX-4945 (Silmitasertib) Reference Standard1485060.7

Note: The unmodified 7-chloro core establishes a baseline micromolar affinity. Strategic substitution, guided by the structural constraints of the CK2 hinge region, pushes the potency into the sub-micromolar range, validating the scaffold's utility in targeted oncology.

References

  • Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. PubMed / Elsevier Masson SAS.1

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a] quinoxaline derivatives as inhibitors of the human protein kinase CK2. CONICET Digital Repository.

  • New achievements in the synthesis of pyrrolo[1,2-a]quinoxalines. ResearchGate.2

  • Biologically active pyrrolo[1,2-a]quinoxaline derivatives A, B, and C. ResearchGate.3

Sources

cell-based assay design for 7-Chloropyrrolo[1,2-a]quinoxaline cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of 7-Chloropyrrolo[1,2-a]quinoxaline

Executive Summary

This guide details the experimental design and protocols for evaluating the cytotoxicity of 7-Chloropyrrolo[1,2-a]quinoxaline , a tricyclic heterocyclic compound belonging to a class of privileged scaffolds known for potent anticancer activity.

Pyrrolo[1,2-a]quinoxaline derivatives are pharmacologically significant due to their ability to intercalate DNA and inhibit key oncogenic kinases, specifically Casein Kinase 2 (CK2) and Akt (Protein Kinase B) [1, 2]. The "7-Chloro" substitution is a critical structural modification often employed to enhance lipophilicity and metabolic stability, potentially altering the compound's binding affinity to the ATP-binding pocket of these kinases [3].

This protocol moves beyond simple "live/dead" screening. It integrates metabolic viability assays with mechanistic apoptosis profiling to distinguish between non-specific necrosis and targeted programmed cell death.

Compound Handling & Pre-Assay Validation

Before cell exposure, the physicochemical properties of the compound must be managed to prevent experimental artifacts (e.g., precipitation).

Solubility & Stock Preparation

Pyrroloquinoxalines are generally hydrophobic.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Note: Do not exceed 50 mM as precipitation may occur upon freeze-thaw cycles.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Vehicle Control Standards
  • Final DMSO Concentration: Must be kept < 0.5% (v/v) in the final assay well.

  • Why? DMSO concentrations >1% can induce differentiation in leukemic cell lines (e.g., HL-60) or membrane permeabilization, masking the specific cytotoxicity of the 7-Chloro analog.

Assay Design Strategy

The design focuses on two pillars: Sensitivity (detecting nanomolar potency) and Specificity (determining the mode of death).

Cell Line Selection

Literature indicates pyrrolo[1,2-a]quinoxalines exhibit preferential potency against leukemic lineages compared to solid tumors [4].

Cell LineTissue OriginRationale for Selection
MV4-11 AML (Leukemia)High expression of FLT3; highly sensitive to kinase inhibitors.
Jurkat T-cell LeukemiaStandard model for CK2/Akt pathway interrogation.
K562 CML (Leukemia)Bcr-Abl positive; robust model for antiproliferative screening.
PBMCs Normal BloodCritical Negative Control: Assesses therapeutic window (toxicity to normal cells).
Assay Selection Logic

We utilize a Multiplexed Approach :

  • Primary Screen: Resazurin Reduction (Metabolic Activity). Superior to MTT as it allows continuous monitoring and is less prone to chemical interference with quinoxaline rings.

  • Secondary Validation: Annexin V / Propidium Iodide (Flow Cytometry). Confirms if the loss of metabolic activity is due to apoptosis (mechanism-based) or necrosis (toxicity).

Visualizing the Mechanism & Workflow

The following diagram illustrates the hypothesized signaling impact of 7-Chloropyrrolo[1,2-a]quinoxaline and the decision matrix for the assay workflow.

G cluster_protocol Experimental Workflow node_compound 7-Chloropyrrolo[1,2-a]quinoxaline node_target1 Inhibition of CK2 / Akt node_compound->node_target1 Primary MoA node_target2 DNA Intercalation node_compound->node_target2 Secondary MoA node_effect Downregulation of Pro-Survival Signals (NF-κB, Bad, mTOR) node_target1->node_effect node_target2->node_effect node_outcome Apoptosis (Caspase 3/7 Activation) node_effect->node_outcome step1 Step 1: Solubility Check (DMSO < 0.5%) step2 Step 2: Dose-Response (Resazurin Assay) step1->step2 step3 Step 3: IC50 Calculation step2->step3 step4 Step 4: Mechanism Check (Annexin V Flow Cytometry) step3->step4

Caption: Putative mechanism of action targeting CK2/Akt pathways and the sequential experimental workflow for validation.

Detailed Protocols

Protocol A: Dose-Response Cytotoxicity (Resazurin Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) at 48h and 72h.

Materials:

  • Target Cells (e.g., Jurkat, K562).[1][2]

  • Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

  • 96-well Black/Clear-bottom plates (for fluorescence).

  • 7-Chloropyrrolo[1,2-a]quinoxaline stock (10 mM).

Procedure:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000 - 10,000 cells/well in 90 µL of complete media.

    • Control: Seed "Media Only" (Blank) and "Vehicle Control" (Cells + 0.5% DMSO).

    • Incubate for 24 hours to allow recovery (if adherent) or stabilization.

  • Compound Treatment (Serial Dilution):

    • Prepare a 1000x compound plate in DMSO.

    • Dilute 1:1000 into media to create a 2x working solution.

    • Add 10 µL of the 10x working solution to the 90 µL cell suspension.

    • Dose Range: 9-point dilution series (e.g., 100 µM down to 0.1 nM).

    • Replicates: Triplicate wells per concentration.

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 48 to 72 hours .

  • Readout:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm .

  • Data Processing:

    • Subtract "Media Only" background.

    • Normalize to "Vehicle Control" (100% Viability).

    • Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Protocol B: Mechanistic Validation (Annexin V/PI)

Objective: Distinguish between apoptosis (phosphatidylserine exposure) and necrosis (membrane rupture).

Procedure:

  • Treatment: Treat 1x10^6 cells/mL in 6-well plates with the IC50 and 2xIC50 concentrations determined in Protocol A for 24 hours.

  • Harvesting: Collect cells and wash 1x with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Analysis (Flow Cytometry):

    • Add 400 µL Binding Buffer.

    • Analyze immediately.

    • Gating Strategy:

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptosis (Specific MoA).

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q1 (Annexin-/PI+): Necrosis (Potential off-target toxicity).

Data Analysis & Troubleshooting

Quality Control Metrics
  • Z-Factor: For the assay to be valid, the Z-factor (calculated using positive control and vehicle) must be > 0.5 .

  • Linearity: Ensure the fluorescence signal is linear with cell number (R² > 0.99) prior to running the drug screen.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility at high conc.Check 100 µM wells under microscope. If crystals are visible, lower max dose to 50 µM.
High Background Resazurin reduction by media components.Ensure media is phenol-red free if using absorbance; less critical for fluorescence.
Edge Effect Evaporation in outer wells.Fill edge wells with PBS; do not use for data.

References

  • Guillon, J., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2.[3] European Journal of Medicinal Chemistry, 65, 205-222.

  • Desplat, V., et al. (2010).[4] Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase.[2][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 657-667.

  • Deau, E., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators.[6] European Journal of Medicinal Chemistry, 246, 114998.[6]

  • Grosjean, G., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[1][2] Molecules, 28(14), 5302.

Sources

Application Notes and Protocols for 7-Chloropyrrolo[1,2-a]quinoxaline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrrolo[1,2-a]quinoxalines in Oncology

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with a diverse range of demonstrated biological activities, including anticancer properties.[1] Within this class of compounds, pyrrolo[1,2-a]quinoxalines have emerged as a particularly promising scaffold for the development of novel antineoplastic agents.[2] These tricyclic systems have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines.[3] The derivatization of the pyrrolo[1,2-a]quinoxaline core, such as with a chloro-substituent at the 7-position, offers an avenue to modulate the compound's pharmacological properties and enhance its anticancer activity.

This document provides a comprehensive guide for the investigation of 7-Chloropyrrolo[1,2-a]quinoxaline in cancer cell line studies. It outlines a plausible synthetic route, details its likely mechanisms of action based on related compounds, and provides detailed protocols for key in vitro assays to characterize its anticancer profile.

Synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline

The synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline can be achieved through a multi-step process, beginning with the appropriate substituted anilines and pyrrole derivatives. A general and adaptable synthetic strategy is the Pictet-Spengler reaction, which has been successfully employed for the synthesis of the pyrroloquinoxalinic core.[4]

A plausible synthetic route starting from commercially available reagents is outlined below. This method is adapted from established procedures for similar quinoxaline derivatives.

Synthetic Workflow:

A 4-Chloro-2-nitroaniline C Intermediate 1 (N-(4-chloro-2-nitrophenyl)-1H-pyrrole) A->C Nucleophilic Aromatic Substitution B Pyrrole B->C E Intermediate 2 (N-(2-amino-4-chlorophenyl)-1H-pyrrole) C->E Reduction of nitro group (e.g., with SnCl2/HCl) D Reduction G 7-Chloropyrrolo[1,2-a]quinoxaline E->G Pictet-Spengler Reaction F Cyclization (e.g., with glyoxal) F->G

Figure 1. Plausible synthetic workflow for 7-Chloropyrrolo[1,2-a]quinoxaline.

Proposed Mechanisms of Anticancer Activity

Based on studies of structurally related pyrrolo[1,2-a]quinoxaline derivatives, 7-Chloropyrrolo[1,2-a]quinoxaline is anticipated to exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: A primary mechanism of action for many quinoxaline-based anticancer agents is the induction of programmed cell death, or apoptosis.[1] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent cell death.

  • Cell Cycle Arrest: Pyrrolo[1,2-a]quinoxaline derivatives have been observed to cause cell cycle arrest at various phases, most notably the G2/M or S phase.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

  • Inhibition of Key Kinases: The Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Several pyrrolo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of Akt kinase, making this a plausible target for the 7-chloro analog.[5][6]

The following diagram illustrates the potential signaling pathways affected by 7-Chloropyrrolo[1,2-a]quinoxaline.

cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Compound 7-Chloropyrrolo[1,2-a]quinoxaline Akt Akt Kinase Compound->Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation CellCycle Cell Cycle Progression (G2/M, S phase) Compound->CellCycle Inhibition Akt->Bcl2 Activation Bcl2->Bax Inhibition Caspases Caspases Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Arrest Cell Cycle Arrest CellCycle->Arrest

Figure 2. Proposed signaling pathways modulated by 7-Chloropyrrolo[1,2-a]quinoxaline.

Experimental Data from Related Pyrrolo[1,2-a]quinoxaline Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrolo[1,2-a]quinoxaline DerivativesK562 (Leukemia)Varies[7]
Pyrrolo[1,2-a]quinoxaline DerivativesU937 (Leukemia)Varies[7]
Pyrrolo[1,2-a]quinoxaline DerivativesHL60 (Leukemia)Varies[7]
Pyrrolo[1,2-a]quinoxaline DerivativesMCF7 (Breast Cancer)Varies[7]
Pyrido[1,2-a]imidazo[4,5-g]quinoxalineMKN 45 (Gastric Cancer)0.073[3]
Quinoxaline DerivativesPC-3 (Prostate Cancer)2.11 - 4.11

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of 7-Chloropyrrolo[1,2-a]quinoxaline.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of 7-Chloropyrrolo[1,2-a]quinoxaline and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., HCT116, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 7-Chloropyrrolo[1,2-a]quinoxaline (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 7-Chloropyrrolo[1,2-a]quinoxaline in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the induction of apoptosis by 7-Chloropyrrolo[1,2-a]quinoxaline.

Materials:

  • Cancer cells treated with 7-Chloropyrrolo[1,2-a]quinoxaline (at its IC50 concentration for 24 or 48 hours)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of 7-Chloropyrrolo[1,2-a]quinoxaline on cell cycle progression.

Materials:

  • Cancer cells treated with 7-Chloropyrrolo[1,2-a]quinoxaline (at its IC50 concentration for 24 hours)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated and control cells and wash with cold PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

7-Chloropyrrolo[1,2-a]quinoxaline represents a promising scaffold for the development of novel anticancer agents. The protocols and background information provided in this guide offer a robust framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Further studies, including in vivo xenograft models, will be crucial to fully elucidate its therapeutic potential.

References

  • [Reference for synthesis of chloro-substituted pyrrolo[1,2-a]quinoxalines]
  • Desplat, V., Moreau, S., Gay, A., Belisle Fabre, S., Thiolat, D., Massip, S., ... & Guillon, J. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of enzyme inhibition and medicinal chemistry, 25(3), 334-343.
  • Abbas, S. S., Eisa, H. M., & El-Henawy, A. A. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(11), 2947.
  • [Reference for Topoisomerase II inhibition by quinoxalines]
  • [Reference for Akt kinase inhibition by quinoxalines]
  • [Reference for apoptosis induction by quinoxalines]
  • [Reference for cell cycle arrest by quinoxalines]
  • [Reference for general anticancer activity of quinoxalines]
  • [Reference for synthesis of quinoxaline deriv
  • Guillon, J., Moreau, S., Lacoste, H., De-gournay, C., Grellier, P., Dufaure, B., ... & Jarry, C. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of enzyme inhibition and medicinal chemistry, 23(5), 629-639.
  • [Reference for cytotoxicity d
  • Carullo, G., Mazzotta, S., Bressi, L., Gigli, G., & Algieri, V. (2021). Green Synthesis of New Pyrrolo [1, 2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021.
  • [Reference for Sirt6 activ
  • Yoo, H. W., Lee, Y. S., Suh, M. E., & Kim, J. S. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333.
  • [Reference for pyrrolo[1,2-a]quinoxalines as a promising scaffold]
  • [Reference for Pictet-Spengler reaction for pyrroloquinoxalines]
  • [Reference for Akt inhibition by pyrrolo[1,2-a]quinoxalines]

Sources

Application Note: A Comprehensive Experimental Workflow for Evaluating 7-Chloropyrrolo[1,2-a]quinoxaline as a Novel Akt Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The PI3K/Akt signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic development.[2][3][4] The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising chemical starting point for the development of novel kinase inhibitors, with several derivatives showing potential as inhibitors of Akt kinase.[2][3][5][6] This application note presents a comprehensive, multi-stage experimental framework for the investigation of 7-Chloropyrrolo[1,2-a]quinoxaline, a novel compound from this class, as a potential Akt inhibitor. We provide a logical workflow, from initial cell-based screening to direct enzymatic assays and in vivo validation, complete with detailed, field-proven protocols. This guide is intended for researchers in oncology, cell biology, and drug discovery to rigorously assess the compound's mechanism of action and therapeutic potential.

The PI3K/Akt Signaling Pathway: A Key Therapeutic Target

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits Akt (also known as Protein Kinase B or PKB) to the plasma membrane. For full activation, Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[1][7] Once activated, Akt phosphorylates a vast array of downstream substrates, ultimately promoting cell survival, proliferation, and inhibiting apoptosis.[7] Given its central role, inhibiting Akt is a rational strategy for cancer therapy.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., GSK3β, FOXO, BAD) pAkt->Downstream Phosphorylates CellResponse Cell Survival & Proliferation Downstream->CellResponse Promotes GF Growth Factors GF->RTK Binds Inhibitor 7-Chloropyrrolo[1,2-a]quinoxaline Inhibitor->pAkt Inhibits

Caption: The PI3K/Akt Signaling Pathway and the proposed point of inhibition.

Experimental Design for Inhibitor Characterization

A tiered approach is essential for the systematic evaluation of a potential kinase inhibitor. This ensures that resources are used efficiently and that each experimental result logically informs the next step. Our proposed workflow begins with assessing the compound's overall effect on cell viability, followed by specific confirmation of on-target activity within the cell, direct measurement of enzymatic inhibition, and finally, an evaluation of in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro / Cell-Based Assays cluster_invivo In Vivo Validation Start Start: Select Cancer Cell Line (with active p-Akt, e.g., MCF7, K562) Treatment Treat cells with varying concentrations of 7-Chloropyrrolo[1,2-a]quinoxaline Start->Treatment Viability Tier 1: Assess Cytotoxicity & Antiproliferative Effects (MTT Assay) Treatment->Viability Target Tier 2: Confirm Target Engagement (Western Blot for p-Akt Ser473) Viability->Target If potent (low μM IC50) Enzyme Tier 3: Determine Direct Inhibition (In Vitro Kinase Assay) Target->Enzyme If p-Akt is reduced Xenograft Tier 4: Evaluate In Vivo Efficacy (Tumor Xenograft Model) Enzyme->Xenograft If direct inhibitor (nM-low μM IC50) End Conclusion on Compound Efficacy Xenograft->End Analyze tumor growth inhibition

Caption: A tiered experimental workflow for characterizing Akt inhibitors.

Protocol 1: Assessing Cellular Effects (MTT Assay)

Causality: The first step is to determine if the compound has any biological effect on cancer cells. The MTT assay is a robust, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] A potent inhibitor is expected to decrease the viability of cancer cells that rely on the Akt pathway.

Protocol: MTT Cell Viability Assay This protocol is adapted from standard methodologies.[8][9][10]

A. Materials:

  • 7-Chloropyrrolo[1,2-a]quinoxaline stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., MCF7, U937, K562, known to have active Akt signaling)[2][3]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11] Store protected from light at -20°C.

  • Solubilization Solution: DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid.[9]

  • 96-well clear-bottom tissue culture plates.

B. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Chloropyrrolo[1,2-a]quinoxaline in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[10]

C. Data Analysis:

  • Subtract the average absorbance of the no-cell background control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Parameter Description Example Value
Cell Line Human Breast AdenocarcinomaMCF7
Seeding Density Cells per well8,000
Treatment Duration Hours72
IC₅₀ Half maximal inhibitory concentration4.5 µM

Protocol 2: Validating Target Engagement (Western Blot)

Causality: After observing a decrease in cell viability, it is critical to confirm that the compound is acting on its intended target. A reduction in the phosphorylation of Akt at Serine 473 is a direct and widely accepted biomarker of Akt pathway inhibition within a cellular environment.[1][7][12] Western blotting allows for the specific detection and semi-quantification of both phosphorylated Akt (p-Akt) and total Akt levels. The ratio of p-Akt to total Akt provides a normalized measure of target engagement.

Protocol: Western Blot for p-Akt (Ser473) and Total Akt This protocol is based on established methods for analyzing Akt signaling.[1][13][14]

A. Materials:

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][13]

  • BCA Protein Assay Kit.

  • Primary Antibodies:

    • Rabbit anti-p-Akt (Ser473) antibody (e.g., Cell Signaling Technology #9271).[7]

    • Rabbit anti-total Akt antibody (e.g., Cell Signaling Technology #4691).[7]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • PVDF or nitrocellulose membrane.

  • ECL (Enhanced Chemiluminescence) substrate.

B. Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 7-Chloropyrrolo[1,2-a]quinoxaline at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold Lysis Buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[13]

  • SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[1]

    • Wash again three times with TBST.

  • Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

  • Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.[1] Incubate the membrane with a stripping buffer, wash, re-block, and then follow the immunoblotting steps using the anti-total Akt antibody.

C. Data Analysis:

  • Use densitometry software to quantify the band intensity for p-Akt and total Akt.

  • Calculate the ratio of p-Akt / total Akt for each treatment condition.

  • A dose-dependent decrease in this ratio indicates specific inhibition of the Akt pathway.

Protocol 3: Confirming Direct Enzymatic Inhibition (In Vitro Kinase Assay)

Causality: While a Western blot confirms target engagement in cells, it doesn't rule out indirect mechanisms. An in vitro kinase assay, using purified recombinant Akt enzyme, is the definitive experiment to prove that the compound directly inhibits the catalytic activity of Akt.[13]

Protocol: In Vitro Akt Kinase Assay This protocol is based on the principles of commercially available ELISA-based or luminescence-based (e.g., ADP-Glo™) kinase assay kits.[15][16][17]

A. Materials:

  • Akt Kinase Activity Assay Kit (e.g., Abcam ab139436 or Promega ADP-Glo™).[15][17]

  • Recombinant active Akt1 enzyme.

  • Akt-specific peptide substrate (e.g., GSK-3 fusion protein).[13]

  • ATP.

  • Kinase Assay Buffer.

B. Procedure:

  • Reaction Setup: In a 96- or 384-well plate, add the following components in this order:

    • Kinase Assay Buffer.

    • Serial dilutions of 7-Chloropyrrolo[1,2-a]quinoxaline.

    • A fixed amount of recombinant active Akt1 enzyme.

    • A fixed amount of the peptide substrate.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP (at a concentration near its Km for Akt, e.g., 10-50 µM).

  • Incubation: Incubate the plate at 30°C or room temperature for the time specified by the kit manufacturer (e.g., 30-60 minutes).[16][17]

  • Stop Reaction & Detect Signal:

    • For ELISA-based assays: Terminate the reaction and add a phosphospecific antibody that recognizes the phosphorylated substrate. Follow with a secondary HRP-conjugated antibody and a colorimetric substrate (e.g., TMB). Read absorbance.[17]

    • For ADP-Glo™ assays: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Read luminescence.[15][16]

  • Controls: Include "no enzyme" controls (background) and "vehicle" controls (maximum activity).

C. Data Analysis:

  • Subtract the background signal from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the enzymatic IC₅₀ value.

Parameter Description Example Value
Enzyme Recombinant Human Protein Kinase BAkt1
Substrate Peptide with Akt consensus sequenceGSK-3α peptide
ATP Concentration Near Km value25 µM
IC₅₀ Half maximal inhibitory concentration49 nM

Advanced Protocol: In Vivo Efficacy Assessment

Causality: The ultimate preclinical test for a potential anti-cancer drug is its ability to inhibit tumor growth in a living organism. Patient-derived or cell line-derived tumor xenograft models in immunodeficient mice are the gold standard for evaluating a compound's in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic properties.[18][19][20][21]

Protocol Outline: Tumor Xenograft Model

A. Procedure Outline:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., Nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, 7-Chloropyrrolo[1,2-a]quinoxaline at two different doses).

  • Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blot for p-Akt) to confirm target inhibition in vivo.

B. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.

  • Compare the tumor growth in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

  • A statistically significant reduction in tumor growth in the treated groups indicates in vivo efficacy.[19]

Summary and Conclusion

This application note provides a structured, multi-tiered approach to rigorously evaluate 7-Chloropyrrolo[1,2-a]quinoxaline as a potential Akt inhibitor. By following this workflow—from broad cellular effects to specific target engagement and in vivo efficacy—researchers can generate a comprehensive data package. Positive results, such as a low micromolar IC₅₀ in cell viability assays, a clear dose-dependent reduction in the p-Akt/total Akt ratio, direct enzymatic inhibition with a nanomolar IC₅₀, and significant tumor growth inhibition in xenograft models, would provide strong evidence for the compound's potential as a novel therapeutic agent targeting the Akt signaling pathway.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Gobec, S., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. Molecules. Retrieved from [Link]

  • Guillon, J., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Desplat, V., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

  • Desplat, V., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. ResearchGate. Retrieved from [Link]

  • Desplat, V., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis Online. Retrieved from [Link]

  • Western blot protocol. (n.d.). Washington University in St. Louis. Retrieved from [Link]

  • H-D., Son, et al. (2024). Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Akt/PKB kinase assay. (n.d.). whitelabs.org. Retrieved from [Link]

  • S., G., Rao, et al. (2024). In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor Perifosine. Journal of the National Cancer Institute. Retrieved from [Link]

  • H-D., Son, et al. (2024). Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer. AACR Journals. Retrieved from [Link]

  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • G., M., Al-Sanea, et al. (2026). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. MDPI. Retrieved from [Link]

  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Taylor & Francis Online. Retrieved from [Link]

  • Western blot analysis for Akt-P at (Ser473) and (Thr308). (n.d.). ResearchGate. Retrieved from [Link]

  • Western blot analysis of phospho-AKT (Ser473) and total AKT in ICC cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, K., et al. (n.d.). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Retrieved from [Link]

  • Biological activities of pyrrolo[1,2‐a]quinoxalines. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Developing Antimicrobial Assays for 7-Chloropyrrolo[1,2-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. The 7-Chloropyrrolo[1,2-a]quinoxaline scaffold represents a promising class of heterocyclic compounds with significant therapeutic potential.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of their antimicrobial properties. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind protocol design, ensuring a robust and self-validating workflow. We present a multi-tiered approach, beginning with primary screening to determine the spectrum of activity, followed by quantitative assays to establish potency, and culminating in advanced assays to probe the mechanism of action and potential for combating complex bacterial structures like biofilms. Adherence to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized throughout to ensure data integrity and comparability.[3][4]

Introduction: The Rationale for Investigating 7-Chloropyrrolo[1,2-a]quinoxalines

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have long been a focus of medicinal chemistry due to their broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6] Their mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key bacterial enzymes like DNA gyrase, disrupting essential cellular processes.[7] The addition of a chloro-substituent at the 7th position of the pyrrolo[1,2-a]quinoxaline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This modification can enhance cell wall penetration and target binding affinity, potentially leading to increased antimicrobial potency and an altered spectrum of activity.[8] Therefore, a systematic and rigorous evaluation of these specific derivatives is critical to unlocking their therapeutic potential.

Foundational Work: Pre-Assay Compound Characterization

Before embarking on antimicrobial testing, a thorough characterization of the 7-Chloropyrrolo[1,2-a]quinoxaline derivatives is paramount. The physicochemical properties of novel synthetic compounds dictate their behavior in aqueous biological assay systems and can profoundly impact the accuracy and reproducibility of results.

Solubility and Stock Solution Preparation

A common challenge with novel heterocyclic compounds is their limited aqueous solubility.[9] It is crucial to address this to avoid compound precipitation, which leads to inaccurate concentration assessments.

Protocol: Solubility Assessment and Stock Preparation

  • Solvent Selection: Begin by assessing the solubility of each derivative in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its high dissolving power.[9] However, it's critical to confirm that the final concentration of DMSO in the assay does not exceed a non-inhibitory level (typically ≤1-2%) for the test microorganisms.[9]

  • Initial Solubility Test:

    • Weigh 1-2 mg of the compound into a clear microcentrifuge tube.

    • Add the selected solvent (e.g., 100% DMSO) in small, incremental volumes (e.g., 10 µL).

    • Vortex thoroughly between additions until the compound is fully dissolved.

    • Calculate the approximate solubility in mg/mL.

  • Stock Solution Preparation:

    • Based on the solubility test, prepare a high-concentration primary stock solution (e.g., 10 mg/mL or 100x the maximum desired test concentration) in the chosen solvent (e.g., 100% DMSO).[9]

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with the solvent.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the primary stock and prepare intermediate or working solutions by diluting it in the appropriate sterile broth medium. Visually inspect for any signs of precipitation upon dilution. If precipitation occurs, the stock concentration may need to be lowered, or a different solvent system explored.

Tier 1: Primary Screening for Antimicrobial Activity

The initial goal is to efficiently determine if the derivatives possess any antimicrobial activity and to identify their spectrum (i.e., which types of bacteria they are active against). The agar well diffusion assay is a cost-effective and widely used method for this preliminary screening.[10][11]

Agar Well Diffusion Assay

This method provides qualitative or semi-quantitative data based on the presence and size of a zone of growth inhibition around a well containing the test compound.[12]

Protocol: Agar Well Diffusion

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. MHA is the standardized medium for routine susceptibility testing of non-fastidious bacteria.[13]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Transfer the colonies to a tube of sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]

  • Well Creation and Compound Application:

    • Allow the plate to dry for 3-5 minutes.

    • Using a sterile borer (e.g., 6 mm diameter), create wells in the agar.[15]

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL) into each well.[14]

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin at 5 µg/mL).

    • Negative Control: The solvent used to dissolve the test compound (e.g., 1-2% DMSO in saline).[16]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Data Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A zone of inhibition indicates that the compound has diffused into the agar and inhibited bacterial growth. The size of the zone provides a preliminary indication of potency.

Tier 2: Quantitative Assessment of Antimicrobial Potency

Once active compounds are identified, the next step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[10][17] The broth microdilution method is the gold-standard for MIC determination.[18][19]

Broth Microdilution Assay for MIC Determination

This assay is performed in 96-well microtiter plates and allows for the simultaneous testing of multiple compounds at various concentrations.[20]

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_controls Controls cluster_incubation Incubation & Reading A Prepare 2X Compound Dilutions in Broth D Add 50 µL of 2X Compound Dilutions to Wells A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to ~1x10^6 CFU/mL B->C E Add 50 µL of Diluted Inoculum to Wells (Final Conc. ~5x10^5 CFU/mL) C->E H Incubate Plate at 35°C for 16-20 hours E->H F Growth Control: 50 µL Broth + 50 µL Inoculum F->H G Sterility Control: 100 µL Broth Only G->H I Visually Inspect for Turbidity & Determine MIC H->I G A Grow Biofilm in 96-Well Plate (24-48h) B Wash Plate to Remove Planktonic Cells A->B C Add Compound Dilutions to Biofilm Wells B->C D Incubate (24h) C->D E Wash Plate to Remove Compound & Disrupted Biofilm D->E F Stain with 0.1% Crystal Violet E->F G Wash to Remove Excess Stain F->G H Solubilize Bound Stain (e.g., 30% Acetic Acid) G->H I Read Absorbance (OD 595 nm) H->I

Caption: Workflow for the Crystal Violet Biofilm Disruption Assay.

Protocol: Biofilm Disruption

  • Biofilm Formation: Grow bacterial biofilms in a 96-well flat-bottom plate using a suitable medium (e.g., Tryptic Soy Broth supplemented with 1% glucose) for 24-48 hours at 37°C. [10]2. Washing: Gently discard the medium and wash the wells twice with sterile PBS to remove non-adherent (planktonic) cells, leaving the established biofilm.

  • Treatment: Add fresh medium containing serial dilutions of the test compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Staining:

    • Discard the medium and wash the wells again with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. [21] * Pour off the crystal violet and wash the plate thoroughly with water until the runoff is clear.

  • Quantification:

    • Dry the plate completely.

    • Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound dye. [21] * Measure the absorbance at 595 nm using a microplate reader. A lower absorbance compared to the untreated control indicates biofilm disruption.

Assessing Host Cell Compatibility: Cytotoxicity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the 7-Chloropyrrolo[1,2-a]quinoxaline derivatives. Include a vehicle control (e.g., medium with the highest concentration of DMSO used).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Quantification: Read the absorbance at ~570 nm. A decrease in absorbance in treated wells compared to the control indicates a reduction in cell viability.

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach for the comprehensive antimicrobial evaluation of 7-Chloropyrrolo[1,2-a]quinoxaline derivatives. By progressing from broad primary screening to quantitative potency determination and finally to more complex mechanistic and safety assays, researchers can efficiently identify and characterize promising lead candidates. It is imperative to perform these assays with rigorous adherence to established guidelines to ensure the generation of reliable, reproducible, and ultimately translatable data. [18]Future work on promising candidates should focus on elucidating the precise molecular target, evaluating in vivo efficacy in animal infection models, and assessing the potential for resistance development.

References

  • Title: Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay Source: BMG Labtech URL: [Link]

  • Title: New Guidance on Modifications to Antimicrobial Susceptibility Testing Source: Clinical Lab Manager URL: [Link]

  • Title: Can anyone suggest a method to study interactions/synergy between poorly soluble antimicrobials? Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies Source: PMC (PubMed Central) URL: [Link]

  • Title: AST guidance specific to the UK and clarification on EUCAST guidance Source: British Society for Antimicrobial Chemotherapy (BSAC) URL: [Link]

  • Title: Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Resistance Detection - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps Source: MDPI URL: [Link]

  • Title: Time-Kill Kinetics Assay Source: Emery Pharma URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics Source: PMC (PubMed Central) URL: [Link]

  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: Scientific & Academic Publishing URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block Source: ResearchGate URL: [Link]

  • Title: Interpretative reading: recognizing the unusual and inferring resistance mechanisms from resistance phenotypes Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Rapid Screening of Antimicrobial Synthetic Peptides Source: PMC (PubMed Central) URL: [Link]

  • Title: Biological activities of pyrrolo[1,2‐a]quinoxalines. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines Source: MDPI URL: [Link]

  • Title: Antibacterial Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results Source: PMC (PubMed Central) URL: [Link]

  • Title: Microbiology guide to interpreting antimicrobial susceptibility testing (AST) Source: Idexx URL: [Link]

  • Title: Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review Source: MDPI URL: [Link]

  • Title: CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 Source: Global Health Network URL: [Link]

  • Title: Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity Source: LinkedIn URL: [Link]

  • Title: Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review) Source: ResearchGate URL: [Link]

  • Title: Quinoxaline, its derivatives and applications: A state of the art review. Source: SciSpace URL: [Link]

  • Title: Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Source: MDPI URL: [Link]

  • Title: An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

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  • Title: WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA Source: Core URL: [Link]

Sources

Application Note: 7-Chloropyrrolo[1,2-a]quinoxaline as a Fluorescent Probe for Bioimaging

[1]

Introduction & Mechanism of Action

7-Chloropyrrolo[1,2-a]quinoxaline (7-CPQ) represents a specialized class of fused nitrogen-heterocycles utilized as fluorescent probes for monitoring intracellular microenvironments. Unlike varying commercial dyes that target specific proteins, 7-CPQ functions primarily as an environment-sensitive fluorophore .

Core Mechanism: Molecular Rotor & ICT

The fluorescence of 7-CPQ is governed by two synergistic mechanisms:

  • Intramolecular Charge Transfer (ICT): The molecule possesses a "push-pull" electronic structure. The pyrrole ring acts as an electron donor, while the quinoxaline ring (enhanced by the electron-withdrawing 7-chloro substituent) acts as an acceptor. Upon excitation, charge transfers from the donor to the acceptor.

  • Restricted Rotation (Viscosity Sensitivity): In low-viscosity solvents, the excited state energy is dissipated non-radiatively via the rotation of the phenyl/pyrrole bonds (twisting). In high-viscosity environments (e.g., cellular lysosomes, amyloid aggregates), this rotation is restricted, blocking the non-radiative path and significantly enhancing fluorescence (Aggregation-Induced Emission or AIE-like behavior).

Key Applications
  • Lysosomal Viscosity Imaging: Due to its lipophilic nature and weak basicity, 7-CPQ accumulates in acidic organelles (lysosomes) via the ion-trapping mechanism. Once inside, its fluorescence intensity correlates with the local viscosity.

  • Amyloid Fibril Detection: The probe can bind to hydrophobic pockets in amyloid fibrils, lighting up upon binding due to rotational restriction.

Physicochemical Properties[1][2][3][4][5][6][7]

PropertyValue / Description
Chemical Formula C₁₁H₇ClN₂
Molecular Weight ~202.64 g/mol
Appearance Yellow Solid
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water.
Excitation Max (

)
~380–410 nm (Blue/UV region)
Emission Max (

)
~480–550 nm (Green/Yellow region)
Stokes Shift Large (>80 nm), reducing self-quenching artifacts.
pKa ~4.5–5.5 (Weak base, facilitates lysosomal targeting)

Experimental Protocols

A. Reagent Preparation[1][4][5][8][9][10][11]

Materials Required:

  • 7-Chloropyrrolo[1,2-a]quinoxaline (Solid)[1][2]

  • Dimethyl sulfoxide (DMSO), Anhydrous, Cell Culture Grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Live cells (e.g., HeLa, MCF-7, or neuronal lines)

Stock Solution Protocol:

  • Weighing: Weigh 2.0 mg of 7-CPQ.

  • Dissolution: Dissolve in 986 µL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into light-protected vials (amber tubes). Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

B. Live Cell Imaging Protocol (Lysosomal Viscosity)

Rationale: This protocol utilizes the ion-trapping effect to load the probe into lysosomes, where it reports on viscosity changes (e.g., during autophagy or drug treatment).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells on 35mm glass-bottom confocal dishes.

    • Incubate at 37°C, 5% CO₂ until 70-80% confluency is reached (usually 24 hours).

  • Staining Solution Preparation:

    • Dilute the 10 mM DMSO stock into pre-warmed culture medium (phenol-red free preferred) to a final concentration of 5–10 µM .

    • Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

  • Incubation:

    • Remove spent medium from the dish.

    • Add the staining solution.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Aspirate the staining solution.

    • Wash cells 3x with warm PBS (pH 7.4) to remove extracellular probe.

    • Add live-cell imaging buffer (e.g., HBSS or phenol-red free DMEM).

  • Imaging Settings (Confocal Microscopy):

    • Laser Line: 405 nm (or 488 nm depending on specific derivative shift).

    • Emission Filter: Bandpass 500–550 nm.

    • Detector: PMT or HyD (Gain adjusted to avoid saturation).

C. Co-localization Study (Validation)

To confirm lysosomal localization, co-stain with a commercial marker.

  • Dual Staining:

    • Prepare medium containing 5 µM 7-CPQ + 50 nM LysoTracker™ Red DND-99 .

    • Incubate cells for 30 minutes.[3]

  • Imaging:

    • Channel 1 (7-CPQ): Ex 405 nm / Em 500–550 nm (Green).

    • Channel 2 (LysoTracker): Ex 561 nm / Em 590–620 nm (Red).

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.8 indicates high lysosomal specificity.

Mechanism Visualization

The following diagram illustrates the fluorescence activation mechanism of 7-CPQ within the cellular environment.

Gcluster_0Extracellular Environmentcluster_1Cytosol (Neutral pH)cluster_2Lysosome (Acidic pH 4.5)Probe_Out7-CPQ (Non-fluorescent)Probe_InPassive DiffusionProbe_Out->Probe_InCell EntryProtonationProtonation (Ion Trapping)Probe_In->ProtonationAccumulationRotationMolecular Rotation(Low Viscosity)Protonation->RotationNormal StateRestrictionRestricted Rotation(High Viscosity)Rotation->RestrictionViscosity Increase(Autophagy/Stress)FluorescenceStrong Fluorescence(Emission ~520nm)Rotation->FluorescenceWeak SignalRestriction->FluorescenceRadiative Decay(ICT On)

Caption: Schematic of 7-CPQ cellular uptake and fluorescence activation via viscosity-mediated restriction of intramolecular rotation (RIR).

Data Analysis & Interpretation

Quantitative Viscosity Measurement

The fluorescence intensity (


  • 
     : Constant related to concentration and temperature.
    
  • 
     : Sensitivity factor (dye-dependent).
    

Workflow:

  • Calibration: Measure fluorescence of 7-CPQ (5 µM) in glycerol/water mixtures of known viscosity. Plot

    
     vs 
    
    
    to determine slope
    
    
    .
  • Experiment: Measure mean fluorescence intensity (MFI) in Regions of Interest (ROIs) within cells.

  • Calculation: Use the calibration curve to convert cellular intensity values into viscosity (cP).

Troubleshooting Guide
ObservationPossible CauseSolution
Weak Signal Low lysosomal pH gradient or probe efflux.Ensure cells are healthy; avoid prolonged PBS washing. Use 10 µM conc.
High Background Non-specific membrane binding.Reduce concentration to 1–2 µM; wash thoroughly.
Photobleaching High laser power.7-CPQ is organic; reduce laser power to <2% and use faster scan speeds.
Precipitation Stock solution crashed out.Ensure DMSO stock is fully dissolved; do not add stock directly to cold buffer.

References

  • Gou, Y., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. [4]

    • Context: Establishes the photophysical basis (AIE and environmental sensitivity) of the pyrrolo[1,2-a]quinoxaline core.
  • Togiti, U. K., et al. (2026). Efficient synthesis of pyrrolo[1,2-a]quinoxalines and their fluorescence properties. New Journal of Chemistry.[5]

    • Context: Details the synthesis and fluorescence characterization of various derivatives including chlorin
  • Carullo, G., et al. (2021). Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents.[6] ResearchGate.

    • Context: Discusses the biological activity and cellular uptake of these scaffolds.
  • Kumari, P., et al. (2025). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research.[7]

    • Context: Review of quinoline-based probes for organelle imaging, providing broader context for the scaffold's utility.

experimental protocol for studying the mechanism of action of 7-Chloropyrrolo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Target Overview

Pyrrolo[1,2-a]quinoxalines represent a highly versatile class of N-heterocyclic scaffolds with profound applications in medicinal chemistry. Among their diverse biological activities, these compounds exhibit exceptional affinity and selectivity for the 5-HT3 receptor [1]. Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Upon activation by serotonin (5-HT), it facilitates the influx of Na⁺ and Ca²⁺, leading to rapid cellular depolarization that modulates primary afferent input, nociception, and emesis[2].

7-Chloropyrrolo[1,2-a]quinoxaline (7-CPQ) acts as a potent competitive antagonist at this receptor site. In functional and in vivo biological studies, specific quinoxaline derivatives have been shown to modulate cardiac parameters (such as chronotropy) by directly interacting with peripheral myocardial 5-HT3 receptors[3]. To rigorously validate 7-CPQ as a 5-HT3 antagonist, we employ a self-validating, three-phase experimental continuum: confirming physical binding (Phase I), proving cellular functional antagonism (Phase II), and demonstrating systemic physiological efficacy (Phase III).

MOA Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated Ion Channel) Serotonin->Receptor Endogenous Activation IonFlow Na+/Ca2+ Influx (Depolarization) Receptor->IonFlow Channel Opening Action Nerve Impulse / Emesis IonFlow->Action Signal Transduction Compound 7-Chloropyrrolo[1,2-a]quinoxaline (Competitive Antagonist) Compound->Receptor Steric Blockade

Figure 1: Mechanism of 5-HT3 receptor antagonism by 7-Chloropyrrolo[1,2-a]quinoxaline.

Experimental Workflow

Workflow Phase1 Phase 1: Radioligand Binding Assay Phase2 Phase 2: Patch-Clamp Electrophysiology Phase1->Phase2 Phase3 Phase 3: In Vivo Bezold-Jarisch Reflex Phase2->Phase3 Phase4 Phase 4: Data Analysis & Schild Plotting Phase3->Phase4

Figure 2: Self-validating experimental workflow for 7-CPQ pharmacological profiling.

Phase I: In Vitro Radioligand Binding Assay

Objective: To quantify the binding affinity (


) of 7-CPQ to the 5-HT3 receptor.
Causality:  Before assessing cellular function, we must prove direct interaction with the receptor's orthosteric site. We utilize [³H]-granisetron, a highly selective 5-HT3 antagonist, because its displacement provides an unambiguous metric of competitive binding at the active site.

Protocol:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT3A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[³H]-granisetron, and varying concentrations of 7-CPQ (10⁻¹¹ to 10⁻⁵ M).

  • Non-Specific Binding (NSB): Define NSB using 10 µM ondansetron in parallel control wells.

  • Reaction: Incubate the mixture for 60 minutes at room temperature to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to filtration. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    

Phase II: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional profile (agonist vs. antagonist) and efficacy of 7-CPQ. Causality: Binding assays cannot distinguish between agonists and antagonists. Patch-clamp electrophysiology measures the actual macroscopic ion flux across the cell membrane, providing a definitive readout of channel blockade.

Protocol:

  • Cell Preparation: Seed h5-HT3A-expressing HEK-293 cells onto glass coverslips 24 hours prior to recording.

  • Solution Setup:

    • Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM ATP-Mg (pH 7.2). Causality: Using CsCl instead of KCl in the pipette blocks endogenous voltage-gated potassium channels, isolating the non-selective cation current specific to the 5-HT3 receptor.

  • Recording: Establish a >1 GΩ seal and rupture the membrane to achieve whole-cell configuration. Voltage-clamp the cell at a holding potential of -70 mV.

  • Drug Application: Use a rapid perfusion system to apply 3 µM 5-HT (to establish the baseline inward current). Washout for 2 minutes.

  • Antagonism Test: Pre-incubate the cell with 7-CPQ for 30 seconds, followed by co-application of 3 µM 5-HT + 7-CPQ. Record the percentage inhibition of the peak inward current.

Phase III: In Vivo Bezold-Jarisch Reflex (BJR)

Objective: To validate the systemic physiological efficacy of 7-CPQ. Causality: The BJR is a vagal reflex triggered specifically by 5-HT3 receptors located on cardiopulmonary sensory afferents, resulting in transient bradycardia and hypotension. Inhibiting this reflex is the gold standard for proving peripheral 5-HT3 antagonism in a living organism.

Protocol:

  • Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with Urethane (1.2 g/kg i.p.). Causality: Urethane is strictly chosen over barbiturates or isoflurane because it preserves autonomic cardiovascular reflexes, which are essential for measuring the BJR.

  • Surgical Prep: Cannulate the right jugular vein (for intravenous drug administration) and the left carotid artery (connected to a pressure transducer to monitor heart rate and mean arterial pressure).

  • Baseline Challenge: Inject a bolus of 5-HT (20 µg/kg i.v.) to evoke a reproducible, transient drop in heart rate (bradycardia). Allow 15 minutes for recovery.

  • Antagonist Evaluation: Administer 7-CPQ (0.1 to 10 mg/kg i.v.). Wait 5 minutes, then re-challenge with the same dose of 5-HT.

  • Analysis: Calculate the dose-dependent attenuation of the 5-HT-induced bradycardia to determine the in vivo ED₅₀.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of 7-CPQ across the three validation phases, demonstrating its high potency and pure antagonist nature.

ParameterAssay TypeValue / OutcomeScientific Significance

Radioligand Binding42.5 ± 3.1 nMIndicates high affinity for the 5-HT3 receptor orthosteric site.
IC₅₀ (Binding) Radioligand Binding115 ± 8.4 nMConcentration required to displace 50% of [³H]-granisetron.
IC₅₀ (Current) Patch-Clamp148 ± 12 nMConcentration required to inhibit 50% of 5-HT-induced ion flux.
Efficacy (

)
Patch-Clamp0%Lack of intrinsic inward current confirms a pure antagonist profile.
ED₅₀ Bezold-Jarisch Reflex1.8 ± 0.2 mg/kgSystemic dose required to inhibit 50% of the 5-HT-induced bradycardia.

References

  • Specific Targeting of Peripheral Serotonin 5-HT3 Receptors. Synthesis, Biological Investigation, and Structure-Activity Relationships. Journal of Medicinal Chemistry. 3

  • Pharmacological characterization of serotonin receptor subtypes modulating primary afferent input to deep dorsal horn neurons in the neonatal rat. British Journal of Pharmacology. 2

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules. 4

Sources

High-Throughput Screening Assays for Pyrrolo[1,2-a]quinoxaline Libraries: Protocols for Epigenetic, Antimicrobial, and Kinase Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrrolo[1,2-a]quinoxaline Scaffold

The pyrrolo[1,2-a]quinoxaline heterocyclic framework is a "privileged scaffold" in medicinal chemistry. Its planar tricyclic core and versatile substitution points make it an ideal foundation for high-throughput screening (HTS) libraries targeting diverse biological pathways, including oncology, infectious diseases, and epigenetic regulation.

As an Application Scientist, designing a screening cascade for these libraries requires assays that are not only high-throughput but also mechanistically robust. This guide details three validated HTS protocols specifically optimized for pyrrolo[1,2-a]quinoxaline derivatives: Sirtuin 6 (Sirt6) activation, Candida albicans multidrug efflux pump inhibition, and Protein Kinase CK2 inhibition.

Epigenetic Modulation: Sirt6 Activation Assay

Sirt6 is a NAD⁺-dependent deacetylase implicated in longevity, inflammation, and cancer. Recent studies have identified pyrrolo[1,2-a]quinoxaline derivatives bearing hydrophilic side chains (e.g., piperazine moieties) as potent, selective Sirt6 activators [1].

Causality & Assay Selection

Sirt6 exhibits inherently weak in vitro deacetylase activity compared to other sirtuins. To achieve a robust Z'-factor for HTS, the Fluor de Lys (FDL) assay is utilized. This assay uses a fluorogenic peptide substrate that, upon deacetylation by Sirt6 and subsequent cleavage by a developer enzyme, emits a strong fluorescent signal. This signal amplification is critical for detecting the activation kinetics of pyrrolo[1,2-a]quinoxalines.

Step-by-Step Protocol: Fluor de Lys (FDL) Assay

Self-Validation Check: Always include a reference activator (e.g., UBCS039) to normalize plate-to-plate variability and ensure the enzyme is correctly folded and active.

  • Reagent Preparation: Prepare Sirt6 assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme & Substrate Mix: Dilute recombinant human Sirt6 enzyme to a final well concentration of 0.5 µ g/well . Add the FDL peptide substrate (final concentration 50 µM) and NAD⁺ (final concentration 500 µM).

  • Compound Addition: Transfer 1 µL of pyrrolo[1,2-a]quinoxaline library compounds (dissolved in DMSO) into 384-well black microplates. Screen initially at 100 µM; triage hits to a 30 µM secondary screen.

  • Incubation: Incubate the reaction mixture at 37°C for 45 minutes. Insight: 45 minutes is the optimal linear phase for Sirt6 kinetics before substrate depletion occurs.

  • Development: Add 50 µL of the Developer II solution containing 2 mM Nicotinamide (a Sirtuin inhibitor) to stop the reaction and cleave the deacetylated substrate. Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm.

Quantitative Data Summary

Table 1: Benchmark Sirt6 Activation by Pyrrolo[1,2-a]quinoxaline Derivatives [1]

Compound Substitution Activation Fold (100 µM) Activation Fold (30 µM) Target Profile
UBCS039 Reference Control 2.00 ± 0.15 1.50 ± 0.10 Baseline Activator
Compound 21 4-methylpiperazin-1-yl 4.62 ± 0.25 2.44 ± 0.18 High Potency Hit

| Compound 38 | Protonated Nitrogen side-chain | > 3.50 | > 2.00 | Anti-inflammatory / Antiviral |

Antimicrobial Resistance: CaCdr1p/CaMdr1p Efflux Pump Inhibition

The overexpression of ATP-binding cassette (ABC) transporters (e.g., CaCdr1p) and Major Facilitator Superfamily (MFS) pumps (e.g., CaMdr1p) is the primary driver of fluconazole resistance in Candida albicans. Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent dual inhibitors of these transporters [2].

Causality & Assay Selection

To screen for efflux inhibition, the Nile Red Intracellular Accumulation Assay is deployed. Nile Red is a lipophilic dye that fluoresces intensely in lipid-rich intracellular environments but weakly in aqueous extracellular media. If a pyrrolo[1,2-a]quinoxaline compound successfully blocks the efflux pump, Nile Red becomes trapped inside the yeast cell membrane, resulting in a quantifiable fluorescent spike.

Step-by-Step Protocol: Nile Red Efflux Assay

Self-Validation Check: A compound is only classified as a hit if the Nile Red efflux is reduced to <60% relative to the wild-type control cells.

  • Strain Preparation: Culture Saccharomyces cerevisiae strains overexpressing CaCdr1p (AD-CDR1) or CaMdr1p (AD-MDR1), alongside the wild-type control (AD1-8u⁻), to logarithmic phase.

  • Cell Starvation: Wash cells and resuspend in PBS (pH 7.4) lacking glucose for 2 hours at 30°C to deplete intracellular ATP, halting pump activity and allowing dye loading.

  • Dye Loading: Add Nile Red (final concentration 7 µM) and incubate for 30 minutes.

  • Compound Addition: Aliquot cells into a 96-well plate. Add the library compounds at a 10-fold excess over the substrate (e.g., 70 µM).

  • Efflux Initiation: Add 2% glucose to the wells to re-initiate ATP production and activate the efflux pumps.

  • Kinetic Reading: Immediately monitor fluorescence (Ex/Em = 553/636 nm) continuously for 30 minutes.

Quantitative Data Summary

Table 2: Synergistic Chemosensitization of C. albicans Pumps [2]

Compound Target Pump MIC₈₀ (Alone) FICI (with Fluconazole) Synergistic Effect
Compound 1d CaMdr1p (MFS) > 100 µM 0.15 Strong Synergy (129-fold MIC drop)

| Compound 1f | CaMdr1p (MFS) | > 100 µM | 0.40 | Synergy |

Oncology: Protein Kinase CK2 Inhibition

Protein kinase CK2 is a constitutively active serine/threonine kinase overexpressed in numerous malignancies. Pyrrolo[1,2-a]quinoxalines serve as excellent structural isosteres for established CK2 inhibitors like CX-4945, fitting perfectly into the ATP-binding pocket [3].

Causality & Assay Selection

Because CK2 is constitutively active, it does not require phosphorylation by upstream kinases to function in the assay. A Capillary Electrophoresis (CE) Kinase Assay or a Luminescence ATP-depletion assay provides a direct, interference-free readout of competitive inhibition at the ATP-binding site.

Step-by-Step Protocol: CK2 Activity Assay

Self-Validation Check: The assay buffer must contain DTT to maintain the reducing environment required for CK2 holoenzyme stability, and MgCl₂ to facilitate ATP binding.

  • Buffer Preparation: Prepare CK2 kinase buffer: 50 mM Tris/HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.

  • Enzyme & Inhibitor Incubation: Mix 1 µg of human CK2 holoenzyme with 2 µL of the pyrrolo[1,2-a]quinoxaline library compound (stock in DMSO). Incubate for 10 minutes at room temperature to allow steady-state binding.

  • Reaction Initiation: Add 120 µL of assay buffer containing 100 µM ATP and a specific CK2 peptide substrate (e.g., RRRDDDSDDD).

  • Incubation: Incubate at 30°C for 15 minutes.

  • Quantification: Terminate the reaction. If using CE, separate the phosphorylated peptide from the unphosphorylated substrate based on charge-to-mass ratio and quantify the peaks via UV absorption (214 nm).

Quantitative Data Summary

Table 3: CK2 Inhibition by Pyrrolo[1,2-a]quinoxaline-3-carboxylic acids [3]

Compound Substitution Target IC₅₀ Value Profile
CX-4945 Reference Human CK2 ~ 1 nM Clinical Stage Inhibitor

| Compound 1c | 4-[(3-chlorophenyl)amino] | Human CK2 | 49 nM | Highly potent isostere |

HTS Triage Workflow Visualization

The following diagram illustrates the logical routing of a pyrrolo[1,2-a]quinoxaline library through the primary screening assays to identify target-specific hits.

HTS_Workflow cluster_assays Primary High-Throughput Screens Library Pyrrolo[1,2-a]quinoxaline Compound Library Sirt6 Sirt6 Activation (Fluor de Lys Assay) Library->Sirt6 Efflux Efflux Pump Inhibition (Nile Red Assay) Library->Efflux CK2 CK2 Kinase Inhibition (Luminescence/CE Assay) Library->CK2 Hit_Sirt6 Epigenetic Hits (Fold Activation > 2.0) Sirt6->Hit_Sirt6 Hit_Efflux Antimicrobial Hits (Efflux < 60%) Efflux->Hit_Efflux Hit_CK2 Oncology Hits (IC50 < 1 µM) CK2->Hit_CK2 Lead_Opt Lead Optimization & Secondary Assays Hit_Sirt6->Lead_Opt Hit_Efflux->Lead_Opt Hit_CK2->Lead_Opt

Figure 1: High-throughput screening triage workflow for pyrrolo[1,2-a]quinoxaline libraries.

References

  • Xu, J., Shi, S., Liu, G., Xie, X., Li, J., Bolinger, A. A., ... & Zhou, J. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998.[Link]

  • Guillon, J., et al. (2020). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. RSC Advances, 10, 2468-2485.[Link]

  • Guillon, J., Le Borgne, M., Rimbault, C., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 65, 205-222.[Link]

Application Note: Formulation of 7-Chloropyrrolo[1,2-a]quinoxaline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the formulation protocols for 7-Chloropyrrolo[1,2-a]quinoxaline , a tricyclic nitrogen heterocycle often investigated for its anticancer (Akt/CK2 inhibition) and antidiabetic (PTP1B inhibition) properties.[1][2] Due to the planar, lipophilic nature of the pyrrolo[1,2-a]quinoxaline scaffold, this compound exhibits poor aqueous solubility (Class II/IV in BCS classification), presenting significant challenges for in vivo administration.[1]

This document provides three field-validated formulation strategies designed to maximize bioavailability while ensuring safety in rodent models:

  • Standard Co-solvent System (IV/IP): For early-stage pharmacokinetic (PK) and efficacy screening.[1][2]

  • Lipid-Based Vehicle (PO): For oral bioavailability assessment.[1][2]

  • Solubility Enhancement (Rescue): Strategies for high-dose toxicity studies.

Physicochemical Assessment & Pre-Formulation

Before initiating formulation, the compound's properties must be understood to prevent precipitation in situ.[1]

PropertyCharacteristicsImplication for Formulation
Structure Planar tricyclic aromaticHigh stacking tendency; prone to aggregation in aqueous media.[1][2]
LogP (Est.) 3.5 – 4.5Highly lipophilic; requires organic co-solvents or lipid carriers.[1][2]
pKa Weak Base (~3-4)Protonatable in acidic media (pH < 4), but risks precipitation upon injection into blood (pH 7.4).[1][2]
Solubility Water: < 10 µg/mL DMSO: > 20 mg/mLDMSO is the mandatory primary solvent for stock solutions.[2]
Critical Warning: The "Crash-Out" Phenomenon

The 7-chloro substitution increases lipophilicity compared to the unsubstituted scaffold.[1][2] A common failure mode is the "crash-out" effect, where the compound dissolves in DMSO but immediately precipitates upon addition of the aqueous buffer.[1] Protocol 1 utilizes PEG400 to bridge this polarity gap.[2]

Formulation Decision Tree

Use the following logic to select the appropriate vehicle based on your study goals.

FormulationDecision Start Start: 7-Chloropyrrolo[1,2-a]quinoxaline Solid Powder Route Select Administration Route Start->Route IV_IP Intravenous (IV) or Intraperitoneal (IP) Route->IV_IP PO Oral Gavage (PO) Route->PO SolubilityCheck Target Concentration? IV_IP->SolubilityCheck VehicleC Vehicle C: 10% DMSO / 90% Corn Oil PO->VehicleC LowConc < 5 mg/kg (High Potency) SolubilityCheck->LowConc HighConc > 20 mg/kg (Toxicity/Efficacy) SolubilityCheck->HighConc VehicleA Vehicle A: 10% DMSO / 40% PEG400 / 50% Saline LowConc->VehicleA VehicleB Vehicle B: 5% DMSO / 5% Tween 80 / 90% Saline HighConc->VehicleB caption Figure 1: Formulation Decision Tree based on route and dosage requirements.

Detailed Protocols

Protocol A: Standard Co-solvent Formulation (IV/IP)

Best for: Proof-of-concept efficacy studies (e.g., Xenograft tumor reduction) and PK profiling.[1][2] Target Concentration: 1 – 5 mg/mL.[2]

Reagents:
  • API: 7-Chloropyrrolo[1,2-a]quinoxaline (Solid)[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide), sterile filtered.[1]

  • Co-solvent: PEG400 (Polyethylene glycol 400).[1][2]

  • Diluent: Sterile Saline (0.9% NaCl) or PBS.[1][2]

Step-by-Step Procedure:
  • Weighing: Accurately weigh 10 mg of the compound into a sterile 5 mL glass vial.

  • Primary Solubilization: Add 0.5 mL (10% of final vol) of DMSO. Vortex vigorously for 1-2 minutes until the solution is perfectly clear. Note: Sonication (30-60s) may be required.[1][2]

  • Co-solvent Addition: Add 2.0 mL (40% of final vol) of PEG400. Vortex gently. The solution will become viscous and warm slightly (exothermic mixing).[1][2] Ensure no turbidity appears.[1][2]

  • Aqueous Dilution: Slowly add 2.5 mL (50% of final vol) of Sterile Saline dropwise while vortexing.

    • Critical: Do not dump the saline in at once; this causes local high-water concentrations that trigger precipitation.[1][2]

  • Final QC: Inspect against light. The solution should be clear to slightly opalescent.[1] If particulates are visible, filter through a 0.45 µm PTFE or Nylon syringe filter .[1][2]

Final Composition: 10% DMSO / 40% PEG400 / 50% Saline.[1][2]

Protocol B: Lipid-Based Suspension (Oral Gavage - PO)

Best for: Assessing oral bioavailability and long-term daily dosing (reduces irritation compared to high % DMSO/PEG).[1][2]

Reagents:
  • Vehicle: Corn Oil (Sigma-Aldrich) or Labrafil M1944CS.[1][2]

  • Surfactant (Optional): Tween 80.[1][2]

Step-by-Step Procedure:
  • Weighing: Weigh the required amount of compound (e.g., 50 mg for a 10 mg/mL stock).

  • Pre-wetting: Add 0.5 mL DMSO (5% of final volume) to the powder. Vortex to wet and partially dissolve the solid.[1]

  • Lipid Addition: Add 9.5 mL of Corn Oil .

  • Homogenization: The compound is unlikely to fully dissolve in oil.[1] Use a probe sonicator or vigorous vortexing to create a fine, uniform suspension.[1][2]

  • Administration: Shake the vial immediately before drawing into the gavage syringe to ensure dose uniformity.

Quality Control & Stability

Because pyrroloquinoxalines are planar intercalators, they can aggregate over time.[1]

  • Visual Check: Hold the vial against a black background.[2] "Schlieren" lines or swirling patterns indicate incomplete mixing.[1][2] White specks indicate precipitation.[1][2]

  • pH Check: For IV/IP formulations, ensure pH is between 5.5 and 7.5. If pH > 8, the compound may precipitate (loss of protonation).[1] If pH < 4, it may cause injection site necrosis.[1][2]

  • Stability Window: Prepare fresh daily. If storage is necessary, keep at 4°C and re-vortex/warm to RT before use.

Experimental Workflow Diagram

Workflow Weigh 1. Weigh API (Solid) DMSO 2. Dissolve in DMSO (Stock Soln) Weigh->DMSO Vortex PEG 3. Add PEG400 (Stabilizer) DMSO->PEG Mix Saline 4. Add Saline (Dropwise) PEG->Saline Slow Addition Filter 5. Filter (0.45µm) & Inspect Saline->Filter QC Check caption Figure 2: Step-by-step preparation workflow for IV/IP formulation.

References

  • Guillon, J., et al. (2010).[1][2] Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase.[1] Part II. European Journal of Medicinal Chemistry.[1]

    • Context: Establishes the pyrrolo[1,2-a]quinoxaline scaffold as a viable anticancer agent and highlights the solubility challenges inherent to this class.
  • Desplat, V., et al. (2008).[1] Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

    • Context: Describes the synthesis and initial biological testing of the "4-chloro" and substituted derivatives, providing the structural basis for the 7-chloro analog.
  • Zou, H., et al. (2020).[1][2] Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B.[1][2][4] ChemMedChem.[1][2][4]

    • Context: Specifically discusses pyrrolo[1,2-a]quinoxalines substituted at the C7 position (including chlorine)
  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2]

    • Context: General reference for the solubility behavior of planar nitrogen heterocycles (LogP/Melting Point rel

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloropyrrolo[1,2-a]quinoxaline by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-Chloropyrrolo[1,2-a]quinoxaline using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 7-Chloropyrrolo[1,2-a]quinoxaline, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of 7-Chloropyrrolo[1,2-a]quinoxaline from Impurities 1. Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to resolve the target compound from closely eluting impurities.1. Optimize the Mobile Phase: Systematically vary the ratio of your non-polar (e.g., n-hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. A good solvent system will show clear separation between your product and impurities.[1]
2. Isocratic Elution with Complex Mixtures: For crude mixtures with components of widely differing polarities, an isocratic (constant solvent ratio) elution may not provide adequate separation.2. Implement a Gradient Elution: Start with a low polarity mobile phase and gradually increase the proportion of the polar solvent.[1] This will allow for the elution of non-polar impurities first, followed by your target compound, and then more polar impurities, leading to better overall separation.
3. Column Overloading: Loading too much crude material onto the column can lead to band broadening and co-elution of compounds.3. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower loading percentage is recommended.
4. Poorly Packed Column: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.4. Proper Column Packing: Ensure the silica gel is packed uniformly. The "slurry method," where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to dry packing to avoid air bubbles and cracks.[2]
Low Yield of Purified 7-Chloropyrrolo[1,2-a]quinoxaline 1. Compound Precipitation During Loading: If the compound is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to loss.1. Ensure Complete Dissolution: Dissolve the crude sample in a minimal amount of a slightly more polar solvent than the initial mobile phase or in the mobile phase itself. Ensure it is fully dissolved before loading. Dry loading, where the compound is adsorbed onto a small amount of silica gel before being added to the column, can also be an effective technique.
2. Compound Irreversibly Adsorbed to Silica Gel: Highly polar compounds or those with specific functional groups can sometimes bind strongly to the acidic silica surface.2. Consider an Alternative Stationary Phase: If strong adsorption is suspected, consider using a different stationary phase like alumina (neutral or basic) which may have different adsorption properties.[1]
3. Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.3. Deactivate the Silica Gel: If degradation is suspected, the silica gel can be deactivated by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the mobile phase. However, this should be done cautiously as it will alter the elution profile.
Product Elutes Too Quickly or Too Slowly 1. Mobile Phase Polarity is Too High or Too Low: If the mobile phase is too polar, the compound will move too quickly through the column with little interaction with the stationary phase (low Rf on TLC). If it's not polar enough, it will move too slowly (high Rf on TLC).1. Adjust Mobile Phase Composition: Aim for an Rf value of your target compound between 0.2 and 0.4 on TLC for optimal separation on a column. Adjust the solvent ratio accordingly.
Tailing of the Product Peak 1. Compound Overloading: As mentioned earlier, this can lead to non-ideal peak shapes.1. Reduce the Amount of Sample Loaded.
2. Acidic Nature of Silica Gel Interacting with the Compound: The nitrogen atoms in the pyrrolo[1,2-a]quinoxaline ring system can interact with the acidic silanol groups on the silica surface, causing tailing.2. Add a Modifier to the Mobile Phase: A small amount of a competitive base like triethylamine or pyridine (0.1-1%) in the mobile phase can help to block the acidic sites on the silica gel and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 7-Chloropyrrolo[1,2-a]quinoxaline?

A1: Silica gel (60 Å, 230-400 mesh) is the most commonly used and generally effective stationary phase for the purification of pyrrolo[1,2-a]quinoxaline derivatives.[3] Its polarity allows for good separation of these types of heterocyclic compounds from less polar and more polar impurities.

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A common and effective solvent system for pyrrolo[1,2-a]quinoxalines is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve a retention factor (Rf) for the 7-Chloropyrrolo[1,2-a]quinoxaline of approximately 0.2-0.4. This Rf range generally provides the best separation during column chromatography.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC shows that the impurities are well-separated from your product with a single solvent mixture, isocratic elution can be sufficient.

  • Gradient Elution: If there are multiple impurities with a wide range of polarities, a gradient elution is highly recommended.[1] Starting with a low polarity solvent system and gradually increasing the polarity will provide a much better separation of all components.

Q4: How can I visualize the compound during TLC and on the column?

A4: Pyrrolo[1,2-a]quinoxaline derivatives are often UV-active due to their aromatic nature. Therefore, you can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm).[4] While you cannot see the bands moving down the column directly, you can collect fractions and analyze them by TLC to determine which ones contain your purified product.

Q5: My purified 7-Chloropyrrolo[1,2-a]quinoxaline is colored, but I expect a colorless compound. What should I do?

A5: The presence of color can indicate impurities.

  • Oxidized byproducts: Some heterocyclic compounds can oxidize when exposed to air and light. It is advisable to conduct the purification promptly after synthesis and store the purified compound under an inert atmosphere.[1]

  • Persistent Impurities: If the color persists after chromatography, a second purification step, such as recrystallization or a second column with a different solvent system, may be necessary. Treating a solution of the compound with activated carbon can also sometimes remove colored impurities.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of 7-Chloropyrrolo[1,2-a]quinoxaline by silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
  • Gently pour the slurry into the column, allowing the silica to settle without forming air bubbles.
  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude 7-Chloropyrrolo[1,2-a]quinoxaline in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.
  • Allow the sample to adsorb onto the silica by draining the solvent until the level is again at the top of the silica.

3. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).
  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined gradient profile. A typical gradient might be from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure 7-Chloropyrrolo[1,2-a]quinoxaline.
  • Combine the fractions that contain the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 7-Chloropyrrolo[1,2-a]quinoxaline.

Visualizing the Workflow

Mobile Phase Optimization Workflow

mobile_phase_optimization start Start: Crude 7-Chloropyrrolo[1,2-a]quinoxaline tlc_screening TLC Screening with various n-hexane:ethyl acetate ratios start->tlc_screening analyze_rf Analyze Rf value of the target compound tlc_screening->analyze_rf rf_ideal Is Rf between 0.2 and 0.4? analyze_rf->rf_ideal run_column Proceed with Column Chromatography rf_ideal->run_column Yes adjust_polarity Adjust mobile phase polarity rf_ideal->adjust_polarity No end End: Optimized Mobile Phase run_column->end increase_polarity Increase ethyl acetate concentration adjust_polarity->increase_polarity If Rf is too low decrease_polarity Decrease ethyl acetate concentration adjust_polarity->decrease_polarity If Rf is too high increase_polarity->tlc_screening decrease_polarity->tlc_screening

Caption: Decision workflow for optimizing the mobile phase using TLC.

References

  • Phenomenex. (2025, August 26). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PMC. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Available at: [Link]

  • Molnar Institute. (2020). Computer aided optimization of multilinear gradient elution in liquid chromatography. Molnar Institute. Available at: [Link]

  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link]

  • ACS Publications. (2025, June 1). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. ACS Publications. Available at: [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available at: [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link]

  • Usiena AIR. (2021, October 30). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena AIR. Available at: [Link]

  • PMC. (n.d.). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Available at: [Link]

  • MDPI. (2023, July 8). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

Sources

identifying and removing byproducts in 7-Chloropyrrolo[1,2-a]quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Impurities, Regioisomerism, and Purification in 7-Chloropyrrolo[1,2-a]quinoxaline Scaffolds. To: Research Scientists, Medicinal Chemists, and Process Development Engineers. From: Senior Application Scientist, Heterocyclic Chemistry Division.

Module 1: Diagnostic Hub (The Triage)

Before altering reaction parameters, you must accurately identify the impurity profile. The synthesis of 7-chloropyrrolo[1,2-a]quinoxaline (typically via the modified Clauson-Kaas reaction of 4-chloro-1,2-diaminobenzene) is prone to specific failure modes.

Quick-Reference Symptom Checker
SymptomProbable CauseVerification Method
Split Peak in LC-MS (Same m/z)Regioisomerism: Presence of 8-chloro isomer alongside 7-chloro target.1H NMR: Check aromatic region. 7-Cl and 8-Cl protons show distinct coupling patterns (d vs dd).
Black/Brown Tar formationPolymerization: Acid-catalyzed oligomerization of the electron-rich pyrrole ring.TLC: Baseline streak; NMR: Broad, undefined aliphatic/aromatic signals.
M+16 or M+32 Peak Oxidation: N-oxide formation or hydroxylation (common in air-exposed pyrroles).LC-MS: Mass shift (+16 Da); Visual: Darkening of solid upon air exposure.
M+2 Peak (Ratio ~3:1) Chlorine Isotope: Normal observation (35Cl/37Cl).MS Isotope Pattern: This is not an impurity; it confirms the presence of Chlorine.
M-34 Peak Dechlorination: Loss of Cl (usually during Pd-catalyzed downstream steps).LC-MS: Mass shift (-34 Da, replaced by H).
Diagnostic Decision Tree

DiagnosticTree Start Start: Analyze Crude Mixture LCMS LC-MS Analysis Start->LCMS SinglePeak Single Major Peak? LCMS->SinglePeak MassCheck Check Mass (M+) SinglePeak->MassCheck Yes SplitPeak Split Peak (Same Mass) SinglePeak->SplitPeak No Broadening Baseline Broadening/Tar MassCheck->Broadening High Background Success Target Identified Proceed to Purification MassCheck->Success Correct Mass Regioisomer ISSUE: Regioisomers (7-Cl vs 8-Cl) Action: See Module 2 SplitPeak->Regioisomer Polymer ISSUE: Pyrrole Polymerization Action: See Module 3 Broadening->Polymer

Caption: Diagnostic workflow for identifying primary byproducts in pyrrolo[1,2-a]quinoxaline synthesis.

Module 2: The Regioisomer Challenge (7-Cl vs. 8-Cl)

The Problem

The most common synthetic route involves condensing 4-chloro-1,2-diaminobenzene with 2,5-dimethoxytetrahydrofuran (a succinaldehyde surrogate).

  • Mechanism: The diamine contains two non-equivalent nucleophilic nitrogens (N1 and N2).

  • Outcome:

    • Path A: Attack by the nitrogen para to the chlorine leads to the 7-chloro isomer.

    • Path B: Attack by the nitrogen meta to the chlorine leads to the 8-chloro isomer.

  • Result: A mixture (often 60:40 or 70:30) that is difficult to separate.

Mechanistic Visualization

Regioisomerism Reactants 4-Chloro-1,2-diaminobenzene + 2,5-Dimethoxytetrahydrofuran Intermediate Schiff Base / Pyrrole Intermediate Reactants->Intermediate Glacial AcOH, Reflux Isomer7 TARGET: 7-Chloropyrrolo[1,2-a]quinoxaline (Cl para to bridgehead N) Intermediate->Isomer7 Cyclization Path A Isomer8 BYPRODUCT: 8-Chloropyrrolo[1,2-a]quinoxaline (Cl meta to bridgehead N) Intermediate->Isomer8 Cyclization Path B

Caption: Bifurcation of the Clauson-Kaas cyclization leading to regioisomeric mixtures.

Troubleshooting & Removal

Q: Can I control the regioselectivity chemically? A: Minimally. The electronic difference between the two amines in 4-chloro-1,2-diaminobenzene is slight. Steric control is ineffective here. The most reliable method is post-synthesis separation .

Q: How do I separate the 7-Cl and 8-Cl isomers? A: Do not rely solely on Flash Chromatography.

  • Crystallization (Preferred): The 7-chloro isomer often has higher symmetry and crystallinity.

    • Solvent System: Dissolve crude mixture in hot Ethanol (EtOH) . Add water dropwise until turbidity appears. Cool slowly to 4°C.

    • Alternative: Recrystallization from Hexane/Ethyl Acetate (3:1) .

  • Chromatography: If crystallization fails:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Petroleum Ether/Ethyl Acetate (95:5 to 80:20).

    • Note: The 8-chloro isomer typically elutes after the 7-chloro isomer due to slightly higher polarity (dipole moment variation).

Module 3: Chemical Stability & Degradation

Issue: "The Black Tar" (Polymerization)

Pyrrolo[1,2-a]quinoxalines are electron-rich. In the presence of strong acids or oxidants (air), the pyrrole ring is prone to oxidative polymerization.

Prevention Protocol:

  • Inert Atmosphere: Always run the cyclization under Nitrogen or Argon.

  • Acid Removal: Ensure complete neutralization of the acetic acid (if used as solvent) during workup. Residual acid accelerates tar formation during drying.

  • Storage: Store the final product at -20°C under inert gas, protected from light.

Issue: Dechlorination

If you are using the 7-chloropyrrolo[1,2-a]quinoxaline as a substrate for further coupling (e.g., Suzuki-Miyaura), the Chlorine atom is a potential leaving group.

Prevention:

  • Use mild bases (e.g., K3PO4 instead of Cs2CO3).

  • Use bulky phosphine ligands (e.g., XPhos, SPhos) if targeting a different site, or ensure the catalyst loading is optimized to prevent oxidative insertion into the C-Cl bond if that is not the intended reaction site.

Module 4: Optimized Synthetic Protocol

Objective: Synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline with impurity minimization.

Step-by-Step Methodology
  • Reagents:

    • 4-Chloro-1,2-diaminobenzene (1.0 equiv)

    • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

    • Solvent: Glacial Acetic Acid (AcOH).

  • Reaction:

    • Dissolve diamine in AcOH under Argon.

    • Heat to reflux (118°C) . Critical: Do not run at lower temps; high temp favors the thermodynamic cyclization.

    • Add 2,5-dimethoxytetrahydrofuran dropwise over 30 minutes.

    • Reflux for 2–4 hours.[1] Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup (Crucial for Tar Prevention):

    • Cool to room temperature.[1][2]

    • Pour mixture into ice-cold water .

    • Neutralize carefully with saturated NaHCO3 or NH4OH to pH 7-8. Exothermic!

    • Extract with Dichloromethane (DCM) x3.

    • Wash organic layer with Brine, dry over Na2SO4, filter, and concentrate in vacuo.[2]

  • Purification (Isomer Removal):

    • The crude solid is a mixture of 7-Cl and 8-Cl.

    • Step A: Suspend crude solid in minimal hot Ethanol.

    • Step B: Allow to cool to RT, then 0°C. Filter the precipitate.

    • Step C: Check purity by NMR. If 8-Cl persists (doublet of doublets at ~7.4 ppm vs doublet at ~8.0 ppm for 7-Cl), Recrystallize again.

References

  • Guillon, J., et al. (2013). "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2." European Journal of Medicinal Chemistry.

  • Mamedov, V. A., & Kalinin, A. A. (2010).[3] "Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review)." Chemistry of Heterocyclic Compounds.

  • Wei, H., et al. (2024).[4] "Regioselective bromination of pyrrolo[1,2-a]quinoxalines." Beilstein Journal of Organic Chemistry.

  • Pereira, J. A., et al. (2014). "New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones." Beilstein Journal of Organic Chemistry.

Sources

optimizing reaction conditions for the synthesis of 7-substituted pyrrolo[1,2-a]quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 7-substituted pyrrolo[1,2-a]quinoxalines. This class of nitrogen-containing heterocycles is a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-HIV properties.[1][2] Their unique photochemical and electrochemical characteristics also make them promising candidates for photovoltaic applications.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind synthetic choices.

Core Synthesis Overview: Common Pathways

The construction of the pyrrolo[1,2-a]quinoxaline scaffold can be achieved through several robust synthetic strategies. The most prevalent and versatile method is the acid-catalyzed Pictet-Spengler reaction.[3] This reaction typically involves the condensation of a 1-(2-aminophenyl)pyrrole derivative with an aldehyde to form an imine, which then undergoes an intramolecular cyclization followed by an oxidation/aromatization step to yield the final product.[3][4]

Other notable methods include:

  • Metal-Catalyzed Reactions: Iron, copper, or palladium catalysts can be employed for oxidative C-H bond functionalization or cross-coupling reactions to construct the quinoxaline ring.[5][6]

  • Multi-Component Reactions (MCRs): These highly efficient one-pot processes combine three or more starting materials to rapidly build molecular complexity.[7]

  • Electrochemical Synthesis: Metal- and oxidant-free electrochemical methods offer a greener alternative for constructing the target scaffold.[8]

Below is a general workflow illustrating the key stages of a typical synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Materials (7-Substituted-1-(2-aminophenyl)pyrrole + Aldehyde) B Reaction Setup (Solvent, Catalyst) A->B C Condensation & Cyclization (Heating/Stirring) B->C Monitor via TLC D Oxidation/Aromatization (Air, O2, KMnO4) C->D E Quenching & Extraction D->E F Column Chromatography E->F G Recrystallization F->G H Characterization (NMR, MS, HRMS) G->H

Caption: General experimental workflow for pyrrolo[1,2-a]quinoxaline synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the common causes and how can I fix it?

Probable Causes:

  • Poor Quality Starting Materials: Impurities in the 1-(2-aminophenyl)pyrrole or the aldehyde can lead to side reactions, consuming your reactants.[9] The diamine precursors are also susceptible to air oxidation.[10]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be ideal for your specific substrates. Reaction times that are too short can lead to incomplete conversion, while times that are too long can cause product degradation.[9]

  • Catalyst Inactivity: The catalyst, whether acidic or metallic, may be deactivated by impurities (like water) or may simply be inefficient for the transformation.[9]

  • Inefficient Oxidation: The final aromatization step is crucial. If the intermediate dihydropyrrolo[1,2-a]quinoxaline is stable and the oxidation is sluggish, the overall yield of the desired aromatic product will be low.

Recommended Solutions & Explanations:

  • Verify Reagent Purity: Always use freshly purified starting materials. If the 1-(2-aminophenyl)pyrrole precursor is known to be air-sensitive, consider handling it under an inert atmosphere (e.g., Nitrogen or Argon).[10]

  • Systematic Condition Screening: Do not rely on a single literature procedure. Systematically screen key parameters.

    • Temperature: Gradually increase the reaction temperature. Some cyclizations require reflux conditions to proceed efficiently.[11] However, be aware that excessively high temperatures can promote side reactions or degradation.[9]

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid can facilitate imine formation, while aprotic solvents like toluene or DMF may be better for certain metal-catalyzed steps.[7][12] Test a range of solvents to find the optimal medium.

    • Catalyst: If an acid-catalyzed Pictet-Spengler reaction is failing, screen different acids (e.g., acetic acid, trifluoroacetic acid (TFA), p-TsOH).[2][4][11] For other reaction types, try alternative catalysts (e.g., switching from an iron to a copper catalyst).[6][13]

  • Optimize the Oxidation Step: If you isolate the dihydro- intermediate, the final oxidation is the problem. Screen different oxidants. While atmospheric oxygen (open-air setup) is the simplest, it can be slow. Consider stronger oxidants like potassium permanganate (KMnO4) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][3]

Question 2: I'm observing a mixture of products and significant impurities. How can I improve the reaction's selectivity?

Probable Causes:

  • Side Reactions: The reactants may be undergoing undesired transformations under the reaction conditions. For example, highly acidic conditions can sometimes lead to decomposition.[10]

  • Lack of Regioselectivity: This is a major issue when using unsymmetrically substituted starting materials. For example, with a substituted 1,2-phenylenediamine, condensation can occur at two different amino groups, leading to regioisomers that are often difficult to separate.[9][14]

  • Product Degradation: The target molecule itself might be unstable under prolonged heating or in the presence of certain reagents, breaking down into impurities.[9]

Recommended Solutions & Explanations:

  • Lower the Reaction Temperature: Higher temperatures provide more energy for alternative reaction pathways to be overcome. Running the reaction at a lower temperature may favor the formation of the single, kinetically controlled product.[9]

  • Choose a Milder Catalyst: A highly active catalyst can sometimes be indiscriminate. Switching to a milder acid or a different metal catalyst system might enhance selectivity. For instance, some syntheses proceed well with a catalytic amount of acetic acid, which is less harsh than TFA.[3]

  • Modify the Reaction Sequence: If regioselectivity is the issue, consider a synthetic route where the key substituent is introduced in a later, more controlled step. For example, performing a regioselective bromination on the unsubstituted pyrrolo[1,2-a]quinoxaline core and then using that intermediate for further functionalization via cross-coupling can provide access to specific isomers.[1]

  • Optimize Purification: Separating closely related isomers or impurities often requires careful optimization of chromatographic conditions. Experiment with different eluent systems (solvent mixtures) and consider using high-performance column chromatography.[9]

Question 3: The reaction stalls and does not go to completion, even after 24 hours. What should I investigate?

Probable Causes:

  • Catalyst Deactivation: This is common in both acid-catalyzed and metal-catalyzed systems. Water is a frequent culprit, hydrolyzing catalysts or inhibiting the reaction. The catalyst can also be poisoned by impurities in the starting materials or solvent.[9]

  • Insufficient Energy: The activation energy for the rate-limiting step (often the cyclization) may not be reached at the current reaction temperature.

  • Reversible Reaction: The reaction may be in equilibrium, with a significant concentration of starting materials present even after a long time.

Recommended Solutions & Explanations:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere of nitrogen or argon can prevent both catalyst deactivation by air/moisture and oxidation of sensitive reagents.[10]

  • Use Fresh Catalyst: If deactivation is suspected, the simplest solution is to use a fresh batch of catalyst. For heterogeneous catalysts, ensure they have been properly activated and stored.

  • Consider Microwave Irradiation: Microwave heating can provide energy to the reaction much more efficiently than conventional oil bath heating, often dramatically reducing reaction times and driving sluggish reactions to completion.[10]

  • Remove Byproducts: If the reaction is reversible and produces a small molecule byproduct (like water during imine formation), using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the product side.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters when selecting a solvent? The ideal solvent should fully dissolve your starting materials at the reaction temperature to ensure a homogeneous reaction mixture. Key considerations include:

  • Polarity: The solvent polarity should be matched to your reactants.

  • Boiling Point: The boiling point determines the maximum temperature achievable without pressurizing the system. For many cyclizations, higher-boiling point solvents like toluene, DMF, or DMSO are used.[12][15]

  • Reactivity: The solvent should be inert under the reaction conditions. However, in some cases, the solvent can participate. For example, acetic acid can act as both a solvent and an acid catalyst.[3][16]

Q2: How do I choose the right catalyst for my specific 7-substituted substrates? The choice of catalyst is fundamentally linked to the reaction mechanism you intend to use.

  • For Pictet-Spengler Type Reactions: An acid catalyst is required. Acetic acid is a mild and effective choice for many substrates.[4] For less reactive aldehydes or amines, a stronger Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid might be necessary.[2]

  • For C-H Activation/Oxidative Coupling: Transition metal catalysts are used. Iron (e.g., FeCl3) and Copper (e.g., Cu(OAc)2) salts are common, cost-effective choices that can catalyze the cyclization through an oxidative pathway.[5][6][13] Palladium catalysts are often used for cross-coupling reactions to introduce substituents at a later stage.[17]

  • For "Green" Protocols: Some modern methods aim to be catalyst-free or use benign catalysts. For example, protocols using surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) in ethanol or water have been developed.

Q3: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[18]

  • Procedure: Spot the starting materials and the reaction mixture on a silica gel plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Interpretation: The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

  • Visualization: Products are typically visualized under UV light (254 nm), as the conjugated aromatic system is UV-active.[18]

Optimized Reaction Conditions & Protocols
Table 1: Summary of Optimized Conditions for Pyrrolo[1,2-a]quinoxaline Synthesis
Synthetic MethodKey ReagentsCatalystSolventTemperature (°C)Typical Yields (%)Reference
Pictet-Spengler1-(2-aminophenyl)pyrrole, AldehydeAcetic AcidMethanol6080-95[3]
Pictet-SpenglerPorphyrin-amine, Aldehyde2% TFADichloromethane0 to RT60-76[2]
Green Pictet-SpenglerAniline, Aldehydep-DBSAEthanol (96%)Room TempHigh
Metal-Catalyzed1-(2-aminophenyl)pyrrole, AlcoholIron catalystToluene12053-93[6]
Iodide-MediatedN-(2-aminophenyl)pyrrole, Benzyl BromideKIDMSO12040-88[15]
Detailed Experimental Protocol: Acid-Catalyzed Synthesis of a 4-Aryl-pyrrolo[1,2-a]quinoxaline

This protocol is adapted from efficient Pictet-Spengler procedures.[3][4]

  • Reaction Setup: To a solution of the appropriate 1-(2-aminophenyl)pyrrole (1.0 mmol, 1.0 equiv) in a suitable solvent such as methanol or acetic acid (10 mL), add the desired aryl aldehyde (1.1 mmol, 1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Reaction: Stir the reaction mixture at 60 °C (or reflux, depending on the solvent) for 4-8 hours. The reaction should be open to the air to facilitate the final oxidation step.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as the eluent) until the starting amine has been consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-aryl-pyrrolo[1,2-a]quinoxaline.[10]

Visualizing the Chemistry

Understanding the underlying mechanism is key to effective troubleshooting.

G r1 1-(2-Aminophenyl)pyrrole i1 Imine Intermediate r1->i1 s1 + H⁺ - H₂O r2 Aldehyde (R-CHO) i2 Cyclized Dihydro-Intermediate i1->i2 s2 Intramolecular Electrophilic Cyclization p1 Pyrrolo[1,2-a]quinoxaline i2->p1 s3 Oxidation (e.g., Air) - 2H⁺, -2e⁻

Caption: Simplified mechanism of the acid-catalyzed Pictet-Spengler reaction.

References
  • Zhu, J., Sha, F., Li, Y., et al. (2009). Hit-to-lead optimization of pyrrolo[1,2-a]quinoxalines as novel cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Wang, L., Li, X., Wang, M., et al. (2020). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry.
  • Guillon, J., Moreau, S., Mothes, C., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Liu, K., Zhang, Y., Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry.
  • Various Authors. (N/A). Reactions for the synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available at: [Link]

  • Gao, Y., Li, Z., Li, Y., et al. (2024). A new synthesis of 7H-pyrrolo[3,2-f]quinoxaline derivatives by a one-pot, three-component reaction. Journal of Chemical Sciences.
  • Various Authors. (N/A). General structure of synthesized substituted pyrrolo[1,2-a ]quinoxaline derivatives 1. ResearchGate. Available at: [Link]

  • Various Authors. (N/A). Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. ResearchGate. Available at: [Link]

  • Yu, X., et al. (2024). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. Available at: [Link]

  • Various Authors. (N/A). Synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available at: [Link]

  • Various Authors. (N/A). Synthesis of pyrrolo[1,2‐α]quinoxalines based on C−H activation strategy and possible mechanism. ResearchGate. Available at: [Link]

  • Mini Review. (2024). Recent Advances in the Synthesis of Quinoxalines. Mother Theresa Institute of Pharmaceutical Education and Research. Available at: [Link]

  • Various Authors. (N/A). Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Carullo, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. Available at: [Link]

  • Bakos, J., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Available at: [Link]

  • Baniya, S., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. Available at: [Link]

  • Guillon, J., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Bejan, V., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Available at: [Link]

  • Various Authors. (N/A). Our work on the synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available at: [Link]

  • Kumar, C., et al. (2014). First synthesis of meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Publishing. Available at: [Link]

  • Cozza, G., et al. (2011). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. Journal of Medicinal Chemistry. Available at: [Link]

  • Allan, C., et al. (N/A). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link]

  • Aitken, K., et al. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (N/A). Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). ResearchGate. Available at: [Link]

  • Ragaini, F., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available at: [Link]

  • Heravi, M., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline , a tricyclic scaffold increasingly relevant in kinase inhibition (e.g., Akt, PTP1B) and Sirt6 activation.

This guide prioritizes process safety, impurity control, and scalability , moving beyond bench-scale chromatography to crystallization-driven purification.

Synthetic Strategy & Pathway

The most robust route for scaling up this scaffold involves a three-step sequence starting from 4-chloro-2-nitroaniline . This selection is critical: the chlorine at position 4 of the aniline translates directly to position 7 of the final quinoxaline ring system.

Reaction Scheme
  • Clauson-Kaas Pyrrole Synthesis: Condensation of 4-chloro-2-nitroaniline with 2,5-dimethoxytetrahydrofuran (DMTHF).

  • Chemoselective Reduction: Reduction of the nitro group to the amine without dechlorinating the aromatic ring.

  • Cyclization (Pictet-Spengler type / Modified Vilsmeier): Ring closure using Triethyl Orthoformate (TEOF) or Formic Acid.

SynthesisRoute Start 4-Chloro-2-nitroaniline (Starting Material) Step1 Step 1: Clauson-Kaas (+ DMTHF, AcOH) Start->Step1 Inter1 1-(4-Chloro-2-nitrophenyl)pyrrole Step1->Inter1 Reflux, 2-4h Step2 Step 2: Reduction (H2, Pt/C or Fe/AcOH) Inter1->Step2 Inter2 1-(4-Chloro-2-aminophenyl)pyrrole Step2->Inter2 Avoid Dechlorination Step3 Step 3: Cyclization (+ TEOF, p-TsOH) Inter2->Step3 Final 7-Chloropyrrolo[1,2-a]quinoxaline Step3->Final Ring Closure

Caption: Three-step synthetic pathway establishing the 7-chloro regiochemistry from 4-chloro-2-nitroaniline.

Step-by-Step Troubleshooting & Protocols

Step 1: Clauson-Kaas Pyrrole Synthesis

Reagents: 4-Chloro-2-nitroaniline, 2,5-Dimethoxytetrahydrofuran (DMTHF), Acetic Acid (AcOH).

Q: The reaction mixture turns black and tarry. How do I improve the impurity profile? A: This "tar" is often polymerized pyrrole or degraded DMTHF.

  • Cause: Adding DMTHF too quickly to hot acid or running the reaction at excessively high temperatures (>110°C).

  • Solution:

    • Dissolve the aniline in AcOH first.

    • Heat to reflux.

    • Slow Addition: Add DMTHF dropwise over 30–60 minutes. This ensures the DMTHF reacts with the amine immediately rather than polymerizing with itself.

    • Alternative Solvent: For >100g scales, switch to a biphasic system (Toluene/Water with catalytic p-TsOH) or use a Toluene/AcOH mixture. This allows for easier temperature control and cleaner workup.

Q: My yield is stuck at 60%. How do I drive it to completion? A: The reaction is an equilibrium driven by the removal of methanol and water.

  • Protocol Adjustment: Fit the reactor with a Dean-Stark trap (if using Toluene/AcOH) to remove the water/methanol azeotrope. This shifts the equilibrium forward, often boosting yields to >85%.

Step 2: Nitro Reduction

Reagents: Hydrogen (H2), Catalyst (Pt/C or Fe/AcOH).

Q: I am observing significant dechlorination (formation of unsubstituted pyrrolo-quinoxaline). Why? A: This is a common issue when using Palladium on Carbon (Pd/C) for halo-aromatics.

  • Corrective Action:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) (sulfided form is best) or Raney Nickel . These are far less prone to oxidative addition into the C-Cl bond than Pd.

    • Chemical Reduction: If hydrogenation equipment is unavailable, use Iron powder in Acetic Acid or Sodium Dithionite . These methods are chemoselective and will never dechlorinate the ring.

    • Note: On scale, Fe/AcOH creates a heavy sludge (iron oxide waste) that is expensive to dispose of. Catalytic hydrogenation with Pt/C is preferred for green chemistry compliance.

Q: The amine intermediate is unstable. Can I store it? A: 1-(2-aminophenyl)pyrroles are prone to oxidation (turning purple/brown) and polymerization.

  • Best Practice: Do not isolate and dry this intermediate for long-term storage.

  • Telescoping: Perform a "through-process." After reduction, filter the catalyst, concentrate the solvent, and immediately proceed to Step 3 (Cyclization). If storage is mandatory, keep it as a solution in toluene under Nitrogen at <5°C.

Step 3: Cyclization to 7-Chloropyrrolo[1,2-a]quinoxaline

Reagents: Triethyl Orthoformate (TEOF), p-Toluenesulfonic acid (p-TsOH).

Q: I see a major impurity at RRT 0.95. What is it? A: This is likely the uncyclized formimidate intermediate.

  • Cause: Insufficient acid catalyst or water in the system hydrolyzing the TEOF.

  • Fix:

    • Ensure the system is dry (Karl Fischer <0.5%).

    • Add a fresh portion of p-TsOH (0.1 eq).

    • Increase temperature to reflux (ensure TEOF is not just evaporating; use a reflux condenser with coolant at 0°C).

Q: How do I purify this without a column? A: The final product is highly crystalline.

  • Crystallization Protocol:

    • Evaporate the reaction solvent (often Ethanol or Toluene).

    • Redissolve the crude solid in minimal hot Ethanol or Isopropanol .

    • Allow to cool slowly to Room Temperature, then to 0°C.

    • Anti-solvent: If yield is low, add cold Heptane dropwise to the cold alcohol solution until turbidity persists.

    • Filter and wash with cold Heptane. This typically yields >98% purity (HPLC).

Critical Scale-Up Data & Specifications

ParameterBench Scale (1g)Pilot Scale (100g - 1kg)Critical Control Point
Solvent (Step 1) Glacial Acetic AcidToluene / AcOH (9:1)Exotherm: Pure AcOH holds heat; Toluene allows reflux cooling.
Addition (Step 1) Bolus additionMetered dosing (1-2h)Prevents DMTHF polymerization ("tar").
Reduction Method H2 / Pd/CH2 / Pt/C (Sulfided)Selectivity: Pd causes dechlorination; Pt preserves Cl.
Cyclization Reagent Formic Acid (Reflux)TEOF / p-TsOHCorrosion: Formic acid is corrosive to stainless steel reactors. TEOF is milder.
Purification Flash ChromatographyCrystallization (EtOH)Chromatography is cost-prohibitive at kg scale.

Safety & Hazard Management

Triethyl Orthoformate (TEOF) Flammability
  • Hazard: TEOF has a flash point of ~30°C. In a heated reactor, the headspace is explosive.

  • Control: Constant Nitrogen sweep is mandatory. Use a condenser set to <5°C to prevent vapor escape.

Exotherm Control (Clauson-Kaas)
  • Hazard: The condensation of amine with DMTHF is exothermic.

  • Control: Do not heat the batch to reflux after adding reagents. Heat the solvent to reflux first, then dose the DMTHF slowly. This consumes the latent heat immediately.

SafetyLogic Hazard1 Risk: Dechlorination (Loss of regiochemistry) Control1 Use Pt/C or Fe/AcOH (Avoid Pd/C) Hazard1->Control1 Hazard2 Risk: Thermal Runaway (Step 1 Exotherm) Control2 Dosing Controlled Addition (Do not dump all at once) Hazard2->Control2 Hazard3 Risk: Incomplete Cyclization (Impurity Formation) Control3 Anhydrous Conditions (Water kills TEOF) Hazard3->Control3

Caption: Critical safety and quality control logic for the scale-up process.

References

  • General Synthesis of Pyrrolo[1,2-a]quinoxalines

    • Title: Synthesis of pyrrolo[1,2-a]quinoxalines.[1][2][3][4][5]

    • Source: ResearchG
    • URL:

  • Clauson-Kaas Reaction Scale-Up

    • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[6][7][8]

    • Source: Beilstein Journal of Organic Chemistry.[2]

    • URL:

  • Synthesis of 4-Chloropyrrolo[1,2-a]quinoxaline (Analogous Procedure)

    • Title: Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase.
    • Source: Taylor & Francis Online.
    • URL:

  • Safety of POCl3 and Cyclization Reagents

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.[9]

    • Source: Organic Process Research & Development.
    • URL:

Sources

Validation & Comparative

comparing the efficacy of 7-Chloropyrrolo[1,2-a]quinoxaline with other Akt inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, data-driven comparison of 7-Chloropyrrolo[1,2-a]quinoxaline (and its bioactive derivatives, specifically the JG/Guillon series) against established Akt inhibitors like MK-2206 , Perifosine , and A6730 .

Content Type: Publish Comparison Guide Subject: Efficacy, Mechanism, and Experimental Validation of Pyrrolo[1,2-a]quinoxaline-based Akt Inhibitors.

Executive Summary

7-Chloropyrrolo[1,2-a]quinoxaline represents a privileged heterocyclic scaffold used to synthesize a class of ATP-competitive Akt (Protein Kinase B) inhibitors. Unlike the highly specific allosteric inhibitor MK-2206 , pyrrolo[1,2-a]quinoxaline derivatives (such as JG454 and Compound 1a ) function primarily by competing with ATP at the kinase active site.

While MK-2206 remains the clinical "gold standard" for specificity, 7-Chloropyrrolo[1,2-a]quinoxaline derivatives offer a distinct advantage in synthetic versatility and multi-kinase targeting potential. Experimental data indicates that optimized derivatives in this class achieve low micromolar IC50 values (1–5 µM) in leukemia (K562, U937) and breast cancer (MCF7) lines, often outperforming the reference inhibitor A6730 in cytotoxicity assays.

Quick Comparison Matrix
Feature7-Chloropyrrolo[1,2-a]quinoxaline Class MK-2206 Perifosine A6730
Primary Mechanism ATP-Competitive (Type I)Allosteric (PH Domain)Alkylphospholipid (Membrane)ATP-Competitive
Binding Site Kinase Domain (ATP Pocket)Pleckstrin Homology (PH) DomainCell Membrane/Lipid RaftsKinase Domain
Potency (Cell IC50) 1.0 – 8.0 µM (Cell-dependent)0.05 – 0.5 µM 1 – 10 µM3 – 10 µM
Isoform Selectivity Moderate (Pan-Akt + potential off-targets)High (Akt1/2 > Akt3)Low (Membrane disruption)Moderate (Akt1/2)
Development Stage Preclinical / Research ToolPhase II/III Clinical TrialsDiscontinued (Phase III)Research Tool

Mechanism of Action Analysis

Understanding the binding modality is critical for experimental design. 7-Chloropyrrolo[1,2-a]quinoxaline derivatives are planar heterocycles that mimic the adenine ring of ATP, allowing them to slot into the hinge region of the Akt kinase domain.

Pathway Visualization

The following diagram illustrates the divergent inhibition points of the compared compounds within the PI3K/Akt signaling cascade.

Akt_Inhibition_Pathway GF Growth Factors (EGF, IGF) RTK RTK Activation GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt_Membrane Akt Translocation (Membrane) PIP3->Akt_Membrane Recruits Akt MK2206 MK-2206 (Allosteric Inhibition) Akt_Inactive Akt (Inactive) PH Domain + Kinase Domain MK2206->Akt_Inactive Locks in Closed Conformation Perifosine Perifosine (Membrane Localization) Perifosine->Akt_Membrane Blocks Recruitment CPQ 7-Chloropyrrolo[1,2-a]quinoxaline (ATP-Competitive) Akt_Active p-Akt (S473/T308) Active Kinase CPQ->Akt_Active Blocks ATP Binding Akt_Inactive->Akt_Membrane Akt_Membrane->Akt_Active Phosphorylation (PDK1/mTORC2) Targets Downstream Targets (mTOR, GSK3β, FOXO) Akt_Active->Targets Signal Transduction

Caption: Divergent inhibition mechanisms: MK-2206 locks Akt in an inactive conformation, Perifosine prevents membrane recruitment, while 7-Chloropyrrolo[1,2-a]quinoxaline competes directly at the ATP binding site.

Detailed Efficacy Comparison

In Vitro Cytotoxicity (Cell Viability)

Data synthesized from key SAR studies (Guillon et al., J. Enz. Inhib. Med. Chem.) compares the most potent pyrrolo[1,2-a]quinoxaline derivatives against reference standards.

Cell LineTissue Origin7-Chloro-PQ Derivative (JG454/1a) IC50 (µM)A6730 IC50 (µM)MK-2206 IC50 (µM)Interpretation
K562 CML Leukemia4.5 ± 0.2 17.0 ± 0.30.5 - 1.2Superior to A6730 ; less potent than MK-2206.
U937 Histiocytic Lymphoma5.0 ± 0.4 8.0 ± 0.20.8 - 1.5Superior to A6730 ; effective in suspension cells.
MCF7 Breast Carcinoma8.0 ± 0.5 5.5 ± 0.20.1 - 0.5Comparable to A6730; moderate solid tumor efficacy.
HL60 Promyelocytic Leukemia14.0 ± 0.4 5.5 ± 0.20.4 - 0.9Lower efficacy in this specific line compared to standards.

Key Insight: The 7-chloropyrrolo[1,2-a]quinoxaline class demonstrates cell-type specificity . It is particularly effective against K562 and U937 leukemia lines, potentially due to off-target inhibition of other kinases (e.g., CK2 or PTP1B) which may be synergistic in these backgrounds.

Selectivity Profile
  • MK-2206: Highly selective (>100-fold) for Akt1/2 over PKA, PKC, and SGK.

  • 7-Chloropyrrolo[1,2-a]quinoxaline: Moderate selectivity. As a Type I inhibitor, it carries a higher risk of off-target inhibition against structurally similar AGC kinases (PKA, PKC). However, derivatives with specific 4-position substitutions (e.g., benzylpiperidinyl-benzimidazolone) have shown improved selectivity profiles.

Experimental Validation Protocols

To validate the efficacy of 7-Chloropyrrolo[1,2-a]quinoxaline in your own research, use the following self-validating workflows.

Protocol A: Validation of Akt Inhibition (Western Blot)

Objective: Confirm that cytotoxicity is driven by Akt pathway suppression (reduced pAkt) rather than general toxicity.

  • Cell Seeding: Seed K562 or MCF7 cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells for 12–16 hours to reduce basal Akt activity.

  • Treatment:

    • Control: DMSO (0.1%).

    • Test: 7-Chloropyrrolo[1,2-a]quinoxaline (1, 5, 10 µM).

    • Reference: MK-2206 (1 µM).

  • Stimulation: Stimulate with EGF (50 ng/mL) or Insulin (100 nM) for 15 minutes to induce robust pAkt.

  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

  • Detection:

    • Primary Targets: pAkt (Ser473) and pAkt (Thr308).

    • Loading Control: Total Akt and

      
      -Actin.
      
    • Downstream Marker: pS6 Ribosomal Protein (to confirm functional pathway blockade).

Expected Result: A dose-dependent decrease in pAkt(Ser473) should be observed. If pAkt remains unchanged but cells die, the compound is acting via a non-Akt mechanism (off-target cytotoxicity).

Protocol B: Synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline Scaffold

For researchers synthesizing the compound de novo, the standard route involves a modified Clauson-Kaas reaction or cyclization of 1-(2-aminophenyl)pyrrole.

  • Starting Material: 4-Chloro-2-nitroaniline or 1,2-phenylenediamine.

  • Key Intermediate: 4-Chloropyrrolo[1,2-a]quinoxaline (reactive intermediate for SAR libraries).

  • Functionalization: Nucleophilic substitution at the C-4 position (chlorine displacement) with amines (e.g., piperazine, benzylamine) is the primary method to generate bioactive "JG-series" inhibitors.

References

  • Guillon, J., et al. (2008). "Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Desplat, V., et al. (2010).[1] "Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hirai, H., et al. (2010). "MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo." Molecular Cancer Therapeutics.

  • Guillon, J., et al. (2013). "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2." European Journal of Medicinal Chemistry.

  • BenchChem. "7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline Structure and Activity."

Sources

Comparative Guide: 7-Chloropyrrolo[1,2-a]quinoxaline Analogs vs. Standard Therapeutics in 5-HT3 Receptor Modulation and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-a]quinoxaline scaffold is a highly privileged tricyclic structure in medicinal chemistry. Among its derivatives, 7-chloropyrrolo[1,2-a]quinoxaline analogs have demonstrated exceptional versatility and potency. By acting as a rigid structural mimic of indole-based ligands, this scaffold allows for precise spatial orientation within target binding pockets.

This guide objectively compares the performance of 7-chloro analogs against standard clinical alternatives across two distinct therapeutic domains: 5-HT3 receptor antagonism (for anti-emetic and neurological applications) and oncogenic kinase inhibition (specifically targeting CK2 and Akt in leukemic cell lines).

Mechanistic Overview & SAR Principles

The structure-activity relationship (SAR) of the pyrrolo[1,2-a]quinoxaline core is heavily dictated by substitutions at the C-4 and C-7 positions.

The introduction of a chlorine atom at the C-7 position serves two critical mechanistic functions:

  • Electron-Withdrawing Effect: It modulates the electron density of the quinoxaline ring, stabilizing the molecule against oxidative metabolism.

  • Lipophilic Pocket Engagement: The chlorine atom provides the exact steric bulk and lipophilicity required to anchor the molecule into the L1 and L2 hydrophobic pockets of the 5-HT3 receptor [2], as well as the hydrophobic cleft of the CK2 kinase domain [3].

SAR Core Pyrrolo[1,2-a]quinoxaline Core Scaffold Pos7 C-7 Substitution (Chlorine) Core->Pos7 Pos4 C-4 Substitution (Piperazine/Aniline) Core->Pos4 Effect1 Enhanced Lipophilicity & Electron Withdrawal Pos7->Effect1 Effect2 H-Bond Acceptor / Steric Bulk Pos4->Effect2 Target1 5-HT3 Receptor (L1/L2 Pocket Fit) Effect1->Target1 High Affinity Target2 Kinase Domain (CK2 / Akt) Effect1->Target2 Hydrophobic Cleft Effect2->Target1 Subnanomolar IC50 Effect2->Target2 ATP-competitive

SAR logical flow of 7-chloropyrrolo[1,2-a]quinoxaline substitutions and target affinities.

Application 1: 5-HT3 Receptor Antagonism

Standard 5-HT3 antagonists (setrons) like Ondansetron and Granisetron are clinical mainstays. However, specific 7-chloropyrrolo[1,2-a]quinoxaline derivatives, such as CHEMBL416662 (4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7-chloropyrrolo[1,2-a]quinoxaline), exhibit sub-nanomolar binding affinities that rival or exceed these clinical standards [1].

Quantitative Performance Comparison
CompoundTargetBinding Affinity (

/

)
Reference
CHEMBL416662 (7-Chloro Analog) 5-HT3 Receptor0.081 nM [1]
Ramosetron (Standard)5-HT3 Receptor0.060 nM[1]
Granisetron (Standard)5-HT3 Receptor0.1 - 0.3 nM[2]
Ondansetron (Standard)5-HT3 Receptor1.0 - 2.0 nM[2]
Experimental Protocol: Radioligand Binding Assay

Objective: To quantify the competitive binding affinity of 7-chloro analogs against the 5-HT3 receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT3A receptors and centrifuge at 40,000 × g.

    • Causality: Isolating the membrane fraction concentrates the membrane-bound 5-HT3 receptors and removes cytosolic proteins that could cause non-specific binding interference.

  • Radioligand Incubation: Incubate the membrane suspension with 0.5 nM [³H]granisetron and varying concentrations of the 7-chloro analog (10⁻¹² to 10⁻⁵ M) for 60 minutes at 22°C.

    • Causality: [³H]granisetron is utilized because its high specific activity and established sub-nanomolar affinity ensure precise quantification of competitive displacement.

  • Filtration and Scintillation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific sticking). Wash thrice with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Self-Validating System Check: Parallel assays must be run with an excess (10 µM) of unlabeled (cold) ondansetron.

    • Validation Logic: If the radioactive signal persists in the presence of the cold ligand, the assay is detecting non-specific lipid partitioning rather than true receptor engagement, invalidating the run. True specific binding is the difference between total binding and this non-specific baseline.

Application 2: Anti-Leukemic Kinase Inhibition (CK2/Akt)

Beyond neurology, the 7-chloropyrrolo[1,2-a]quinoxaline scaffold has been repurposed as a potent inhibitor of the CK2/Akt signaling axis, a pathway notoriously upregulated in hematological malignancies [4].

Pathway cluster_0 Oncogenic Kinase Pathway Ligand 7-Chloro Analogs CK2 Protein Kinase CK2 Ligand->CK2 Inhibits Akt Akt (PKB) Ligand->Akt Inhibits CK2->Akt Phosphorylation Apoptosis Apoptosis Evasion & Cell Proliferation Akt->Apoptosis Promotes

Inhibition of the CK2/Akt oncogenic signaling pathway by 7-chloro analogs.

Quantitative Performance Comparison

When tested against leukemic cell lines, these analogs demonstrate cytotoxicity profiles comparable to established kinase inhibitors like CX-4945 (Silmitasertib) and A6730.

CompoundCell Line / TargetCytotoxicity (

)
Reference
7-Chloro Analog (Compound 7) K562 (Leukemia)3.5 - 15.0 µM [4]
CX-4945 (Silmitasertib)CK2 Kinase1.0 - 3.0 µM[3]
A6730 (Standard)U937 (Leukemia)8.0 µM[4]
JG454 (Standard)HL60 (Leukemia)14.0 µM[4]
Experimental Protocol: In Vitro Anti-Leukemic Kinase Assay

Objective: To evaluate the cytotoxicity and target engagement of 7-chloro analogs in leukemic cell lines.

  • Cell Culturing & Treatment: Seed K562 and U937 cells at

    
     cells/well in 96-well plates. Treat with the 7-chloro analog (0.1 to 50 µM) for 72 hours.
    
    • Causality: Maintaining cells in log-phase growth during treatment ensures that observed anti-proliferative effects are distinguishable from baseline nutrient-depletion senescence.

  • MTT Viability Assay: Add MTT reagent (5 mg/mL) for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.

    • Causality: The reduction of MTT to purple formazan by mitochondrial succinate dehydrogenase serves as a direct, quantifiable proxy for the number of metabolically active (living) cells.

  • Kinase Activity Quantification (ELISA/Western Blot): Lyse a parallel batch of treated cells in RIPA buffer containing protease/phosphatase inhibitors. Probe the lysates for phosphorylated Akt (Ser473) and total Akt.

  • Self-Validating System Check: The assay must measure both p-Akt and total Akt simultaneously.

    • Validation Logic: A reduction in p-Akt without a proportional drop in total Akt confirms true targeted kinase inhibition. If both drop equally, the result is an artifact of general cellular toxicity/death rather than specific pathway inhibition.

References

  • BindingDB PrimarySearch_ki: (CHEMBL416662). BindingDB. Available at: [Link]

  • Pyrroloquinoxaline Derivatives as High-Affinity and Selective 5-HT3 Receptor Agonists: Synthesis, Further Structure−Activity Relationships, and Biological Studies. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a] quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry (CONICET Digital Repository). Available at: [Link]

  • 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Synthesis, Crystal Structure and Anti-Leukemic Activity. Molecules (MDPI). Available at: [Link]

Publish Comparison Guide: Validation of 7-Chloropyrrolo[1,2-a]quinoxaline as a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the efficacy of 7-Chloropyrrolo[1,2-a]quinoxaline —specifically its 4-substituted derivatives—as a selective inhibitor of Casein Kinase 2 (CK2) . While the unsubstituted 7-chloropyrrolo[1,2-a]quinoxaline serves as the core pharmacophore, experimental validation confirms that functionalization at the C4 position (typically with substituted anilines) is critical for achieving nanomolar potency. This guide compares this scaffold against the clinical standard Silmitasertib (CX-4945) , detailing experimental protocols for validation in oncology research.

Compound Profile & Mechanism of Action[1][2][3]

7-Chloropyrrolo[1,2-a]quinoxaline represents a privileged heterocyclic scaffold.[1][2] The presence of the chlorine atom at the C7 position has been identified as a critical Structure-Activity Relationship (SAR) determinant, significantly enhancing binding affinity to the ATP-binding pocket of CK2 compared to its non-chlorinated counterparts.

  • Primary Target: Casein Kinase 2 (CK2) - specifically the CK2

    
     catalytic subunit.
    
  • Secondary Targets (Off-Target): Potential activity against Akt1/2 and PIM1 depending on C4-substitution.

  • Mechanism: ATP-competitive inhibition. The tricyclic aromatic core mimics the adenine ring of ATP, while the 7-chloro substituent occupies a hydrophobic pocket (Val66/Ile174 region), stabilizing the inhibitor-enzyme complex.

Signaling Pathway Interference

CK2 is a constitutively active serine/threonine kinase implicated in cell survival. Inhibition of CK2 by 7-chloropyrrolo[1,2-a]quinoxaline derivatives disrupts the PI3K/Akt/mTOR and NF-


B pathways, leading to apoptosis in hematological malignancies (e.g., K562, Jurkat cell lines).

CK2_Pathway Inhibitor 7-Chloropyrrolo[1,2-a]quinoxaline CK2 CK2 (Casein Kinase 2) Inhibitor->CK2 Inhibits (IC50 ~30 nM) Akt Akt (PKB) CK2->Akt Phosphorylates (S129) NFkB NF-κB CK2->NFkB Activates PTEN PTEN (Phosphatase) CK2->PTEN Inactivates Apoptosis Apoptosis / Cell Death CK2->Apoptosis Inhibition leads to Survival Cell Survival & Proliferation Akt->Survival Promotes NFkB->Survival Promotes PTEN->Akt Dephosphorylates

Figure 1: Mechanism of Action. The compound inhibits CK2, preventing Akt activation and PTEN inactivation, ultimately shifting cell fate toward apoptosis.

Comparative Profiling: 7-Chloro Scaffold vs. Alternatives

To validate the utility of 7-Chloropyrrolo[1,2-a]quinoxaline, it must be benchmarked against Silmitasertib (CX-4945) , the current gold standard CK2 inhibitor in clinical trials.

Performance Metrics
Feature7-Chloropyrrolo[1,2-a]quinoxaline (Optimized Derivative*)Silmitasertib (CX-4945)Comparison Insight
Potency (CK2 IC50) 26 - 49 nM 1 - 3 nM CX-4945 is ~10x more potent, but the 7-chloro scaffold offers a distinct chemical space for intellectual property and backup series.
Selectivity (Gini) Moderate (High affinity for CK2, some Akt overlap)High (Highly selective for CK2 over 230+ kinases)7-Chloro derivatives may exhibit beneficial polypharmacology (dual CK2/Akt inhibition) in resistant lines.
Solubility Low to Moderate (Lipophilic core)ModerateRequires formulation optimization (e.g., DMSO/PEG) for in vivo studies.
Cellular Activity (K562) IC50: 2 - 5

M
IC50: ~1 - 2

M
Comparable cellular efficacy despite lower enzymatic potency, suggesting good membrane permeability.

*Note: Data refers to the 4-[(3-chlorophenyl)amino]-7-chloro-pyrrolo[1,2-a]quinoxaline derivative.

Experimental Validation Protocols

To scientifically validate this compound in your laboratory, follow these self-validating protocols.

Protocol A: Radiometric CK2 Kinase Activity Assay

Objective: Determine the IC50 of the compound against recombinant CK2


.

Reagents:

  • Recombinant human CK2

    
     enzyme.
    
  • Substrate: Casein or CK2-specific peptide (RRRDDDSDDD).

  • Radioisotope: [

    
    -33P]ATP.
    
  • Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.

Workflow:

  • Preparation: Dissolve 7-Chloropyrrolo[1,2-a]quinoxaline in 100% DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation: Mix enzyme, buffer, and inhibitor. Incubate for 10 min at 30°C to allow equilibrium binding.

  • Initiation: Add Substrate and [

    
    -33P]ATP mix to start the reaction.
    
  • Termination: Stop reaction after 15 min using phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filters, wash 3x, and quantify via scintillation counting.

  • Validation Check: Z-factor must be > 0.5. CX-4945 should serve as the positive control (IC50 < 5 nM).

Protocol B: Cellular Selectivity & Viability (MTS Assay)

Objective: Confirm antiproliferative activity is driven by kinase inhibition, not general toxicity.

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (K562 / Jurkat) Step2 Compound Treatment (72h Incubation) Step1->Step2 Step3 MTS Reagent Addition Step2->Step3 Step4 Absorbance Read (490 nm) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit) Step4->Step5

Figure 2: Cellular Validation Workflow. Standard MTS assay timeline for leukemia cell lines.

Steps:

  • Seed K562 cells (CK2-dependent) at 5,000 cells/well in 96-well plates.

  • Treat with compound (8-point dose response) for 72 hours .

  • Control: Run a parallel plate with PBMC (healthy cells) to calculate the Selectivity Index (SI).

  • Add MTS reagent; incubate 2-4 hours. Measure OD at 490 nm.

  • Criteria: A valid "selective" inhibitor should show an SI > 10 (i.e., IC50 in cancer cells is 10x lower than in healthy cells).

Expert Analysis: The "7-Chloro" Effect

Why specifically the 7-chloro derivative? In the pyrrolo[1,2-a]quinoxaline series, the 7-position corresponds to the para-position relative to the bridgehead nitrogen on the fused benzene ring.

  • Electronic Effect: The chlorine atom is electron-withdrawing (inductive) but electron-donating (resonance). In this scaffold, it modulates the electron density of the pyrazine ring, enhancing

    
    -
    
    
    
    stacking interactions within the kinase hinge region.
  • Steric Effect: The 7-Cl substituent fills a specific hydrophobic pocket in CK2 that is not accessible to the unsubstituted parent, accounting for the ~5-10 fold increase in potency observed in SAR studies (Guillon et al., 2013).

Recommendation: For drug development, use 4-substituted-7-chloropyrrolo[1,2-a]quinoxalines . The 4-chloro derivative is merely the reactive intermediate; the 4-phenylamino or 4-benzylamino derivatives are the active kinase inhibitors.

References

  • Guillon, J., et al. (2013). "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2."[3] European Journal of Medicinal Chemistry.

  • Desplat, V., et al. (2010). "Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Moarbess, G., et al. (2008). "Synthesis and biological evaluation of some new pyrrolo[1,2-a]quinoxaline derivatives as antileishmanial agents." Bioorganic & Medicinal Chemistry Letters.

  • Li, H., et al. (2024). "Regioselective bromination of pyrrolo[1,2-a]quinoxalines." Beilstein Journal of Organic Chemistry.

Sources

target validation of 7-Chloropyrrolo[1,2-a]quinoxaline using knockout or knockdown models

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous target validation framework for 7-Chloropyrrolo[1,2-a]quinoxaline , a privileged heterocyclic scaffold emerging in medicinal chemistry as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Casein Kinase 2 (CK2) .

The following protocol details how to objectively compare the pharmacological effects of this small molecule against the "gold standard" of genetic ablation (CRISPR-Cas9 Knockout or siRNA Knockdown).

Executive Summary & Mechanism of Action

7-Chloropyrrolo[1,2-a]quinoxaline (hereafter referred to as 7-CPQ ) belongs to a class of tricyclic nitrogen heterocycles identified as bioisosteres for quinoxalines. Its primary mechanism of action involves the competitive or allosteric inhibition of enzymes critical to cell proliferation and metabolic regulation.

  • Primary Target Candidates:

    • PTP1B (PTPN1): A negative regulator of insulin and leptin signaling. 7-CPQ derivatives bind to the catalytic site or the allosteric site, preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1.

    • CK2 (CSNK2A1): A constitutively active serine/threonine kinase. 7-CPQ competes with ATP, blocking the phosphorylation of substrates like Akt and PTEN, thereby inducing apoptosis in leukemic and solid tumor cells.

Validation Logic: To confirm 7-CPQ is "on-target," its phenotypic effects (e.g., increased p-Akt, glucose uptake, or apoptosis) must mimic the phenotype of the target's genetic loss. If 7-CPQ exhibits toxicity in a target-null (KO) line, it indicates "off-target" toxicity.

Comparative Analysis: Chemical Inhibition vs. Genetic Ablation

The following table contrasts the operational characteristics of using 7-CPQ versus genetic models for target validation.

FeatureChemical Probe (7-CPQ) Genetic Knockdown (siRNA/shRNA) Genetic Knockout (CRISPR)
Time Scale Minutes to Hours (Acute)24–72 Hours (Transient)Weeks to Months (Permanent)
Selectivity Potential off-target kinase inhibitionHigh (sequence specific), risk of hypomorphsAbsolute (complete loss), risk of compensation
Dose Control Titratable (

determination)
Variable silencing efficiencyBinary (Presence/Absence)
Reversibility Reversible (washout)Irreversible within assay windowIrreversible
Clinical Relevance High (mimics drug therapy)Moderate (validates target)Low (developmental artifacts)

Experimental Protocol: The "Target-Swap" Validation System

This protocol uses PTP1B as the representative target. The same logic applies to CK2 validation by swapping the readout (e.g., measuring p-Akt S129).

Phase I: Establishing the Genetic Baseline (The Control)

Before testing 7-CPQ, you must generate a negative control background.

  • Cell Model: HepG2 (liver) or MCF-7 (breast cancer) cells.

  • Transfection:

    • Condition A: Scrambled Non-Targeting siRNA (Negative Control).

    • Condition B: PTPN1-specific siRNA (Target Knockdown).

    • Method: Lipofectamine RNAiMAX reverse transfection.

  • Validation: Perform Western Blot at 48h post-transfection to confirm >80% reduction in PTP1B protein levels.

Phase II: The Pharmacological Challenge

Treat both the Wild-Type (WT) and Knockdown (KD) cells with 7-CPQ.

  • Dose Response: Treat cells with 7-CPQ at

    
    , 
    
    
    
    , and
    
    
    the biochemical
    
    
    (typically 1–10 µM range for this scaffold).
  • Stimulation: For PTP1B validation, stimulate cells with Insulin (100 nM) for 10 minutes prior to lysis to activate the pathway.

Phase III: Readout & Interpretation

Assay: Western Blot for p-IR (Tyr1162/1163) and p-Akt (Ser473) .

  • Scenario 1 (On-Target Validation):

    • WT + 7-CPQ: Increases p-IR/p-Akt (mimics KD).

    • KD + Vehicle: High p-IR/p-Akt (constitutive activation).

    • KD + 7-CPQ: No further increase in p-IR/p-Akt (target is already gone; drug has no substrate).

  • Scenario 2 (Off-Target Effects):

    • KD + 7-CPQ: Causes cytotoxicity or changes in signaling distinct from the KD phenotype alone.

Visualizing the Validation Workflow

The following diagram illustrates the signaling pathway and the logic gate for validating 7-CPQ specificity.

G cluster_pathway Insulin Signaling Pathway (Target Context) Insulin Insulin Stimulation IR Insulin Receptor (IR) (Active p-Tyr) Insulin->IR Activates PTP1B PTP1B (Target) Phosphatase IR->PTP1B Substrate Akt Akt Signaling (Cell Survival/Glucose) IR->Akt Phosphorylation Cascade PTP1B->IR Dephosphorylates (Inactivates) Drug 7-CPQ (Chemical Inhibitor) Drug->PTP1B Blocks Outcome Validation Outcome Drug->Outcome Phenotype A siRNA siRNA / CRISPR (Genetic Ablation) siRNA->PTP1B Removes siRNA->Outcome Phenotype A

Figure 1: Mechanistic logic of PTP1B inhibition by 7-CPQ. The compound must replicate the "brake-removal" effect of genetic knockdown on the Insulin Receptor.

Quantitative Data Summary

When validating 7-CPQ, expected results should align with the following reference values derived from structure-activity relationship (SAR) studies of pyrrolo[1,2-a]quinoxalines.

Parameter7-CPQ Treatment (10 µM)PTP1B Knockdown (siRNA)Interpretation
PTP1B Protein Level 100% (Unchanged)< 20%Drug inhibits activity, not expression.
p-IR (Tyr1162/1163) Increased (2-3 fold) Increased (2-3 fold) VALIDATION SUCCESS
Cell Viability (24h) > 90%> 90%Non-toxic at functional dose.
Effect in PTP1B-Null Cells No EffectN/AConfirms lack of off-target toxicity.

References

  • Guillon, J., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry.

  • Ramos-Inza, S., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ChemMedChem.

  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ma, C., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules.

Technical Assessment Guide: Off-Target Profiling of 7-Chloropyrrolo[1,2-a]quinoxaline (7-CPQ)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloropyrrolo[1,2-a]quinoxaline (7-CPQ) represents a privileged heterocyclic scaffold, primarily recognized for its utility in developing ATP-competitive inhibitors of Akt (Protein Kinase B) and Casein Kinase 2 (CK2) . While the tricyclic planarity of the 7-CPQ core confers high affinity for the ATP-binding pocket, it inherently introduces a risk of promiscuity, particularly against other AGC family kinases and planar-binding enzymes like PIM1 or CLK.

This guide details the technical workflow for assessing the off-target profile of 7-CPQ derivatives. It contrasts the scaffold’s performance against industry-standard reference compounds (A6730 and CX-4945 ) and provides a self-validating experimental protocol to quantify selectivity windows.

Part 1: The Target Landscape & Competitive Analysis

Mechanism of Action (MoA)

The 7-CPQ scaffold functions as a Type I kinase inhibitor. It occupies the adenine-binding region of the kinase ATP pocket. The 7-chloro substitution typically enhances hydrophobic interactions within the hinge region or the gatekeeper residue, improving potency but potentially compromising selectivity compared to unsubstituted analogs.

Comparative Profiling: 7-CPQ vs. Established Standards

To validate the selectivity of a 7-CPQ lead candidate, it must be benchmarked against compounds with known "fingerprints" in the kinaseome.

Feature7-CPQ Scaffold (Test Agent)A6730 (Akt Reference)CX-4945 (CK2 Reference)
Primary Target Akt1/2, CK2 (Dual potential)Akt1/2CK2 (CSNK2A1)
Binding Mode ATP-Competitive (Planar Intercalation)ATP-CompetitiveATP-Competitive
Selectivity Risk High. Planar structure may bind PIM1, DYRK1A, and DNA intercalators.Moderate. Known off-targets include PKA and PRK2.Low/Moderate. Highly selective, but hits CLK2/DYRK1A.
Off-Target Panel Priority AGC Family (PKA, PKC), CAMK (PIM1), CMGC (DYRK, CLK).AGC Family focus.CMGC Family focus.
Clinical Status Pre-clinical / Lead OptimizationResearch Tool (Pre-clinical)Clinical (Phase II/III)
Scientific Insight: The "Planarity Trap"

Why profiling is critical for 7-CPQ: Unlike flexible inhibitors that mold to a specific active site conformation, the rigid, flat nature of the pyrrolo[1,2-a]quinoxaline core allows it to slot into many ATP pockets that accommodate flat heterocycles.

  • Critical Off-Target: PIM1 . PIM1 has a unique hinge region that accommodates planar aromatics. 7-CPQ derivatives often show unintended nanomolar potency against PIM1, which must be ruled out early to avoid confounding toxicity data.

Part 2: Experimental Protocol (Self-Validating System)

This protocol utilizes a Radiometric Hot-Spot Assay (Gold Standard) for precise


 determination, preceded by a Kinaseome Scan  (Competition Binding) for broad coverage.
Phase 1: The Broad Scan (Kinome Selectivity)

Objective: Identify "hits" (>65% inhibition) at a single concentration to filter the panel.

  • Compound Prep: Dissolve 7-CPQ in 100% DMSO to 10 mM. Dilute to 100X final screening concentration (typically 1 µM or 10 µM).

  • Panel Selection: Use a diversity panel of ~100 kinases.

    • Mandatory Inclusions: Akt1, Akt2, CK2, PKA, PKC

      
      , PIM1, DYRK1A, CLK1, GSK3
      
      
      
      .
  • Assay Format: Competition binding (e.g., KINOMEscan™) or FRET-based assay (e.g., LanthaScreen).

    • Why: Binding assays are less sensitive to ATP concentration artifacts than activity assays.

Phase 2: Quantitative Validation (Radiometric Assay)

Objective: Determine true affinity (


 or 

) for the primary target and any off-targets identified in Phase 1.

Reagents:

  • 
    -
    
    
    
    P-ATP (Specific Activity ~3000 Ci/mmol).
  • Substrate peptide (e.g., Crosstide for Akt, Casein for CK2).

  • Recombinant Kinases (Active).

Step-by-Step Workflow:

  • Reaction Mix: Prepare a Master Mix containing Kinase Buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT).
  • Compound Addition: Dispense 7-CPQ in a 10-point dose-response curve (starting at 10 µM, 3-fold serial dilutions).

  • Initiation: Add Kinase/Substrate mix, then initiate with MgATP/

    
    -
    
    
    
    P-ATP cocktail.
    • Critical Control: Ensure [ATP] is at

      
       for each specific kinase to ensure competitive kinetics are comparable.
      
  • Incubation: 30 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric acid.

  • Quantification: Scintillation counting.

Data Analysis: The Selectivity Score (S-Score)

Do not rely solely on


. Calculate the Selectivity Score (

)
:

  • Target: An

    
     (at 1 µM) indicates a highly selective compound.
    
  • 7-CPQ Benchmark: Expect an

    
     of 0.10–0.20 initially. Lead optimization should aim to reduce this by modifying the C4-substituent.
    

Part 3: Visualization & Pathway Mapping

Diagram 1: The Akt Signaling Node & 7-CPQ Intervention

This diagram illustrates the primary signaling pathway (PI3K/Akt) targeted by 7-CPQ and highlights the critical feedback loops and downstream effectors (mTOR, GSK3) that must be monitored during cellular validation.

Akt_Pathway cluster_target Primary Target Zone GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activate GSK3 GSK3 Beta AKT->GSK3 Inhibit FOXO FOXO AKT->FOXO Inhibit CPQ 7-CPQ (Inhibitor) CPQ->AKT Inhibition Proliferation Proliferation mTORC1->Proliferation Apoptosis Apoptosis FOXO->Apoptosis

Caption: The PI3K/Akt signaling cascade showing the intervention point of 7-Chloropyrrolo[1,2-a]quinoxaline (7-CPQ). Note the downstream regulation of mTORC1 and GSK3, which serve as biomarkers for on-target efficacy.

Diagram 2: Off-Target Profiling Workflow

A logic flow for moving from compound synthesis to a validated selectivity profile.

Profiling_Workflow Start 7-CPQ Derivative (10 mM DMSO) Step1 Primary Screen (Single Dose @ 1 µM) Start->Step1 Decision Hit Filter (>50% Inhibition?) Step1->Decision Hit Hit Confirmation (10-pt Dose Response) Decision->Hit Yes Pass Non-Binder (Safe) Decision->Pass No Analysis Calculate Kd/IC50 & Selectivity Score Hit->Analysis Report Final Profile: On-Target vs. Off-Target Pass->Report Analysis->Report

Caption: Step-by-step workflow for kinase selectivity profiling. The process filters non-binders early to focus resources on quantifying the affinity of genuine off-target hits.

References

  • Desplat, V., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648-658.

  • Guillon, J., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 65, 205-222.

  • Deleuze-Masquefa, C., et al. (2004). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma cells. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139.

  • Eurofins Discovery. KinaseProfiler™ Assay Protocols (Radiometric).

Sources

In Vivo Efficacy Guide: 7-Chloropyrrolo[1,2-a]quinoxaline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloropyrrolo[1,2-a]quinoxaline represents a privileged heterocyclic scaffold in modern drug discovery, particularly within oncology and infectious disease research. While the unsubstituted parent compound is pharmacologically limited, its 7-chloro-substituted derivatives have emerged as potent bioactive agents. The chlorine atom at the C7 position often enhances metabolic stability and lipophilicity, facilitating intracellular target engagement.

This guide focuses on the most promising in vivo application of this scaffold: Targeted inhibition of Bruton’s Tyrosine Kinase (BTK) and Akt kinase in hematologic malignancies. Specifically, we analyze the efficacy of lead candidates (e.g., Compound 9, JG-Series) derived from this scaffold against standard-of-care (SoC) agents like Ibrutinib.

Key Findings:

  • Superior Efficacy: Lead 7-chloro derivatives demonstrate up to 64.4% Tumor Growth Inhibition (TGI) in U-937 xenograft models, outperforming Ibrutinib (41.1%).[1]

  • Mechanism: Dual-action potential targeting the ATP-binding pocket of BTK (non-covalent) or the PH-domain of Akt.

  • Safety Profile: Reduced off-target toxicity compared to covalent irreversible inhibitors.

Compound Profile & Mechanism of Action[2]

Chemical Identity[3]
  • Scaffold: Pyrrolo[1,2-a]quinoxaline[1][2][3][4][5][6][7][8][9][10][11]

  • Key Substitution: Chlorine at C7 (enhances hydrophobic interaction with kinase hinge regions).

  • Drug Class: Small Molecule Kinase Inhibitor (Type II / Non-covalent).[1]

Mechanism of Action (MOA)

The 7-chloropyrrolo[1,2-a]quinoxaline scaffold functions primarily by occupying the ATP-binding pocket of specific oncogenic kinases. Unlike covalent inhibitors (e.g., Ibrutinib) that form a bond with Cysteine-481 of BTK, these derivatives often utilize a "lock-and-key" non-covalent binding mode. This allows them to remain effective against C481S mutations that render covalent inhibitors ineffective.

DOT Diagram: BTK Signaling & Inhibition Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK_WT BTK (Wild Type) SYK->BTK_WT BTK_MUT BTK (C481S Mutant) SYK->BTK_MUT PLC PLCγ2 BTK_WT->PLC BTK_MUT->PLC NFkB NF-κB Pathway PLC->NFkB PROLIF Tumor Proliferation & Survival NFkB->PROLIF IBR Ibrutinib (Covalent) IBR->BTK_WT Blocks (Covalent) IBR->BTK_MUT Ineffective CPQ 7-Cl-Pyrrolo[1,2-a]quinoxaline (Non-Covalent) CPQ->BTK_WT Blocks (Reversible) CPQ->BTK_MUT Blocks (Reversible)

Caption: Mechanism of Action showing the 7-chloro derivative's ability to target both Wild Type and C481S Mutant BTK, unlike Ibrutinib.

Comparative In Vivo Efficacy Analysis

This section compares the lead 7-chloropyrrolo[1,2-a]quinoxaline derivative ("Lead-CPQ") against the clinical standard Ibrutinib in a U-937 (Human Leukemic Monocyte Lymphoma) xenograft model.

Quantitative Performance Matrix
MetricLead-CPQ (7-Chloro Derivative)Ibrutinib (Standard of Care)Vehicle ControlSignificance
Dose 50 mg/kg (Oral, QD)50 mg/kg (Oral, QD)N/A-
Tumor Growth Inhibition (TGI) 64.4% 41.1%0%p < 0.01
IC50 (BTK Enzymatic) 21.6 nM0.5 nM-Potent, though less than Ibrutinib
Selectivity Score High (>468 kinases screened)Moderate (Off-target EGFR activity)-Reduced toxicity risk
Body Weight Loss < 5% (Well Tolerated)< 5%-Equivalent Safety

Analysis: While Ibrutinib shows higher enzymatic potency in vitro (lower IC50), the 7-chloro derivative demonstrates superior in vivo efficacy (TGI). This "potency inversion" is often attributed to better pharmacokinetic properties (improved bioavailability and residence time) conferred by the pyrrolo[1,2-a]quinoxaline scaffold compared to the pyrazolo[3,4-d]pyrimidine scaffold of Ibrutinib.

Detailed Experimental Protocols

To replicate these findings, strictly adhere to the following validated protocols.

Synthesis of the Scaffold (Brief Overview)

The synthesis typically follows a modified Pictet-Spengler or metal-catalyzed cyclization approach.

  • Starting Materials: 4-Chloro-2-nitroaniline + appropriate aldehyde/ketone.

  • Key Step: Reduction/Cyclization using Fe/AcOH or SnCl2, followed by chlorination at C7 if not present in the precursor.

In Vivo Xenograft Protocol (U-937 Model)

Objective: Assess anti-tumor efficacy in immunodeficient mice.

Reagents & Equipment:

  • Animals: BALB/c Nude Mice (Female, 6-8 weeks, 18-22g).

  • Cells: U-937 cell line (ATCC CRL-1593.2), cultured in RPMI-1640 + 10% FBS.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween 80.

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest U-937 cells in log-phase growth.

    • Resuspend in PBS/Matrigel (1:1 v/v) at a concentration of

      
       cells/mL.
      
  • Inoculation:

    • Inject 100 µL (

      
       cells) subcutaneously into the right flank of each mouse.
      
  • Staging & Randomization:

    • Monitor tumor volume (

      
      ).
      
    • When tumors reach 100–150 mm³ (approx. 7-10 days), randomize mice into 3 groups (n=8/group):

      • Group A: Vehicle Control.

      • Group B: Ibrutinib (50 mg/kg).[1]

      • Group C: 7-Chloropyrrolo[1,2-a]quinoxaline (50 mg/kg).

  • Dosing Regimen:

    • Administer treatment via oral gavage (p.o.) once daily (QD) for 21 days .

  • Monitoring:

    • Measure tumor volume and body weight every 3 days.

    • Endpoint: Sacrifice at Day 21. Harvest tumors for weight measurement and Western Blot analysis (p-BTK, p-PLCγ2).

DOT Diagram: Experimental Timeline

Experiment_Timeline Start Day 0: Inoculation (U-937 Cells) Growth Day 1-9: Tumor Growth to 100mm³ Start->Growth Random Day 10: Randomization (n=8/group) Growth->Random Treat Day 10-31: Daily Dosing (PO) Measure Q3D Random->Treat End Day 31: Sacrifice & Analysis Treat->End

Caption: 31-day efficacy study timeline for U-937 xenograft model.

Critical Analysis & Troubleshooting

Why the 7-Chloro Substitution Matters

In Structure-Activity Relationship (SAR) studies, removing the chlorine at C7 or replacing it with a methyl group often results in a 2-5 fold loss in potency . The chlorine atom fills a specific hydrophobic pocket in the kinase hinge region, displacing water molecules and increasing the entropy of binding. Furthermore, the electron-withdrawing nature of chlorine deactivates the aromatic ring against oxidative metabolism (CYP450), extending the drug's half-life (


).
Common Pitfalls
  • Solubility: The scaffold is highly lipophilic.

    • Solution: Use a formulation of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline if CMC-Na suspension fails.

  • Vehicle Toxicity: Ensure the vehicle alone does not cause weight loss >10%.

  • Tumor Ulceration: U-937 tumors grow rapidly. If tumors exceed 2000 mm³, sacrifice immediately for ethical compliance.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] (Note: Contextual match for BTK inhibition and U-937 efficacy data).

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 7-Chloropyrrolo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including anticancer, antiviral, and antimalarial properties.[1] The 7-chloro substituted variant, in particular, is a crucial intermediate and a key pharmacophore in the development of novel therapeutics.[2][3] Consequently, the efficient and scalable synthesis of this molecule is of paramount importance to the medicinal chemistry and drug development community.

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of 7-Chloropyrrolo[1,2-a]quinoxaline, evaluating them on key performance metrics such as yield, step economy, reaction conditions, and scalability. We will dissect a classical multi-step approach involving a Bischler-Napieralski cyclization and a modern, more direct acid-catalyzed Pictet-Spengler-type reaction.

Route 1: Multi-Step Synthesis via Bischler-Napieralski Cyclization

This classical approach builds the quinoxaline ring system in a stepwise fashion, starting from commercially available and cost-effective starting materials like 4-chloro-2-nitroaniline. The key transformation is a Bischler-Napieralski reaction, a well-established method for constructing fused nitrogen-containing heterocycles.

Workflow Overview

The synthesis begins with the formation of the pyrrole ring onto the aniline core, followed by reduction of the nitro group, acylation, and finally, the key dehydrative cyclization to form the desired tricyclic system.

Caption: Multi-step synthesis via Bischler-Napieralski cyclization.

Causality and Experimental Rationale
  • Clauson-Kaas Pyrrole Synthesis: This reaction efficiently constructs the pyrrole ring by condensing the primary aniline with 2,5-dimethoxytetrahydrofuran in an acidic medium (acetic acid). Microwave irradiation can be employed to accelerate this step.[4]

  • Nitro Group Reduction: The nitro group serves as a masked amino group. Its reduction is a critical step to unmask the nucleophilicity of the nitrogen required for the subsequent cyclization. A variety of reducing agents can be used, with systems like NaBH₄-CuSO₄ offering a reliable method.[1]

  • Acylation: The introduction of an acetyl group via acetyl chloride provides the necessary electrophilic carbon for the final ring closure. This is a standard and high-yielding amidation reaction.

  • Bischler-Napieralski Cyclization: This is the cornerstone of the synthesis. Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating agent, promoting the intramolecular electrophilic attack of the pyrrole ring onto the activated amide carbonyl, forming the quinoxaline core.[1]

  • Oxidation: The initial cyclization yields the 4-methyl derivative. A subsequent oxidation step, often using selenium dioxide (SeO₂), is required to convert the methyl group into a carboxaldehyde, which can then be further manipulated or removed depending on the final target. To arrive at the title compound without the C4-substituent, a different strategy post-reduction would be needed, for instance, using a formylating agent instead of an acetylating one, followed by cyclization and deformylation. For the purpose of this guide, we focus on the most commonly reported pathways which often involve a C4-substituent that is later removed or modified.[1]

Detailed Experimental Protocol (Adapted from literature[2])
  • Synthesis of 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole: A mixture of 4-chloro-2-nitroaniline and 2,5-dimethoxytetrahydrofuran in glacial acetic acid is heated to reflux.

  • Synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)aniline: The nitro compound is dissolved in a suitable solvent (e.g., methanol/water) and treated with a reducing agent like sodium borohydride in the presence of a copper(II) sulfate catalyst.

  • Synthesis of N-(5-Chloro-2-(1H-pyrrol-1-yl)phenyl)acetamide: The resulting aniline is reacted with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane.

  • Synthesis of 7-Chloro-4-methylpyrrolo[1,2-a]quinoxaline: The acetamide is heated to reflux in phosphorus oxychloride.

  • Synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline-4-carboxaldehyde: The 4-methyl derivative is oxidized with selenium dioxide in refluxing dioxane. Further steps would be required to remove the aldehyde.

Route 2: One-Pot Acid-Catalyzed Condensation (Pictet-Spengler Type)

Modern synthetic strategies often prioritize efficiency and atom economy. A more convergent approach involves the direct, one-pot condensation of 1-(5-chloro-2-aminophenyl)pyrrole with an appropriate aldehyde, which is a variation of the Pictet-Spengler reaction.[5] This route significantly reduces the number of synthetic steps and purification procedures.

Workflow Overview

This elegant one-pot reaction combines imine formation, intramolecular cyclization, and subsequent oxidation into a single, efficient process.

Caption: One-pot acid-catalyzed synthesis of the target scaffold.

Causality and Experimental Rationale
  • Starting Material Synthesis: The key precursor, 5-Chloro-2-(1H-pyrrol-1-yl)aniline, is the same intermediate as in Route 1 (Step C). It is prepared via the Clauson-Kaas reaction followed by nitro reduction.

  • One-Pot Domino Reaction: This is the core of the strategy's efficiency.

    • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the primary aniline with an aldehyde (for a 4-substituted product) or a glyoxal equivalent (for the unsubstituted core) to form an iminium ion intermediate.

    • Intramolecular Cyclization (Pictet-Spengler): The electron-rich pyrrole ring then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon to form the new six-membered ring.

    • Oxidation: The resulting dihydro-pyrroloquinoxaline intermediate is not stable and is readily oxidized to the aromatic 7-Chloropyrrolo[1,2-a]quinoxaline. Often, atmospheric oxygen is sufficient for this oxidation, especially when the reaction is heated, making it an environmentally benign process.[5] Acetic acid is a common and effective catalyst for this transformation.[5]

Detailed Experimental Protocol (Adapted from literature[6])
  • Synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)aniline: Prepared as described in Route 1.

  • One-Pot Synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline: To a solution of 5-Chloro-2-(1H-pyrrol-1-yl)aniline in a solvent mixture like methanol and acetic acid, an aldehyde (e.g., a substituted benzaldehyde for a 4-aryl derivative) is added.[5] The mixture is then heated to reflux (e.g., 60°C) for several hours. Upon completion, the product can be isolated after workup and purification.

Comparative Analysis

To provide an objective comparison, the key performance indicators for each route are summarized below.

MetricRoute 1: Bischler-NapieralskiRoute 2: One-Pot CondensationRationale & Justification
Overall Yield Moderate to GoodGood to ExcellentRoute 2 avoids the isolation of multiple intermediates, often leading to higher overall yields. Each purification step in Route 1 results in material loss.
Step Count 4-5 steps from 4-chloro-2-nitroaniline2 steps from 4-chloro-2-nitroanilineThe one-pot nature of Route 2 significantly improves step economy, a key principle of green chemistry.
Reaction Conditions Harsh (refluxing POCl₃, SeO₂)Mild (60°C, acetic acid)Route 2 employs significantly milder and safer conditions, avoiding highly corrosive and toxic reagents like POCl₃ and SeO₂.
Scalability ChallengingFavorableThe use of harsh reagents and multiple intermediate purifications in Route 1 complicates scale-up. The one-pot procedure of Route 2 is more amenable to large-scale synthesis.
Atom Economy LowerHigherRoute 1 generates significant waste from reagents like POCl₃ and protecting/directing groups. Route 2 is a condensation reaction where the main byproduct is water.
Reagent Cost/Safety POCl₃ (corrosive), SeO₂ (toxic)Acetic Acid (common, safer)The reagents for Route 2 are generally cheaper, safer, and easier to handle than those required for the key steps in Route 1.

Conclusion and Recommendation

While the multi-step Bischler-Napieralski approach (Route 1) is a classic and viable method for constructing the 7-Chloropyrrolo[1,2-a]quinoxaline core, it is outperformed by the modern one-pot acid-catalyzed condensation (Route 2) across nearly all key metrics of synthetic efficiency.

For drug discovery and early-stage research , where speed and access to diverse analogs are critical, Route 2 is unequivocally superior . Its operational simplicity, milder conditions, and higher efficiency allow for the rapid synthesis of the core scaffold. The ability to vary the aldehyde component in the one-pot reaction also provides a straightforward entry to a library of 4-substituted derivatives.

For process development and large-scale manufacturing , the advantages of Route 2 are even more pronounced. The reduction in step count, avoidance of hazardous reagents, and improved safety profile make it a more cost-effective, environmentally friendly, and scalable option. The classical approach, with its use of phosphorus oxychloride and selenium dioxide, presents significant challenges related to safety, equipment corrosion, and waste disposal on an industrial scale.

References

  • Lee, D. H., Kim, G. Y., & Kim, J. (2022). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry, 47(1), 159-168. Available at: [Link]

  • Xie, C., Feng, L., Li, W., Ma, X., Ma, X., Liu, Y., & Ma, C. (2016). Efficient synthesis of pyrrolo[1,2-a]quinoxalines catalyzed by a Brønsted acid through cleavage of C–C bonds. RSC Advances, 6(81), 77881-77885. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2‐a]quinoxalines. Available at: [Link]

  • Lee, D. H., Kim, G. Y., & Kim, J. (2022). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. RSC Publishing. Available at: [Link]

  • Peng, S., Li, T., Li, K., Sun, Q., & Wang, Z. (2024). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Royal Society of Chemistry. Available at: [Link]

  • Baviskar, A. T., et al. (2020). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. RSC Advances, 10(5), 2915-2931. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Available at: [Link]

  • PubMed. (2020). Synthesis of new piperazinyl-pyrrolo[1,2- a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald-Hartwig cross-coupling reaction. Available at: [Link]

  • Guillon, J., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis Online, 39(19-20), 1634-1646. Available at: [Link]

  • Baviskar, A. T., et al. (2020). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. RSC Publishing. Available at: [Link]

  • ResearchGate. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Available at: [Link]

  • Arcadi, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. PubliCatt. Available at: [Link]

  • Al-Mutabagani, L. A., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives.... Available at: [Link]

  • Sharma, P., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(9), 2999. Available at: [Link]

  • Mother Theresa Institute of Pharmaceutical Education and Research. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2‐α]quinoxalines based on radical oxidative.... Available at: [Link]

  • Tardy, C., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Georgescu, E., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry, 10, 2377-2387. Available at: [Link]

  • Deadman, J. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2095-2137. Available at: [Link]

  • Wang, Z., et al. (2008). A one-pot coupling/hydrolysis/condensation process to pyrrolo[1,2-a]quinoxaline. Organic Letters, 10(15), 3243-3246. Available at: [Link]

  • Nakkirala, V. R., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

Sources

validation of the antiproliferative effects of 7-Chloropyrrolo[1,2-a]quinoxaline in multiple cell lines

[1][2][3][4]

Executive Summary & Compound Profile

7-Chloropyrrolo[1,2-a]quinoxaline (7-CPQ) represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2] The fusion of the pyrrole and quinoxaline rings creates a planar structure capable of DNA intercalation or ATP-competitive inhibition within kinase pockets. The 7-chloro substituent is critical; it enhances lipophilicity and metabolic stability, often improving the molecule's ability to penetrate the cell membrane and interact with hydrophobic pockets in target enzymes like Casein Kinase 2 (CK2) or Akt (Protein Kinase B) .

Mechanism of Action (MOA) Hypothesis

Unlike non-specific cytotoxic agents (e.g., Cisplatin), 7-CPQ derivatives typically act as targeted signal transduction inhibitors .[1]

  • Primary Target: CK2/Akt Signaling Pathway.

  • Effect: Inhibition of phosphorylation leads to downregulation of anti-apoptotic proteins (e.g., Bcl-xL, XIAP), causing cell cycle arrest (typically G2/M) and apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed interference of 7-CPQ within the survival signaling cascade.

GGrowthFactorGrowth Factors(EGF/IGF)RTKRTK ActivationGrowthFactor->RTKPI3KPI3KRTK->PI3KPIP3PIP3 AccumulationPI3K->PIP3AktAkt (PKB)PIP3->AktRecruitmentCK2Protein Kinase CK2(Constitutively Active)CK2->AktPhosphorylation(S129/T308)mTORmTORC1Akt->mTORActivatesBadBad/Bax(Pro-Apoptotic)Akt->BadInhibitsDrug7-CPQ(Inhibitor)Drug->CK2InhibitsDrug->AktDirect Inhibition(Potential)SurvivalCell Survival &ProliferationmTOR->SurvivalApoptosisApoptosis(Cell Death)

Figure 1: Proposed mechanism of action where 7-CPQ inhibits CK2-mediated phosphorylation of Akt, thereby blocking survival signaling and inducing apoptosis.[1]

Comparative Efficacy Analysis

To validate 7-CPQ, you must benchmark it against established standards.[1] The table below aggregates representative IC50 data from structural analogs (e.g., 4-substituted pyrrolo[1,2-a]quinoxalines) found in literature.

Cell LineTissue Origin7-CPQ Derivative IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Interpretation
MCF-7 Breast (Adenocarcinoma)4.0 - 8.0 0.2 - 0.55.0 - 10.0Moderate potency; likely cytostatic.[1]
K562 Leukemia (CML)1.7 - 4.5 0.1 - 0.32.0 - 5.0High potency ; indicates sensitivity to kinase inhibition.[1]
HCT116 Colon (Carcinoma)2.5 - 5.0 0.1 - 0.43.0 - 8.0Comparable to Cisplatin; effective against solid tumors.[1]
HEK293 Kidney (Normal/Embryonic)> 30.0 < 1.0~5.0High Selectivity Index (SI) ; low toxicity to non-cancerous cells.

Key Insight: The 7-chloro derivative often shows a superior Selectivity Index (SI > 10) compared to Cisplatin, making it a promising candidate for targeted therapy with reduced systemic toxicity.[1]

Experimental Validation Protocols

This section details the "Self-Validating System" required to reproduce these results.

A. Synthesis & Preparation[2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 4-Chloro-1,2-diaminobenzene (reacting with 2,5-dimethoxytetrahydrofuran or similar).[1]

  • Stock Solution: Dissolve pure 7-CPQ in DMSO to 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

B. Antiproliferative Assay (MTT/MTS)

Objective: Determine the IC50 value at 48h and 72h.

  • Seeding: Plate cells (e.g., K562 or MCF-7) at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24h (for adherent lines).

  • Treatment: Add 7-CPQ in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

C. Flow Cytometry (Mechanism Validation)

Objective: Confirm if the antiproliferative effect is due to cell cycle arrest or apoptosis.

  • Staining: Propidium Iodide (PI) for Cell Cycle; Annexin V-FITC/PI for Apoptosis.[1]

  • Expected Result: 7-CPQ typically induces G2/M phase arrest followed by an increase in the Sub-G1 (apoptotic) population.[1]

Experimental Workflow Diagram

The following DOT diagram visualizes the step-by-step validation workflow.

Workflowcluster_AssaysParallel Validation AssaysStartCompound Prep(10mM DMSO Stock)TreatmentDrug Treatment(0.1 - 100 µM)Start->TreatmentCellCultureCell Culture(K562 / MCF-7)CellCulture->TreatmentMTTMTT Assay(Viability)Treatment->MTTFACSFlow Cytometry(Cell Cycle/Apoptosis)Treatment->FACSWBWestern Blot(p-Akt / p-CK2)Treatment->WBAnalysisData Analysis(IC50 Calculation)MTT->AnalysisFACS->AnalysisWB->AnalysisValidationGo/No-Go Decision(SI > 10?)Analysis->Validation

Figure 2: Integrated experimental workflow for validating 7-CPQ activity.

Critical Assessment & Troubleshooting

Parameter7-CPQ CharacteristicsPotential IssueSolution
Solubility Moderate (Lipophilic due to Cl)Precipitation in aqueous media >50 µM.[1]Keep DMSO concentration < 0.5%; use warm media.
Stability High (Aromatic system)Oxidation if stored improperly.Store under Nitrogen/Argon at -20°C.
Selectivity High (Kinase specific)Off-target effects at high doses.[1]Validate with Western Blot for specific phosphorylation markers (e.g., p-Akt S473).[1]

References

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Source: European Journal of Medicinal Chemistry (2013)

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2010)

  • Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008)

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI (Molecules, 2023)

  • Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Source: NIH (PMC, 2020)

Cross-Reactivity and Polypharmacology of 7-Chloropyrrolo[1,2-a]quinoxaline Derivatives Across Major Signaling Pathways

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[1,2-a]quinoxaline scaffold—particularly its 7-chloro and 8-chloro substituted derivatives—has emerged as a highly versatile, privileged pharmacophore in medicinal chemistry[1][2]. Originally synthesized via Ullmann-type coupling or iridium-catalyzed reductive cyclization[1][3], these compounds exhibit profound polypharmacology.

For drug development professionals, the inherent challenge with such a versatile scaffold is cross-reactivity . A compound optimized to inhibit Akt kinase in oncology models may inadvertently act as a PTP1B inhibitor or a SIRT6 activator[4][5][6]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 7-chloropyrrolo[1,2-a]quinoxaline derivatives across these distinct signaling pathways. Furthermore, I provide self-validating experimental protocols designed to isolate specific mechanistic effects and rule out off-target interference.

PI3K/Akt Kinase Pathway Inhibition

Mechanism and Causality

Akt kinases are central nodes in tumor cell survival and proliferation. Substituted pyrrolo[1,2-a]quinoxalines act as potent Akt inhibitors, serving as isosteres to traditional quinoxaline or pyrazinone pharmacophores[4][7]. The 7-chloro substitution enhances lipophilic interactions within the ATP-binding cleft of the kinase. However, to prove that cytotoxicity is a direct result of Akt inhibition rather than general cellular toxicity, assays must be performed on cell lines that constitutively express active, phosphorylated Akt (e.g., K562, U937, and MCF7)[4][7].

AktPathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Kinase (Active p-Akt) PIP3->Akt Proliferation Tumor Cell Proliferation (K562 / U937) Akt->Proliferation Promotes Survival Inhibitor 7-Chloro-P[1,2-a]Q Derivative Inhibitor->Akt Competitive Inhibition

Diagram 1: Disruption of the PI3K/Akt signaling pathway by pyrrolo[1,2-a]quinoxaline derivatives.

Self-Validating Experimental Protocol: Akt Inhibition
  • Cell Culture Selection: Culture K562 (human leukemic) cells, which exhibit high baseline p-Akt levels[4].

  • Compound Treatment: Treat cells with the 7-chloropyrrolo[1,2-a]quinoxaline derivative at varying concentrations (0.1 μM to 50 μM) for 48 hours. Include a known Akt inhibitor (e.g., A6730) as a positive control[4].

  • Viability vs. Target Engagement (The Causality Check):

    • Step A: Measure cell proliferation using an MTT assay to establish the IC50.

    • Step B: Lyse a parallel set of treated cells and perform a Western blot targeting both Total Akt and p-Akt (Ser473) .

    • Validation: A true on-target compound will show a dose-dependent decrease in the p-Akt/Total Akt ratio that directly correlates with the MTT viability drop. If viability drops but p-Akt remains high, the compound is cross-reacting with an off-target pathway.

PTP1B Inhibition and Insulin Mimetic Activity

Mechanism and Causality

Protein Tyrosine Phosphatase 1B (PTP1B) dephosphorylates the insulin receptor, negatively regulating glucose metabolism. Pyrrolo[1,2-a]quinoxalines bearing chlorine atoms at C7 and/or C8 have shown potent, low-micromolar inhibition of PTP1B[5]. The critical hurdle in PTP1B drug discovery is achieving selectivity over T-cell protein tyrosine phosphatase (TCPTP) due to high active-site homology. 7-chloropyrrolo[1,2-a]quinoxalines achieve this by binding to the allosteric α3/α6/α7 pocket, acting as insulin mimetics[5].

PTP1BPathway Insulin Insulin Receptor (IR) Glucose Glucose Uptake / IRS-1 Insulin->Glucose Stimulates PTP1B PTP1B Enzyme PTP1B->Insulin Dephosphorylates Inhibitor 7-Chloro-P[1,2-a]Q Derivative Inhibitor->PTP1B Allosteric Inhibition

Diagram 2: Allosteric inhibition of PTP1B leading to enhanced insulin receptor signaling.

Self-Validating Experimental Protocol: PTP1B Selectivity
  • Enzymatic Assay: Incubate recombinant human PTP1B and TCPTP separately with the test compound (0.01 μM to 100 μM) in a buffer containing

    
    -nitrophenyl phosphate (
    
    
    
    NPP) as the substrate[5].
  • Kinetic Measurement: Measure absorbance at 405 nm to determine the initial reaction velocity. Calculate the IC50 for both enzymes.

  • Selectivity Index Calculation: Calculate the Selectivity Index (SI) = IC50 (TCPTP) / IC50 (PTP1B). An SI > 40 validates the compound as a highly selective allosteric inhibitor[5].

  • Functional Validation: Treat mature adipocytes with the compound and measure 2-deoxyglucose (2-DG) uptake. The compound must increase glucose uptake in the absence of exogenous insulin to be classified as a true insulin mimetic.

SIRT6 Activation and Autophagy (AMPK-ULK1-mTOR)

Mechanism and Causality

Unlike its inhibitory role in kinases and phosphatases, the pyrrolo[1,2-a]quinoxaline scaffold can act as an activator of SIRT6 (e.g., compound UBCS039)[6][8]. Activation of this NAD+-dependent deacetylase triggers a reactive oxygen species (ROS) burst, which subsequently activates the AMPK-ULK1-mTOR signaling pathway, leading to lethal autophagy in human cancer cells[8].

Self-Validating Experimental Protocol: SIRT6 Activation
  • Deacetylation Tracking: Treat H1299 non-small cell lung cancer cells with the compound[8].

  • Histone Extraction & Blotting: Extract histones and perform Western blotting for specific SIRT6 targets: H3K9ac and H3K56ac . A true activator will cause a time-dependent decrease in acetylation at these specific residues[6][8].

  • Genetic Knockdown Control (Crucial Step): Transfect a parallel batch of cells with SIRT6 siRNA. Treat these SIRT6-depleted cells with the compound. If the compound still induces autophagy (measured via LC3-II accumulation), the effect is off-target. True SIRT6 activators will fail to induce autophagy in SIRT6-knockdown cells[6][8].

Quantitative Cross-Reactivity Comparison

To assist in hit-to-lead optimization, the following table summarizes the divergent signaling pathway interactions of the pyrrolo[1,2-a]quinoxaline scaffold based on current literature data[3][4][5][6][8].

Target PathwayActionPrimary Cellular/Enzymatic ModelTypical Potency (IC50/EC50)Key Structural Determinant
Akt Kinase InhibitionK562, U937, MCF7 cell lines4.5 μM – 8.0 μMC1-C4 substitution mimicking pyrazinones
PTP1B Allosteric InhibitionRecombinant PTP1B / Adipocytes0.24 μM – 1.5 μMC7/C8 Chlorine atoms, 4-benzyl derivatives
SIRT6 ActivationH1299 cells / Recombinant SIRT6~9.3 μM – 15.0 μMHydrophilic side chains at the 3-pyridyl moiety
CK2 Kinase InhibitionRecombinant human CK2Sub-micromolar4-alkoxy-6,9-dichloro substitutions
CaCdr1p / CaMdr1p Efflux Pump InhibitionS. cerevisiae overexpressing pumpsVariable (RI values 8–274)Piperazinyl substitutions

High-Throughput Cross-Reactivity Screening Workflow

When synthesizing a new 7-chloropyrrolo[1,2-a]quinoxaline derivative, it is imperative to utilize a tiered screening workflow to map its polypharmacology accurately.

Workflow Synth Synthesize 7-Cl Scaffold Primary Primary Target Assay (e.g., Akt IC50) Synth->Primary Secondary Cross-Reactivity Panel (PTP1B, CK2, SIRT6) Primary->Secondary Hits Cell Cellular Validation (Knockdown Controls) Secondary->Cell Selectivity >40x

Diagram 3: Tiered screening workflow to identify and isolate specific pathway interactions.

Conclusion

The 7-chloropyrrolo[1,2-a]quinoxaline scaffold is a double-edged sword. Its ability to interact with the ATP-binding site of Akt[4], the allosteric pocket of PTP1B[5], and the activation site of SIRT6[6] makes it a powerful starting point for diverse therapeutic indications. However, researchers must employ rigorous, self-validating protocols—such as genetic knockdowns and selectivity indexing against homologous enzymes—to ensure that the observed phenotypic changes are driven by the intended signaling pathway rather than off-target cross-reactivity.

References

1.[1] Iridium-Catalyzed/Copper-Induced Reductive Cyclization of NO2-Pyrrolarenes with CO2 as a Single Carbon Source. Amazon S3. Available at: 2. C-nucleosides. 11. Synthesis of quinoxaline C-nucleosides through condensation of 1,2-diaminobenzenes... Journal of the Chemical Society, Perkin Transactions. Available at: 3. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. PubMed (NIH). Available at: 4.[5] Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. PubMed (NIH). Available at: 5.[9] Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters. SciSpace. Available at: 6.[7] Full article: Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis. Available at: 7.[6] Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC (NIH). Available at: 8.[3] Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. ResearchGate. Available at: 9.[8] Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells. PMC (NIH). Available at:

Sources

Safety Operating Guide

Proper Disposal Procedures for 7-Chloropyrrolo[1,2-a]quinoxaline

[1][2][3]

Executive Safety Summary & Hazard Profile

7-Chloropyrrolo[1,2-a]quinoxaline is a halogenated nitrogen-containing heterocycle.[1] In drug discovery, this scaffold is frequently investigated for its biological activity, including potential kinase inhibition and cytotoxicity.[1] Consequently, it must be handled not only as a chemical toxicant but also as a potential cytotoxic agent .

Effective disposal requires strict adherence to halogenated waste protocols .[2] Improper segregation of this compound (e.g., mixing with non-halogenated solvents) can result in costly disposal re-classifications and safety risks during incineration due to the generation of acidic byproducts (HCl, NOx).

GHS Hazard Classification (Derived from Class Analogues)
Hazard TypeCategoryHazard Statement
Acute Toxicity Cat 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.[1][3]
Skin/Eye Irritation Cat 2 / 2ACauses skin irritation and serious eye irritation.[3][4]
STOT - SE Cat 3May cause respiratory irritation.[1][3][4][5]
Environmental Acute 1 (Potential)Very toxic to aquatic life (Precautionary classification).

Waste Stream Classification Logic

To ensure regulatory compliance (EPA/RCRA and EU Waste Framework Directive), 7-Chloropyrrolo[1,2-a]quinoxaline must be segregated based on its elemental composition.[1]

  • Halogen Content: The chlorine atom at the C7 position mandates classification as Halogenated Waste .

  • Incineration Requirement: Halogenated organics require high-temperature incineration (>1100°C) with specific flue gas scrubbing to neutralize hydrogen chloride (HCl) and prevent dioxin formation.

  • Segregation Rule: Never mix this compound with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is labeled and paid for as halogenated waste.

Decision Logic for Disposal

The following diagram outlines the critical decision nodes for disposing of 7-Chloropyrrolo[1,2-a]quinoxaline based on its physical state.

DisposalDecisionTreeStartWaste Generation:7-Chloropyrrolo[1,2-a]quinoxalineStateCheckDetermine Physical StateStart->StateCheckSolidStateSolid Waste(Powder, Crystals, Contaminated Wipes)StateCheck->SolidStateLiquidStateLiquid Waste(Dissolved in Solvent)StateCheck->LiquidStateSolidBinContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Toxic Solid'SolidState->SolidBinLiquidCheckCheck Solvent TypeLiquidState->LiquidCheckFinalDispFinal Disposal:High-Temp IncinerationSolidBin->FinalDispHaloStreamStream A: Halogenated Organic(e.g., DCM, Chloroform mixtures)LiquidCheck->HaloStreamIf solvent is HalogenatedNonHaloStreamStream B: Non-Halogenated(e.g., MeOH, DMSO mixtures)LiquidCheck->NonHaloStreamIf solvent is Non-HalogenatedHaloStream->FinalDispCorrectionCRITICAL ACTION:Classify ENTIRE mixture asHALOGENATED WASTENonHaloStream->CorrectionContamination RuleCorrection->HaloStream

Figure 1: Decision tree for segregating 7-Chloropyrrolo[1,2-a]quinoxaline waste streams. Note the critical correction path for non-halogenated mixtures.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure compound, expired stocks, contaminated weighing boats, gloves, and paper towels.[1]

  • Containment: Use a UN-rated wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solids to prevent breakage during compaction/transport.

  • Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (double-bagging recommended for cytotoxic precautions) before placing it into the HDPE jar.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid, Toxic."[1]

    • Chemical Constituents: Explicitly list "7-Chloropyrrolo[1,2-a]quinoxaline."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) inside a secondary containment tray.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.[1]

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent carrier (e.g., use amber glass or fluorinated HDPE for halogenated solvents).

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Warning: Even if the 7-Chloropyrrolo[1,2-a]quinoxaline is dissolved in Methanol (non-halogenated), the presence of the chlorine atom in the solute technically introduces halogens.[1] However, for low concentrations (<1%), some facilities allow non-halogenated classification.[1] Best Practice: Default to Halogenated Waste to avoid regulatory violations.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Flammable/Toxic (depending on solvent)."[1]

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") and the solute ("7-Chloropyrrolo[1,2-a]quinoxaline <5%").

Emergency Procedures: Spills & Exposure

In the event of a spill during disposal, immediate action is required to prevent exposure and environmental release.[6]

ScenarioImmediate ActionDecontamination Protocol
Solid Spill Isolate: Evacuate area 15ft radius. PPE: Double nitrile gloves, N95/P100 respirator, goggles.1. Cover with wet paper towels to prevent dust generation.2. Scoop into hazardous waste bag.3. Wash surface with soap/water; collect rinsate as liquid waste.
Liquid Spill Ventilate: Open fume hoods, close lab doors. PPE: Silver Shield/Laminate gloves (if DCM present).1. Cover with vermiculite or chem-absorbent pads.2.[1] Wait 15 mins for absorption.3. Transfer to solid hazardous waste container.
Skin Contact Flush: Immediate water rinse (15 mins).[5][6]Remove contaminated clothing.[7][3][4] Seek medical evaluation.

Chemical Compatibility Matrix

Understanding what not to mix with 7-Chloropyrrolo[1,2-a]quinoxaline is vital for preventing container pressurization or toxic gas evolution.[1]

CompatibilityMatrixCenter7-Chloropyrrolo[1,2-a]quinoxalineStrongOxStrong Oxidizers(Peroxides, Nitric Acid)Center->StrongOxStrongBaseStrong Bases(NaOH, KOH)Center->StrongBaseRedAgentsReducing Agents(LiAlH4, Hydrides)Center->RedAgentsResultOxRisk of Fire/ExplosionStrongOx->ResultOxResultBaseHydrolysis / DecompositionStrongBase->ResultBaseResultRedDehalogenation (Exothermic)RedAgents->ResultRed

Figure 2: Chemical compatibility warnings.[1] Red arrows indicate high-risk combinations to avoid in waste containers.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11666873, 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Personal protective equipment for handling 7-Chloropyrrolo[1,2-a]quinoxaline

[1]

Audience: Medicinal Chemists, process safety engineers, and laboratory managers engaged in early-stage drug discovery.[1] Scope: This guide covers the risk assessment, personal protective equipment (PPE), and operational protocols for handling 7-Chloropyrrolo[1,2-a]quinoxaline and its structural analogs.[1]

Hazard Profiling & Risk Assessment

Synthesizing Safety from Structure-Activity Relationships (SAR)[1]

As a Senior Application Scientist, I must emphasize that for research intermediates like 7-Chloropyrrolo[1,2-a]quinoxaline , comprehensive toxicological data is often absent.[1] Therefore, we rely on predictive toxicology and the Precautionary Principle .[1]

This compound belongs to the pyrrolo[1,2-a]quinoxaline class, a scaffold widely explored for anticancer (specifically antileukemic) and antimalarial activity [1, 2].[1] The presence of the chlorine substituent at the 7-position and the planar tricyclic nitrogen system suggests two critical hazard vectors:[1]

  • Bioactivity (Systemic Toxicity): The planar structure facilitates DNA intercalation or kinase inhibition (e.g., Akt kinase inhibitors) [3].[1] Operational Implication: Treat as a potential mutagen and cytotoxin.[1]

  • Chemical Reactivity (Local Irritation): Halogenated nitrogen heterocycles are frequently irritating to mucous membranes and the upper respiratory tract.[1] Operational Implication: Zero-tolerance for aerosolization.[1]

Hazard Identification Matrix (Inferred)
Hazard CategoryClassification (GHS)Source of Risk
Health Skin/Eye Irritant (Cat 2) Nitrogenous base character; halogenation increases lipophilicity and permeation.[1]
Health STOT-SE (Cat 3) Respiratory irritation from dust/aerosols.[1]
Health Suspected Carcinogen/Mutagen Inferred from DNA-intercalating potential of the quinoxaline core [1].[1]
Physical Combustible Dust Finely divided organic powders pose deflagration risks.[1]

Personal Protective Equipment (PPE) Strategy

The "Swiss Cheese" Model of Defense

PPE is your last line of defense, not your first.[1] The following selection criteria are based on permeation resistance against common solvents used with this compound (DMSO, DCM) and particulate exclusion.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solids) Nitrile Gloves (4-5 mil) Sufficient for dry powder handling.[1] Change every 60 mins.
Hand Protection (Solutions) Double Gloving (Laminate + Nitrile) Inner: Silver Shield/Laminate (resists DMSO/DCM permeation).[1] Outer: Nitrile (dexterity).[1][2] The quinoxaline scaffold is highly soluble in DMSO, which penetrates nitrile in <5 mins, carrying the toxin with it.[1]
Respiratory Engineering Control Primary Do NOT rely on N95s. Use a certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1] If hood work is impossible, use a PAPR with HEPA/Organic Vapor cartridges.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can sublime or aerosolize.[1]
Body Tyvek® Lab Coat + Sleeve Covers Prevents accumulation of bioactive dust on street clothes.[1]

Operational Protocols

Self-Validating Workflows for Maximum Safety

Protocol A: Weighing & Solid Handling

Objective: Transfer solid 7-Chloropyrrolo[1,2-a]quinoxaline without generating detectable particulate contamination.

  • Preparation:

    • Place an analytical balance inside a containment enclosure (Vented Balance Enclosure or Fume Hood).[1]

    • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to visualize and contain minor spills.[1]

    • Static Control: Use an ionizing bar or anti-static gun.[1] Nitrogen heterocycles are prone to static charge, causing "fly-away" powder.[1]

  • Transfer:

    • Use a disposable anti-static spatula.[1]

    • Never tap the spatula on the weighing boat rim; this launches particulates. Use a gentle rolling motion.

  • Decontamination:

    • Immediately wipe the balance and surrounding area with a 10% bleach solution (oxidizes the heterocycle) followed by 70% Ethanol .[1]

    • Dispose of the wipe as hazardous waste.[1]

Protocol B: Solubilization (The High-Risk Moment)

Context: Dissolving the compound in DMSO or Dichloromethane (DCM) creates a "Trojan Horse" effect where the solvent facilitates rapid skin absorption of the toxin.[1]

  • Setup: Ensure you are wearing Laminate (Silver Shield) inner gloves.[1]

  • Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the solid.[1]

  • Sealing: Cap the vial immediately. Parafilm is not a primary seal; use a Teflon-lined screw cap.

  • Vortexing: Vortex inside the hood. If a vial breaks during vortexing outside a hood, the entire room is compromised.

Visualizing the Safety Architecture

The following diagram illustrates the hierarchy of controls required when moving from storage to experimentation.

SafetyProtocolcluster_0Zone 1: Storage & Prepcluster_1Zone 2: Active Handling (High Risk)cluster_2Zone 3: Waste & DeconStorageCold Storage (4°C)Sealed ContainerTransportSecondary Containment(Bucket/Tray)Storage->TransportWeighingWeighing(Vented Enclosure + Static Control)Transport->Weighing Transfer to HoodSolubilizationSolubilization(DMSO/DCM)*Double Glove Required*Weighing->Solubilization Add SolventSolidWasteSolid Waste(Double Bagged)Weighing->SolidWaste DisposablesReactionReaction Setup(Closed Vessel)Solubilization->ReactionLiquidWasteLiquid Waste(Halogenated)Reaction->LiquidWaste QuenchDeconSurface Decon(Bleach -> Ethanol)Reaction->Decon

Figure 1: Operational workflow emphasizing the containment barrier during the high-risk solubilization phase.

Emergency Response & Disposal

Spill Cleanup (Solid)[1]
  • Evacuate the immediate area if the spill is >500 mg.

  • Don PPE: Double nitrile gloves, N95 (minimum) or respirator, and Tyvek suit.[1]

  • Cover: Gently cover the powder with wet paper towels (dampened with water) to prevent aerosolization.[1] Do not sweep dry powder.[1]

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Wash: Clean area with soap and water; avoid organic solvents which might spread the residue.[1]

Waste Disposal[1][3][4][5]
  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as quinoxalines can be oxidized vigorously.[1]

  • Labeling: Must be clearly labeled "Toxic - Halogenated Heterocycle."[1]

References

  • Grosjean, S., et al. (2023).[1] "Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one." MDPI Molecules. Available at: [Link][1]

  • Guillon, J., et al. (2016).[1] "Synthesis and Antimalarial Activity of New Enantiopure Aminoalcoholpyrrolo[1,2-a]quinoxalines." Current Pharmaceutical Design. Available at: [Link]

  • Deleuze-Masquefa, C., et al. (2010).[1] "Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.